3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZOKHOIEDMSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934353 | |
| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151860-17-2 | |
| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
This technical guide provides a comprehensive overview of the chemical and biological properties of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine, a bicyclic amine of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical Identity and Physical Properties
This compound is a conformationally constrained diamine. The rigid bicyclic core makes it an attractive scaffold for the design of therapeutic agents with improved selectivity and pharmacological profiles. The benzyl group provides a lipophilic character, while the primary amine at the 6-position offers a key site for further functionalization.
While experimental data on the physical properties of this compound are limited in publicly available literature, a summary of its key identifiers and computed properties is presented below.
Table 1: Chemical Identifiers and Computed Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₂H₁₆N₂ | ChemScene, PubChem |
| Molecular Weight | 188.27 g/mol | ChemScene, PubChem |
| CAS Number | 155748-81-5, 151860-17-2 | ChemScene, PubChem |
| Canonical SMILES | C1C2C(C2N)CN1CC3=CC=CC=C3 | PubChem |
| InChIKey | AWZOKHOIEDMSLL-UHFFFAOYSA-N | PubChem |
| Topological Polar Surface Area (TPSA) | 29.3 Ų | PubChem |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | ChemScene |
| Hydrogen Bond Acceptor Count | 2 | ChemScene |
| Rotatable Bond Count | 2 | ChemScene |
Note: Most physical properties such as melting point, boiling point, and solubility are not experimentally determined and are listed as "Not available" in various chemical supplier safety data sheets.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the construction of the bicyclic core followed by the introduction and modification of functional groups. A common strategy involves the synthesis of a nitro-substituted precursor, which is then reduced to the desired amine.
Synthesis of (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
A key intermediate, (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane, can be synthesized from N-benzylmaleimide and bromonitromethane. The exclusive formation of the exo or 6α-nitro derivative is a critical step in this synthesis. The subsequent reduction of the carbonyl groups is achieved using a reducing agent like borane.
Experimental Protocol:
Preparation of (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane (5)
-
To a solution of N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione (4) (300 g, 1.218 mole) in THF (1000 mL), add a solution of iodine (340 g, 1.336 mole) in THF (1000 mL) at -10 to 0 °C over 1.5 hours.
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Add NaBH₄ (115 g, 3.0642 mole) in THF (1000 mL) to the reaction mixture at -10 to 0 °C over 15 minutes.
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Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
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After completion of the reaction (monitored by TLC), cool the mixture to -10 °C.
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Quench the reaction by the slow addition of methanol (120 mL) over 15 minutes.
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Add 10% aqueous NaOH (2000 mL) slowly while maintaining the temperature below 0 °C.
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Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the title compound.
¹H NMR Data for (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane (5) (CDCl₃): δ 7.24 (m, 5H, aromatics), 3.54 (s, 2H, benzylic), 3.06 (m, 2H, 5-ring), 2.91 (broad, 1H, alpha to amide), 2.43 (m, 2H, 5-ring), 1.52 (m, 2H, 3-ring).
Reduction to this compound
The final step is the reduction of the nitro group to a primary amine. This is a standard transformation in organic synthesis and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C).
General Experimental Protocol (Illustrative):
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Dissolve (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane in a suitable solvent (e.g., methanol or ethanol).
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Add a catalytic amount of palladium on carbon (5-10% w/w).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the product by column chromatography or crystallization to yield this compound.
Figure 1: Synthetic Pathway
Caption: Synthetic scheme for this compound.
Biological Activity and Potential Signaling Pathways
The 3-azabicyclo[3.1.0]hexane scaffold is a key pharmacophore in a variety of biologically active molecules. Derivatives of this core have been investigated for their potential as antibacterial agents, modulators of metabotropic glutamate receptors, and as ligands for sigma receptors.
A significant area of research for structurally related compounds is their activity as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This mechanism of action is of interest for the development of novel antidepressants and anti-obesity agents.
Proposed Mechanism of Action: Triple Reuptake Inhibition
As a potential triple reuptake inhibitor, this compound would bind to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in the presynaptic neuron. This binding would inhibit the reuptake of their respective neurotransmitters from the synaptic cleft, leading to an increased concentration of these monoamines in the synapse. The elevated levels of serotonin, norepinephrine, and dopamine would then lead to enhanced postsynaptic receptor activation, which is believed to be the basis for its potential therapeutic effects in disorders such as depression.
Figure 2: Proposed Signaling Pathway
Caption: Proposed mechanism of action via triple reuptake inhibition.
Reactivity and Stability
Detailed experimental studies on the reactivity and stability of this compound are not widely published. However, based on its structure, the following can be inferred:
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Amine Reactivity: The primary amine at the 6-position is nucleophilic and can undergo typical amine reactions such as acylation, alkylation, and condensation with carbonyl compounds. The secondary amine within the bicyclic system is less reactive due to steric hindrance.
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Stability: The compound is expected to be stable under normal storage conditions. However, like many amines, it may be sensitive to oxidation over time and should be stored under an inert atmosphere, protected from light.
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Incompatibilities: It is likely incompatible with strong oxidizing agents and strong acids.
Conclusion
This compound is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutics. Its rigid bicyclic structure and the presence of two amine functionalities offer opportunities for the synthesis of a diverse range of derivatives. While experimental data on its physical properties are scarce, its synthetic routes are accessible through multi-step procedures. The biological activity of its analogs, particularly as triple reuptake inhibitors, highlights a promising avenue for future research and drug development in the areas of neuropsychiatric and metabolic disorders. Further experimental investigation into its physicochemical properties, pharmacology, and toxicology is warranted to fully elucidate its therapeutic potential.
Elucidation of the 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine, a bicyclic amine of significant interest in medicinal chemistry due to its rigid scaffold, which is a key feature in the design of various therapeutic agents. This document details the synthetic pathways, spectroscopic analysis, and stereochemical considerations crucial for its characterization.
Introduction
The 3-azabicyclo[3.1.0]hexane core is a prevalent structural motif in a range of biologically active compounds. The incorporation of a benzyl group on the nitrogen atom and an amine group at the 6-position introduces specific physicochemical properties that are pivotal for its interaction with biological targets. The precise determination of its three-dimensional structure is paramount for understanding its structure-activity relationships (SAR) and for the rational design of novel drug candidates.
Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note that multiple stereoisomers exist, which may have different CAS numbers.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Numbers | 155748-81-5, 151860-17-2 (isomer dependent) | [1][2] |
Synthesis and Stereochemistry
The synthesis of this compound typically involves a multi-step process, with the stereochemistry of the final product being a critical aspect. The exo and endo isomers are the primary diastereomers, and their formation is often dictated by the synthetic route and reaction conditions.
A common strategy involves the construction of the bicyclic ring system followed by the introduction of the amine functionality. One reported synthesis for a closely related precursor, (1α,5α,6α)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane, involves the reaction of N-benzyl maleimide with bromonitromethane in the presence of a suitable base. The subsequent reduction of the nitro group yields the desired amine. The stereoselectivity of the initial cyclopropanation step is crucial in determining the final stereochemistry of the amine.
Experimental Protocol: Synthesis of (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
This protocol is adapted from a reported synthesis of a key precursor.
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Cyclopropanation: To a solution of N-benzyl maleimide in a suitable solvent (e.g., THF), add bromonitromethane.
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Base Addition: Slowly add a non-nucleophilic base, such as N,N-diethylacetamidine, to the reaction mixture at a controlled temperature.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield (1α,5α,6α)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione.
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Reduction of Carbonyls: The dione is then reduced using a suitable reducing agent, such as sodium borohydride in the presence of iodine in THF, to yield (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane.
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Reduction of Nitro Group: The nitro intermediate is subsequently reduced to the amine via catalytic hydrogenation (e.g., using Pd/C as a catalyst) to afford the final product, this compound.
Spectroscopic Data and Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides crucial information about the connectivity and stereochemistry of the molecule. Key expected signals include:
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Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
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Benzylic Protons: A singlet or AB quartet around 3.5-3.7 ppm for the two benzylic methylene protons.
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Bicyclic Ring Protons: A series of multiplets in the upfield region (1.0-3.5 ppm) corresponding to the protons of the 3-azabicyclo[3.1.0]hexane core. The coupling constants between the bridgehead protons and the cyclopropyl protons are particularly diagnostic for determining the exo or endo stereochemistry. For the (1α,5α,6α) or exo isomer, the proton at the 6-position typically appears as a triplet.
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms and their chemical environment. Expected signals include:
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Aromatic Carbons: Several signals between 127-138 ppm.
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Benzylic Carbon: A signal around 60-65 ppm.
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Bicyclic Ring Carbons: Signals in the aliphatic region (20-60 ppm).
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic (C₆H₅) | 7.20 - 7.40 (m, 5H) | 127.0 - 138.0 |
| Benzylic (CH₂) | ~3.60 (s, 2H) | ~62.0 |
| Bicyclic Protons | 1.0 - 3.5 (m) | 20.0 - 60.0 |
| C6-H (exo) | ~2.3 (t) | ~30.0 |
Note: The chemical shifts are approximate and can vary based on the solvent and specific stereoisomer.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 188.27 g/mol .
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Fragmentation Pattern: Common fragmentation pathways for bicyclic amines involve cleavage of the bonds adjacent to the nitrogen atom and fragmentation of the bicyclic ring system. A prominent fragment is often observed at m/z 91, corresponding to the tropylium cation (C₇H₇⁺) from the benzyl group.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
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N-H Stretch: A characteristic absorption band for the primary amine will appear in the region of 3300-3500 cm⁻¹.
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C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
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C-N Stretch: Bands in the region of 1000-1250 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H (Amine) | 3300 - 3500 |
| C-H (Aromatic) | > 3000 |
| C-H (Aliphatic) | < 3000 |
| C=C (Aromatic) | ~1600, 1450-1500 |
| C-N | 1000 - 1250 |
Conclusion
The structural elucidation of this compound is a multifaceted process that relies on a combination of synthetic chemistry and advanced spectroscopic techniques. The stereochemistry of the bicyclic core is a defining feature of this molecule and must be carefully controlled during synthesis and rigorously confirmed by NMR spectroscopy. The data and methodologies presented in this guide provide a foundational framework for researchers and scientists working with this important class of compounds in the field of drug discovery and development.
References
An In-depth Guide to the Stereochemistry of (1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a chiral bicyclic diamine of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it a valuable scaffold for the design of therapeutic agents targeting a variety of biological receptors. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, characterization, and known biological relevance. The defining stereochemical feature of this molecule is the cis fusion of the cyclopropane and pyrrolidine rings, with the amine group at the 6-position oriented on the same face as the bridgehead hydrogens.
Stereochemical and Structural Properties
The stereochemistry of (1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is defined by three chiral centers at positions 1, 5, and 6. The (1R,5S) configuration denotes the absolute stereochemistry of the bridgehead carbons, while the '(6s)' indicates the relative stereochemistry of the amine-bearing carbon. In the context of the 3-azabicyclo[3.1.0]hexane ring system, the (1α,5α,6α) nomenclature is also frequently used to describe the same relative stereochemistry, where all three substituents at these positions are on the same face of the bicyclic system.
| Property | Value |
| IUPAC Name | (1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| CAS Number | 151860-17-2[1][2] |
| Canonical SMILES | C1C2C(C2N)CN1CC3=CC=CC=C3 |
Synthesis and Stereochemical Control
A plausible synthetic pathway is outlined below. This workflow illustrates the key transformations required to achieve the desired stereochemistry.
Caption: Synthetic workflow for (1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine.
Experimental Protocols (Compiled)
Step 1: Nitrocyclopropanation of N-Benzylmaleimide The synthesis of the 3-azabicyclo[3.1.0]hexane core is often initiated by the nitrocyclopropanation of an N-substituted maleimide.[5]
-
Reaction: N-benzylmaleimide is reacted with a nitromethane anion (generated in situ with a base) to afford (1α,5α,6α)-3-N-benzyl-6-nitro-2,4-dioxo-3-azabicyclo[3.1.0]hexane.
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Reagents and Conditions: N-benzylmaleimide, nitromethane, a suitable base (e.g., sodium ethoxide), in an appropriate solvent like ethanol. The reaction is typically carried out at low temperatures.
-
Stereochemical Outcome: This reaction establishes the crucial cis-fusion of the cyclopropane ring to the pyrrolidine-2,4-dione ring.
Step 2: Reduction of the Imide Carbonyls The two carbonyl groups of the succinimide ring are reduced to methylenes.
-
Reaction: The bis-carbonyl intermediate is reduced to yield (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane.
-
Reagents and Conditions: A common method involves the use of sodium borohydride in the presence of a Lewis acid such as boron trifluoride etherate in an ethereal solvent like tetrahydrofuran (THF).[5]
-
Stereochemical Outcome: This reduction does not affect the stereocenters of the bicyclic core.
Step 3: Reduction of the Nitro Group The final step to obtain the target amine involves the reduction of the nitro group.
-
Reaction: The nitro group of (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane is reduced to a primary amine.
-
Reagents and Conditions: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a standard method for this transformation. This reaction would typically be carried out in a solvent such as ethanol or methanol.
-
Stereochemical Outcome: The stereochemistry of the bicyclic core is retained during this reduction. In the synthesis of the unsubstituted diamine for Trovafloxacin, this step often leads to the concomitant hydrogenolysis (removal) of the N-benzyl group.[5] To obtain the title compound, a subsequent N-benzylation of the resulting primary amine at the 3-position would be necessary, or reaction conditions for the nitro reduction would need to be chosen that selectively reduce the nitro group without removing the N-benzyl group. Alternatively, if the N-benzyl group is cleaved, it can be reintroduced by reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride.
Spectroscopic and Analytical Data
| Analysis Type | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the bicyclic core, including distinct couplings between the cyclopropyl and pyrrolidine protons. The benzyl group would exhibit signals in the aromatic region and a characteristic singlet or AB quartet for the benzylic methylene protons. |
| ¹³C NMR | The carbon NMR spectrum would confirm the number of unique carbon environments, including the upfield signals for the cyclopropyl carbons and the characteristic signals for the pyrrolidine and benzyl carbons. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (188.27 g/mol ) and characteristic fragmentation patterns. |
| Chiral HPLC | Enantiomeric and diastereomeric purity can be determined using chiral high-performance liquid chromatography (HPLC). |
| Specific Rotation | The specific rotation ([α]D) would be a key quantitative measure of the enantiomeric purity of the sample. |
Biological Relevance and Applications
The 3-azabicyclo[3.1.0]hexane scaffold is a key structural feature in a range of biologically active molecules.[6] Derivatives of this core have been investigated as:
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Antibacterial Agents: As mentioned, the (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane core is central to the structure of Trovafloxacin.[3]
-
Receptor Modulators: Various substituted 3-azabicyclo[3.1.0]hexane derivatives have been explored as modulators of metabotropic glutamate receptors, dopamine D3 receptors, and mu opioid receptors.[7][8]
-
Enzyme Inhibitors: This scaffold has been incorporated into inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV).
The specific pharmacological profile of (1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine itself is not extensively documented in the public domain. However, its role as a precursor to potent therapeutics underscores the importance of its stereochemically defined structure.
The relationship between the core structure and its potential biological targets can be conceptualized as follows:
Caption: Relationship of the core compound to its applications.
Conclusion
(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a stereochemically complex molecule with a well-established, albeit not consolidatedly published, synthetic heritage rooted in the development of the antibiotic Trovafloxacin. The key to its synthesis is the stereocontrolled formation of the cis-fused 3-azabicyclo[3.1.0]hexane ring system. While detailed public data on the specific properties and direct biological activity of the title compound are limited, its importance as a synthetic building block for pharmacologically active agents is clear. Further research and publication of detailed analytical and biological data for this specific compound would be of great value to the medicinal chemistry community.
References
- 1. 3-Benzyl-3-azabicyclo(3.1.0)hexan-6-amine | C12H16N2 | CID 18506997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US6359137B1 - Process for preparing trovafloxacin acid salts - Google Patents [patents.google.com]
- 6. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors - Google Patents [patents.google.com]
- 8. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Azabicyclo[3.1.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic amine that has garnered significant attention in medicinal chemistry. Its rigid structure serves as a valuable isostere for piperidine and other cyclic amines, offering a unique three-dimensional arrangement for substituents that can lead to enhanced potency, selectivity, and improved physicochemical properties of drug candidates.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of 3-azabicyclo[3.1.0]hexane derivatives, details common experimental protocols for their characterization, and illustrates key experimental and logical workflows.
Physical and Chemical Properties
The physicochemical properties of 3-azabicyclo[3.1.0]hexane derivatives are crucial for their development as therapeutic agents, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. While a comprehensive experimental dataset across a wide range of derivatives is not extensively available in the public domain, this section compiles reported experimental values and computationally predicted data for the core scaffold and select derivatives.
Table 1: Physicochemical Properties of 3-Azabicyclo[3.1.0]hexane and Select Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | XlogP (Calculated) | Topological Polar Surface Area (Ų) | Reference |
| 3-Azabicyclo[3.1.0]hexane | C₅H₉N | 83.13 | Not Reported | Not Reported | - | 0.2 | 12.0 | [3][4] |
| (1R,5S)-3-Azabicyclo[3.1.0]hexane | C₅H₉N | 83.13 | Not Reported | Not Reported | - | 0.2 | 12.0 | [4] |
| 3-Azabicyclo[3.1.0]hexane hydrochloride | C₅H₁₀ClN | 119.59 | Not Reported | Not Reported | - | - | - | |
| (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | C₆H₉NO₂ | 127.14 | Not Reported | Not Reported | - | -2.4 | 49.3 | [5] |
| 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester | C₁₂H₁₃NO₃ | 219.24 | Not Reported | 353.9 ± 42.0 | -1.03 ± 0.20 | - | - | |
| (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one | C₁₁H₁₁NO | 173.21 | 70-72 | Not Reported | - | - | - | |
| (±)-3-Benzyl-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one | C₁₈H₁₇NO | 263.34 | 86-88 | Not Reported | - | - | - | |
| 1-(4-Chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | C₁₉H₁₈ClNO | 311.80 | 74-76 | Not Reported | - | - | - | [6] |
Note: Many of the pKa and XlogP values are computationally predicted and should be considered as estimates. Experimental determination is recommended for higher accuracy.
Chemical Reactivity and Stability
The chemical reactivity of the 3-azabicyclo[3.1.0]hexane system is primarily centered around the secondary amine and the cyclopropane ring.
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N-Functionalization: The nitrogen atom is nucleophilic and readily undergoes reactions such as alkylation, acylation, and arylation to introduce a wide variety of substituents. These modifications are crucial for modulating the pharmacological activity and physicochemical properties of the derivatives.[2]
-
Cyclopropane Ring Stability: The cyclopropane ring is generally stable under many reaction conditions, including those used for N-functionalization. However, it can undergo ring-opening reactions under certain harsh conditions, such as strong acidic or reductive environments, or in the presence of specific transition metal catalysts.
-
Conformational Rigidity: The bicyclic nature of the scaffold imparts significant conformational rigidity. Derivatives of 6-morpholino-3-azabicyclo[3.1.0]hexane have been shown to exist in either a chair or a boat conformation depending on the stereochemistry and substitution pattern, as determined by ¹H NMR spectroscopy and X-ray crystallography.[7] This fixed spatial arrangement of substituents is a key feature exploited in drug design.
Experimental Protocols
Detailed and standardized experimental protocols for the characterization of 3-azabicyclo[3.1.0]hexane derivatives are not universally established. However, the following sections provide generalized methodologies based on common practices for heterocyclic compounds and specific examples found in the literature.
Synthesis and Purification Workflow
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives often involves multi-step sequences. A general workflow is outlined below.
Physicochemical Property Determination
Melting Point:
-
A small amount of the dried, powdered sample is packed into a capillary tube.[8]
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.[9]
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting point range (≤ 1 °C) is indicative of high purity.[8]
Solubility:
-
To a small, known amount of the compound in a test tube, add a measured volume of the solvent of interest (e.g., water, ethanol, DMSO).
-
Stir or vortex the mixture vigorously for a set period.
-
Visually inspect for the dissolution of the solid. For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
For amines, solubility in acidic aqueous solutions can be tested to assess their basicity.[10]
pKa and LogP Determination: While computational methods are often used for initial estimations, experimental determination provides more accurate values.
-
Potentiometric Titration for pKa: This is a common method for determining the pKa of amines. A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter. The pKa can be determined from the titration curve.
-
Shake-Flask Method for LogP: A solution of the compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined. The LogP is the logarithm of the ratio of the concentrations in the octanol and water phases.
-
Chromatographic Methods: Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate both pKa and LogP by analyzing the retention time of the compound under different mobile phase pH conditions.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure, including the stereochemistry and conformation of the bicyclic ring.[11][12]
-
Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to elucidate the structure of more complex derivatives.[12]
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer.
-
The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
-
High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.[6][13]
Infrared (IR) Spectroscopy:
-
The sample (neat liquid, solid in a KBr pellet, or as a thin film) is exposed to infrared radiation.
-
The absorption of specific frequencies of IR radiation corresponds to the vibrational modes of the functional groups present in the molecule (e.g., N-H, C=O, C-N).[13]
Structure-Activity Relationship (SAR) Logic
The rigid 3-azabicyclo[3.1.0]hexane core is instrumental in establishing clear structure-activity relationships. Modifications at the nitrogen and other positions on the rings can be systematically explored to optimize biological activity.
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold continues to be a promising structural motif in the design of novel therapeutic agents. While a comprehensive public database of their physicochemical properties is still developing, the available data and the established synthetic and analytical methodologies provide a solid foundation for further research. This guide serves as a valuable resource for scientists and researchers in drug discovery by consolidating the current knowledge on the physical and chemical properties of these important compounds and outlining the key experimental considerations for their study. Further systematic characterization of a broader range of derivatives will undoubtedly accelerate their application in the development of new medicines.
References
- 1. Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | 318237-88-6 | Benchchem [benchchem.com]
- 2. iris.unife.it [iris.unife.it]
- 3. 3-Azabicyclo(3.1.0)hexane | C5H9N | CID 13150523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,5S)-3-azabicyclo[3.1.0]hexane | C5H9N | CID 13150524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. plantaedb.com [plantaedb.com]
- 6. mdpi.com [mdpi.com]
- 7. Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
In-Depth Technical Guide: 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine (CAS 151860-17-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine, with the Chemical Abstracts Service (CAS) number 151860-17-2, is a bicyclic organic compound featuring a core 3-azabicyclo[3.1.0]hexane structure. This scaffold is of significant interest in medicinal chemistry due to its conformational rigidity and its role as a versatile building block in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and potential therapeutic applications based on the activities of structurally related compounds. While specific biological data for this exact compound is limited in publicly available literature, this guide extrapolates potential areas of interest based on the broader class of 3-azabicyclo[3.1.0]hexane derivatives.
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol .[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 151860-17-2 |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | This compound |
| Synonyms | 6-AMINO-3-BENZYL-3-AZABICYCLO[3.1.0]HEXANE, (3-benzyl-3-azabicyclo[3.1.0]hex-6-yl)amine |
| Appearance | Solid (predicted) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
Data sourced from public chemical databases.
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in a single peer-reviewed publication. However, based on related literature and patents, a plausible synthetic route can be proposed. The synthesis likely involves the initial construction of the 3-benzyl-3-azabicyclo[3.1.0]hexane core, followed by the introduction of the amine group at the 6-position.
A European patent outlines a general method for the preparation of the 3-benzyl-3-azabicyclo[3.1.0]hexane scaffold.[2] This procedure can be adapted and potentially followed by an amination step to yield the target compound.
Proposed Synthetic Pathway
The proposed synthesis can be visualized as a two-stage process:
Caption: Proposed two-stage synthetic pathway for this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on the general procedures found in the literature. These would require optimization and verification in a laboratory setting.
Stage 1: Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane
-
Step 1: Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
-
To a solution of cis-1,2-cyclopropane dicarboxylic anhydride in a suitable solvent (e.g., toluene), an equimolar amount of benzylamine is added.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
-
-
Step 2: Reduction of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
-
The dione from the previous step is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether).
-
A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at a controlled temperature (e.g., 0 °C).
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched with water and a basic solution (e.g., NaOH) to precipitate the aluminum salts.
-
The organic layer is separated, dried, and concentrated to yield 3-benzyl-3-azabicyclo[3.1.0]hexane.
-
Stage 2: Amination at the 6-Position
-
Step 1: Functionalization of the 6-position: This could potentially be achieved through a radical halogenation or other C-H activation methods, though these methods might lack selectivity. A more controlled approach might involve the synthesis of a precursor with a handle for functionalization at the 6-position.
-
Step 2: Nucleophilic Substitution: If a suitable leaving group can be introduced at the 6-position, a nucleophilic substitution with an amine equivalent (e.g., azide followed by reduction, or a protected amine) could be performed.
Given the lack of a specific protocol, researchers would need to draw upon synthetic methodologies for the functionalization of similar bicyclic alkanes.
Biological Activity and Potential Applications
While there is no specific biological data for this compound in the public domain, the 3-azabicyclo[3.1.0]hexane core is present in numerous compounds with diverse pharmacological activities. This suggests that the title compound could serve as a valuable scaffold or intermediate for the development of new therapeutic agents.
Opioid Receptor Modulation
Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as potent and selective μ-opioid receptor ligands.[3] Structure-activity relationship (SAR) studies on this class of compounds have shown that modifications to the substituent at the 3-position and on the bicyclic core can significantly impact binding affinity and functional activity. The benzyl group in the title compound could be a key feature for interaction with the receptor.
Caption: Simplified signaling pathway of a μ-opioid receptor agonist.
Anticancer Potential
Several studies have explored the anticancer properties of compounds containing the 3-azabicyclo[3.1.0]hexane moiety. These derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines. The mechanism of action for these compounds is not fully elucidated but may involve the induction of apoptosis or cell cycle arrest.
T-Type Calcium Channel Inhibition
A series of 6-amino-3-azabicyclo[3.1.0]hexane derivatives have been synthesized and evaluated as T-type calcium channel inhibitors. These channels are implicated in various neurological and cardiovascular disorders, making them attractive therapeutic targets.
Future Directions
This compound represents a promising, yet underexplored, chemical entity. Future research efforts should focus on:
-
Development of a robust and scalable synthetic route: A well-defined and reproducible synthesis is crucial for enabling further investigation.
-
Comprehensive biological screening: The compound should be screened against a panel of biological targets, including opioid receptors, cancer cell lines, and ion channels, to identify its primary pharmacological activity.
-
Structure-Activity Relationship (SAR) studies: Should the compound show interesting activity, SAR studies involving modification of the benzyl and amine substituents would be valuable for optimizing potency and selectivity.
-
In vivo evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
This compound is a structurally interesting molecule that belongs to a class of compounds with proven biological relevance. While specific experimental and biological data for this compound are currently scarce, its core structure suggests potential for the development of novel therapeutics, particularly in the areas of pain management, oncology, and neurology. This technical guide serves as a starting point for researchers interested in exploring the synthesis and pharmacological properties of this and related compounds. Further investigation is warranted to unlock the full potential of this intriguing molecule.
References
- 1. 3-Benzyl-3-azabicyclo(3.1.0)hexan-6-amine | C12H16N2 | CID 18506997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation - Google Patents [patents.google.com]
- 3. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic amine that has emerged as a privileged structure in medicinal chemistry. Its rigid framework allows for the precise orientation of pharmacophoric elements, making it an attractive core for the design of potent and selective ligands for various biological targets. This technical guide focuses on the potential therapeutic applications of a specific derivative, 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine, by examining the pharmacological activities of its close structural analogs. While specific quantitative data for this exact molecule is not extensively available in the public domain, the wealth of information on related compounds provides a strong basis for identifying its most probable and potent therapeutic targets. This document will summarize the key findings, present quantitative data for relevant analogs, detail common experimental protocols for target validation, and visualize the associated signaling pathways.
Core Therapeutic Hypotheses
Based on the pharmacological evaluation of structurally related analogs, the primary therapeutic potential of this compound and its derivatives is hypothesized to lie in the modulation of:
-
Monoamine Transporters (SERT, DAT, NET)
-
Dopamine D3 Receptors
-
Metabotropic Glutamate Receptors (mGluR2)
The following sections will delve into the evidence supporting each of these potential targets.
Monoamine Transporter Inhibition
The most well-characterized therapeutic potential for the 3-azabicyclo[3.1.0]hexane scaffold is the inhibition of monoamine transporters, which are responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) from the synaptic cleft. Compounds that inhibit these transporters can increase the extracellular levels of these neurotransmitters and are used to treat a variety of central nervous system (CNS) disorders, including depression and attention-deficit/hyperactivity disorder (ADHD).
A close analog, (+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride (DOV 216,303) , has been extensively studied as a "triple reuptake inhibitor"[1][2]. This compound potently inhibits the reuptake of all three key monoamines.
Quantitative Data: Monoamine Transporter Inhibition by Analogs
| Compound | Target | Assay Type | Value (nM) |
| DOV 216,303 | Human SERT | Uptake Inhibition | IC₅₀ ≈ 14 |
| Human NET | Uptake Inhibition | IC₅₀ ≈ 20 | |
| Human DAT | Uptake Inhibition | IC₅₀ ≈ 78 | |
| (+)-enantiomer (DOV 21,947) | Human SERT | Uptake Inhibition | IC₅₀ ≈ 11 |
| Human NET | Uptake Inhibition | IC₅₀ ≈ 19 | |
| Human DAT | Uptake Inhibition | IC₅₀ ≈ 22 | |
| (-)-enantiomer (DOV 102,677) | Human SERT | Uptake Inhibition | IC₅₀ ≈ 193 |
| Human NET | Uptake Inhibition | IC₅₀ ≈ 112 | |
| Human DAT | Uptake Inhibition | IC₅₀ ≈ 1340 |
Data sourced from studies on DOV 216,303 and its enantiomers expressed in HEK293 cells[1][2].
Signaling Pathway: Monoamine Transporter Inhibition
Mechanism of action for a monoamine transporter inhibitor.
Experimental Protocol: Radioligand Binding Assay for SERT
This protocol is a generalized procedure for determining the binding affinity of a test compound to the serotonin transporter.
-
Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured to confluency.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a radioligand specific for SERT (e.g., [³H]-Citalopram).
-
Varying concentrations of the test compound (e.g., this compound).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive SERT ligand (e.g., fluoxetine).
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound radioligand from the unbound.
-
The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Dopamine D3 Receptor Antagonism
Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have been identified as potent and selective antagonists of the dopamine D3 receptor[3][4][5][6]. The D3 receptor is implicated in the pathophysiology of substance use disorders and schizophrenia, making it a valuable therapeutic target.
One such derivative is GSK598809 , which incorporates the 3-azabicyclo[3.1.0]hexane core.
Quantitative Data: Dopamine Receptor Affinity of Analogs
| Compound | Target | Assay Type | Value (pKi) | Selectivity (D3 vs D2) |
| GSK598809 Analog | Human D3 | Radioligand Binding | 8.9 | >100-fold |
| Analog 35 | Human D3 | Radioligand Binding | 9.2 | >100-fold |
Data is generalized from published series of 1,2,4-triazolyl azabicyclo[3.1.0]hexanes[5].
Signaling Pathway: Dopamine D3 Receptor Antagonism
Dopamine D3 receptor signaling and antagonism.
Metabotropic Glutamate Receptor 2 (mGluR2) Modulation
The bicyclo[3.1.0]hexane framework is also present in potent modulators of metabotropic glutamate receptors, specifically group II mGluRs (mGluR2 and mGluR3). These receptors are G-protein coupled receptors that play a crucial role in regulating synaptic plasticity and neurotransmission. Positive allosteric modulators (PAMs) of mGluR2 are being investigated for the treatment of schizophrenia and anxiety[7].
While the most studied compounds in this class are derivatives of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, patents also disclose 3-azabicyclo[3.1.0]hexyl derivatives as mGluR2 PAMs[7].
Quantitative Data: mGluR2 Agonist Activity of Analogs
| Compound | Target | Assay Type | Value (nM) |
| (+)-7 (MGS0008) | Human mGluR2 | Agonist Activity | EC₅₀ = 29.4 |
| Human mGluR3 | Agonist Activity | EC₅₀ = 45.4 | |
| (+)-14 (MGS0028) | Human mGluR2 | Agonist Activity | Kᵢ = 0.57 |
| Human mGluR3 | Agonist Activity | Kᵢ = 2.07 |
Data from studies on fluorinated 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives[8].
Signaling Pathway: mGluR2 Positive Allosteric Modulation
Positive allosteric modulation of the mGluR2 autoreceptor.
Summary and Future Directions
The 3-azabicyclo[3.1.0]hexane scaffold, as represented by this compound, is a versatile chemical entity with significant potential for the development of novel CNS therapeutics. The strong evidence from its close analogs suggests three primary avenues for therapeutic development:
-
Triple Reuptake Inhibition: For the treatment of depression and other mood disorders, leveraging the balanced inhibition of SERT, DAT, and NET.
-
Dopamine D3 Receptor Antagonism: For the treatment of addiction and schizophrenia, by selectively blocking D3 receptor signaling.
-
mGluR2 Positive Allosteric Modulation: For the treatment of anxiety and psychosis, by enhancing the endogenous activity of glutamate at mGluR2.
Future research should focus on the synthesis and direct pharmacological profiling of this compound and its derivatives to confirm these hypotheses and to establish a clear structure-activity relationship for each target. The development of highly selective ligands for each of these targets will be crucial for advancing compounds with this promising scaffold into clinical development. The experimental protocols and signaling pathways outlined in this guide provide a foundational framework for these future investigations.
References
- 1. Amitifadine hydrochloride | 410074-74-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ORCID [orcid.org]
- 7. US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors - Google Patents [patents.google.com]
- 8. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Azabicyclo[3.1.0]hexane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-azabicyclo[3.1.0]hexane core is a conformationally constrained saturated nitrogen-containing heterocycle that has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive framework for the design of potent and selective ligands for a variety of biological targets. This technical guide provides an in-depth overview of the discovery, history, and key synthetic developments of 3-azabicyclo[3.1.0]hexane compounds, alongside their significant applications in drug discovery, with a focus on their roles as µ-opioid receptor antagonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors.
Discovery and Historical Perspective
While the precise first synthesis of the parent 3-azabicyclo[3.1.0]hexane remains somewhat obscured in the annals of chemical literature, early explorations into bicyclic pyrrolidine derivatives laid the groundwork for its eventual emergence. Significant advancements in the synthesis of functionalized 3-azabicyclo[3.1.0]hexane derivatives became evident in the late 1970s and early 1980s through the patent literature. A notable early example is a 1980 patent describing the preparation of 3-benzyl-3-azabicyclo[3.1.0]hexane as an intermediate for the synthesis of 2-carboxy-3-azabicyclo[3.1.0]hexane.[1] This early work highlighted the potential of this scaffold in accessing novel chemical entities with potential biological activity.
The development of more versatile and efficient synthetic methodologies throughout the late 20th and early 21st centuries has propelled the 3-azabicyclo[3.1.0]hexane core into prominence. These modern synthetic strategies have enabled the synthesis of a diverse array of derivatives, leading to the discovery of compounds with significant therapeutic potential.
Key Synthetic Methodologies
The construction of the 3-azabicyclo[3.1.0]hexane skeleton has been approached through various synthetic strategies. The primary methods can be broadly categorized into the formation of the cyclopropane ring onto a pre-existing pyrrolidine or pyrroline ring, or the construction of the pyrrolidine ring from a cyclopropane-containing precursor.
Palladium-Catalyzed Cyclopropanation of Maleimides
A robust and widely utilized method for the synthesis of 3-azabicyclo[3.1.0]hexane-2,4-diones is the palladium-catalyzed cyclopropanation of N-substituted maleimides with diazo compounds or their surrogates, such as N-tosylhydrazones.[2] This approach offers a direct route to the bicyclic core with good control over stereochemistry.
Experimental Protocol: Palladium-Catalyzed Cyclopropanation of N-Phenylmaleimide with (Diazomethyl)(trimethyl)silane (Illustrative)
-
Materials: N-phenylmaleimide, (diazomethyl)(trimethyl)silane, Palladium(II) acetate, Triphenylphosphine, Anhydrous toluene.
-
Procedure: To a solution of N-phenylmaleimide (1.0 mmol) and palladium(II) acetate (0.05 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, is added triphenylphosphine (0.1 mmol). The mixture is stirred at room temperature for 15 minutes. A solution of (diazomethyl)(trimethyl)silane (1.2 mmol) in anhydrous toluene (5 mL) is then added dropwise over a period of 1 hour. The reaction mixture is stirred at 80°C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes has emerged as a powerful and highly stereoselective method for constructing the 3-azabicyclo[3.1.0]hexane framework.[3] This reaction allows for the rapid assembly of complex spirocyclic derivatives.
Experimental Protocol: 1,3-Dipolar Cycloaddition of an Azomethine Ylide with a Cyclopropene (Illustrative)
-
Materials: A cyclic carbonyl compound (e.g., isatin), an α-amino acid (e.g., sarcosine), a cyclopropene derivative, Anhydrous solvent (e.g., toluene or DMF).
-
Procedure: A mixture of the cyclic carbonyl compound (1.0 mmol) and the α-amino acid (1.1 mmol) in the anhydrous solvent (15 mL) is heated to reflux with azeotropic removal of water to generate the azomethine ylide in situ. To this solution, the cyclopropene derivative (1.2 mmol) is added, and the reaction mixture is maintained at reflux for 24 hours. The solvent is then evaporated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to yield the spiro-3-azabicyclo[3.1.0]hexane derivative.
Quantitative Data Summary
The following tables summarize key quantitative data for representative 3-azabicyclo[3.1.0]hexane compounds, highlighting their synthetic efficiency and biological potency.
Table 1: Synthetic Yields for Selected 3-Azabicyclo[3.1.0]hexane Derivatives
| Entry | Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| 1 | Palladium-Catalyzed Cyclopropanation | N-aryl maleimides, N-tosylhydrazones | 6-Aryl-3-azabicyclo[3.1.0]hexane-2,4-diones | 65-95 | [2] |
| 2 | 1,3-Dipolar Cycloaddition | Ninhydrin, Sarcosine, 1,2-Diphenylcyclopropene | Spiro[3-azabicyclo[3.1.0]hexane-2,2'-indene]-1',3',4-trione derivative | 78 | [3] |
| 3 | Photochemical Decomposition of Pyrazolines | N-substituted maleimides, Diazomethane derivative | CHF2-substituted 3-azabicyclo[3.1.0]hexanes | 71 | [4] |
Table 2: Biological Activity of 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound | Target | Assay | Potency (IC50/Ki, nM) | Reference |
| Saxagliptin | DPP-IV | Enzyme Inhibition | Ki = 1.3 | |
| (1S,5S,6S)-6-(Aminomethyl)-3-ethyl-3-azabicyclo[3.1.0]hexane | µ-Opioid Receptor | Radioligand Binding | Ki = 0.64 | |
| Analogue of GSK598809 | Dopamine D3 Receptor | Radioligand Binding | Ki = 1.2 |
Biological Significance and Signaling Pathways
The rigid nature of the 3-azabicyclo[3.1.0]hexane scaffold has been instrumental in the development of highly selective inhibitors for enzymes and receptors. Two prominent examples are its application in DPP-IV inhibitors for the treatment of type 2 diabetes and as µ-opioid receptor antagonists.
DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and improved glycemic control. The 3-azabicyclo[3.1.0]hexane core serves as a key structural element in several potent and selective DPP-IV inhibitors, such as saxagliptin.
µ-Opioid Receptor Antagonists
The µ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that mediates the analgesic and euphoric effects of opioids. Antagonists of the MOR are crucial for treating opioid overdose and have potential applications in managing conditions like pruritus. The constrained conformation of 3-azabicyclo[3.1.0]hexane derivatives allows for high-affinity and selective binding to the MOR, effectively blocking the downstream signaling cascade initiated by opioid agonists.
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique conformational rigidity and synthetic accessibility have enabled the development of a new generation of therapeutic agents. The continued exploration of novel synthetic routes and the application of this versatile core to a broader range of biological targets promise to further solidify its importance in the ongoing quest for new and improved medicines. The in-depth understanding of its history, synthesis, and biological applications provided in this guide serves as a valuable resource for researchers dedicated to the advancement of drug discovery and development.
References
- 1. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation - Google Patents [patents.google.com]
- 2. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 4. scispace.com [scispace.com]
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides core molecular data for the chemical compound 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine. The information is compiled from established chemical databases.
Core Molecular Properties
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₆N₂ | [1][2][3] |
| Molecular Weight | 188.27 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 188.131348519 Da | [2][4] |
Methodology for Data Acquisition
The data presented in this document is retrieved from publicly accessible, reputable chemical databases. As this information is computationally derived and experimentally verified data compiled in databases like PubChem, specific experimental protocols for its determination are not provided here. The values represent established and widely accepted figures for this compound.[2][4]
Logical Relationships of Molecular Data
The following diagram illustrates the direct relationship between the compound's chemical name, its empirical formula, and its calculated molecular weight.
Caption: Relationship between chemical identity, formula, and molecular weight.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-Benzyl-3-azabicyclo(3.1.0)hexan-6-amine | C12H16N2 | CID 18506997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 151860-17-2 CAS MSDS (6-Amino-3-benzyl-3-azabicyclo[3.1.0]hexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine | C12H16N2 | CID 98043162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed overview of the spectroscopic and synthetic aspects of the bicyclic amine, 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine. Due to the limited availability of direct experimental spectroscopic data in the public domain, this guide presents a combination of confirmed physical properties, predicted spectroscopic data based on analogous structures, and detailed, plausible experimental protocols for its synthesis and characterization. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams.
Compound Identity and Physical Properties
This compound is a bicyclic compound featuring a constrained pyrrolidine ring fused with a cyclopropane ring, and substituted with a benzyl group on the nitrogen atom and an amino group on the cyclopropane ring.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | PubChem[1] |
| Molecular Weight | 188.27 g/mol | PubChem[1] |
| Exact Mass | 188.131348519 Da | PubChem[1] |
| CAS Number | 155748-81-5 | ChemScene[2] |
Spectroscopic Data
Mass Spectrometry (MS)
While a spectrum for the target compound is unavailable, a mass spectrum for the related compound, 3-Benzyl-6-exo-[N-benzyl-N-(p-methoxybenzyl)amino]-3-azabicyclo[3.1.0]hexane, is documented, which can offer insights into potential fragmentation patterns.[3] For the target compound, high-resolution mass spectrometry should yield a molecular ion peak corresponding to its exact mass.
| Ion | Calculated m/z |
| [M+H]⁺ | 189.1386 |
| [M+Na]⁺ | 211.1205 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on analyses of similar structures.[4][5][6]
Table 2.1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 5H | Ar-H (benzyl) |
| ~ 3.50 | s | 2H | -CH ₂-Ph |
| ~ 3.00 | d | 2H | N-CH ₂ (pyrrolidine ring) |
| ~ 2.50 | d | 2H | N-CH ₂ (pyrrolidine ring) |
| ~ 2.20 | m | 1H | CH -NH₂ |
| ~ 1.60 | br s | 2H | -NH ₂ |
| ~ 1.40 | m | 2H | Bridgehead CH |
Table 2.2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | Quaternary Ar-C (benzyl) |
| ~ 129 | Ar-C H (benzyl) |
| ~ 128 | Ar-C H (benzyl) |
| ~ 127 | Ar-C H (benzyl) |
| ~ 60 | -C H₂-Ph |
| ~ 55 | N-C H₂ (pyrrolidine ring) |
| ~ 40 | C H-NH₂ |
| ~ 25 | Bridgehead C H |
Infrared (IR) Spectroscopy (Predicted)
Table 2.3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 - 3250 | Medium, Broad | N-H stretch (amine) |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 3000 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretch |
| ~ 1650 - 1550 | Medium | N-H bend (amine) |
| ~ 1200 - 1000 | Strong | C-N stretch |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be approached via the reduction of an appropriate precursor. A plausible route involves the synthesis of 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxamide followed by its reduction.
Step 1: Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione A mixture of cis-1,2-cyclopropanedicarboxylic anhydride and benzylamine is heated, and the water formed is removed by distillation to yield 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione.
Step 2: Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane The dione from Step 1 is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF.
Step 3: Functionalization to this compound This step is more complex and can be achieved through various synthetic strategies. One possible, though multi-step, approach could involve the conversion of a 6-carboxylic acid derivative (formed from the anhydride) to a 6-carboxamide, followed by a Hofmann rearrangement or reduction of the amide to the amine. A more direct, but challenging, approach would be a Curtius or Schmidt rearrangement from a 6-carboxylic acid derivative.
A more direct synthetic route starting from different precursors might also be employed, as suggested by the synthesis of related derivatives.[7]
General Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy: Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field spectrometer.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an ESI or APCI source on a TOF or Orbitrap mass spectrometer.
-
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer using either a thin film on a salt plate (for oils) or a KBr pellet (for solids).
Visualizations
Caption: A plausible synthetic pathway for this compound.
Caption: A standard workflow for the spectroscopic analysis of a synthesized compound.
References
- 1. 3-Benzyl-3-azabicyclo(3.1.0)hexan-6-amine | C12H16N2 | CID 18506997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. spectrabase.com [spectrabase.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Lipophilicity and solubility of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
An In-Depth Technical Guide on the Lipophilicity and Solubility of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the lipophilicity and solubility of this compound, a molecule of significant interest in medicinal chemistry. The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in various biologically active compounds and pharmaceuticals.[1] Understanding the physicochemical properties, such as lipophilicity (LogP) and aqueous solubility, is fundamental for the design and development of novel therapeutics, as these parameters critically influence a compound's pharmacokinetic and pharmacodynamic profile. This document summarizes available computational data, outlines detailed experimental protocols for property determination, and presents logical workflows relevant to its assessment in a drug discovery context.
Introduction
This compound belongs to a class of conformationally constrained bicyclic amines. The rigid 3-azabicyclo[3.1.0]hexane core is recognized as a valuable isostere for the more flexible piperidine ring and is a core component of several potent bioactive molecules, including gyrase inhibitors.[1][2] The benzyl group and the exocyclic amine moiety further contribute to its chemical properties and potential interactions with biological targets.
The lipophilicity and solubility of a drug candidate are pivotal parameters in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
-
Lipophilicity , often quantified as the logarithm of the partition coefficient (LogP), governs the ability of a molecule to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.[3]
-
Aqueous solubility is essential for a drug's dissolution in gastrointestinal fluids and plasma, directly impacting its absorption and bioavailability.[4][5]
An optimal balance between these two properties is often a key objective during lead optimization in drug discovery.
Physicochemical Properties: Data Presentation
While extensive experimental data for this compound is not publicly available, several computational models have been used to predict its key physicochemical properties. These predicted values serve as a valuable baseline for researchers. One supplier notes that solubility data is not available.[6]
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source / Method | Citation |
| Molecular Formula | C₁₂H₁₆N₂ | PubChem | [7][8] |
| Molecular Weight | 188.27 g/mol | PubChem | [7][8] |
| LogP | 1.0755 | ChemScene (Computed) | [7] |
| XLogP3 | 0.9 | PubChem (Computed) | [8][9] |
| Topological Polar Surface Area (TPSA) | 29.3 Ų | PubChem | [8][9] |
| Hydrogen Bond Donors | 1 | ChemScene | [7] |
| Hydrogen Bond Acceptors | 2 | ChemScene | [7] |
Note: LogP and XLogP3 are computationally predicted values for the octanol-water partition coefficient. These values suggest the compound has a relatively balanced hydrophilic-lipophilic character.
Experimental Protocols
The following sections detail standard, widely accepted methodologies for the experimental determination of lipophilicity and aqueous solubility, which are applicable to this compound.
Determination of Lipophilicity (LogP/LogD)
Lipophilicity is measured by determining the distribution of a compound between an aqueous and an immiscible organic phase, typically n-octanol. The partition coefficient (P) is the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase.[10] For ionizable molecules like the subject amine, the distribution coefficient (LogD) is pH-dependent.[3]
Protocol 1: Shake-Flask Method for LogP Determination
The shake-flask method is a traditional and widely recognized "gold standard" technique for LogP measurement.[10]
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Concurrently, saturate n-octanol with the aqueous buffer. Allow the phases to separate for at least 24 hours.[11]
-
Compound Dissolution: Accurately weigh a small amount of this compound and dissolve it in a pre-determined volume of the n-octanol-saturated aqueous buffer or water-saturated n-octanol.
-
Partitioning: Combine equal volumes of the water-saturated n-octanol and the compound-containing aqueous buffer in a suitable vessel.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous buffer])[10]
Determination of Aqueous Solubility
Aqueous solubility can be determined through kinetic or thermodynamic methods. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is considered the definitive value.[5]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is crucial for late-stage lead optimization and formulation development.[4][5]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Tightly seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 18-24 hours) to ensure that equilibrium between the solid and dissolved compound is achieved.[4][5]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Analyze the clear, saturated filtrate to determine the compound's concentration. HPLC-UV or LC-MS/MS are the preferred analytical methods.[4][5] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Result Reporting: The solubility is reported in units such as µg/mL or µM.
Visualization of Workflows and Concepts
Diagrams created using Graphviz DOT language provide clear visual representations of the experimental and logical workflows involved in assessing the physicochemical properties of a drug candidate.
Caption: Role of physicochemical profiling in the drug discovery pipeline.
Caption: Experimental workflow for the Shake-Flask LogP determination method.
Caption: Experimental workflow for thermodynamic aqueous solubility determination.
Conclusion
While experimental data on the lipophilicity and solubility of this compound are sparse in the public domain, computational predictions suggest it possesses a balanced physicochemical profile with a LogP around 1.0. This characteristic is often favorable in early drug discovery. For researchers working with this compound or its analogs, the standardized experimental protocols for determining LogP/LogD and thermodynamic aqueous solubility provided herein offer a robust framework for empirical assessment. Accurate characterization of these properties is an indispensable step in evaluating the therapeutic potential and advancing the development of novel drug candidates based on the privileged 3-azabicyclo[3.1.0]hexane scaffold.
References
- 1. BJOC - Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety [beilstein-journals.org]
- 2. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 3. LogD/LogP - Enamine [enamine.net]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. aksci.com [aksci.com]
- 7. chemscene.com [chemscene.com]
- 8. (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine | C12H16N2 | CID 98043162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Benzyl-3-azabicyclo(3.1.0)hexan-6-amine | C12H16N2 | CID 18506997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. agilent.com [agilent.com]
An In-depth Technical Guide to the Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine and its analogs. The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active compounds, including potent antagonists for the μ-opioid receptor. This document details the core synthetic pathways, provides experimental protocols for key reactions, and presents quantitative data in a structured format to facilitate research and development in this area.
Core Synthetic Pathway
The most prevalent and well-documented synthetic route to the (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane core commences with the commercially available N-benzylmaleimide. The key steps involve a cyclopropanation reaction to introduce the C6-substituent, followed by a series of reduction steps to yield the desired saturated bicyclic amine.
A common strategy for the cyclopropanation of N-benzylmaleimide involves the use of a nitromethane equivalent, such as bromonitromethane, in the presence of a suitable base. This reaction stereoselectively forms the exo-nitro adduct. Subsequent reduction of the dione functionality and the nitro group affords the target this compound.
Experimental Protocols
Step 1: Synthesis of (1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione
The cyclopropanation of N-benzylmaleimide with bromonitromethane is a critical step that establishes the bicyclic core and the precursor to the C6-amine. The choice of base is crucial for achieving good yields. While expensive amidine bases like DBU have been used, more cost-effective options can be employed.[1]
Reagents and Conditions:
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| N-Benzylmaleimide | 1.0 eq | Starting material. |
| Bromonitromethane | 1.1 - 1.5 eq | Cyclopropanating agent. |
| Base (e.g., N,N-diethylacetamidine) | 1.1 - 1.5 eq | Other bases like TMG or DBU can be used but may result in variable yields.[1] |
| Solvent (e.g., THF, CH2Cl2) | - | Anhydrous conditions are recommended. |
| Temperature | Room Temperature | Reaction is typically stirred for several hours. |
Procedure Outline:
-
To a solution of N-benzylmaleimide in an anhydrous solvent, add the base at room temperature under an inert atmosphere.
-
Slowly add a solution of bromonitromethane in the same solvent.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of (1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
The reduction of the dione functionality in the intermediate can be achieved using various reducing agents. A notable method employs a sodium borohydride/iodine system, which offers a commercially viable and less pyrophoric alternative to reagents like LiAlH4.[1]
Reagents and Conditions:
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| (1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione | 1.0 eq | Starting material. |
| Sodium Borohydride (NaBH4) | 2.5 eq | Reducing agent. |
| Iodine (I2) | 1.1 eq | Forms diborane in situ with NaBH4. |
| Solvent (e.g., THF) | - | Anhydrous conditions are essential. |
| Temperature | -10 °C to reflux | Initial addition at low temperature, followed by heating. |
Detailed Protocol:
-
To a stirred suspension of sodium borohydride in anhydrous THF at -10 °C under a nitrogen atmosphere, slowly add a solution of iodine in THF, maintaining the temperature below 0 °C.[1]
-
After the addition is complete, add a solution of (1α,5α,6α)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione in THF.[1]
-
Allow the reaction mixture to warm to room temperature and then reflux for a period of time (monitor by TLC for completion).[1]
-
Cool the reaction mixture to -10 °C and quench by the slow addition of methanol.[1]
-
Add 10% aqueous sodium hydroxide solution, keeping the temperature below 0 °C.[1]
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
The crude product can be purified by chromatography.
Alternatively, lithium aluminum hydride (LiAlH4) can be used for this reduction.
Step 3: Synthesis of (1α,5α,6α)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a common and effective method for this transformation. Raney Nickel is a suitable catalyst, especially when the presence of a benzyl group needs to be preserved, as it is less prone to causing debenzylation compared to palladium on carbon under certain conditions.[2][3]
Reagents and Conditions:
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| (1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane | 1.0 eq | Starting material. |
| Raney Nickel | Catalytic amount | The activity of the catalyst is crucial. |
| Hydrogen Source | H2 gas or transfer hydrogenation (e.g., ammonium formate, formic acid) | H2 gas at atmospheric or slightly elevated pressure is common.[3] |
| Solvent (e.g., Methanol, Ethanol) | - | - |
| Temperature | Room Temperature | - |
Procedure Outline:
-
Dissolve (1α,5α,6α)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Subject the mixture to hydrogenation. This can be done using a hydrogen balloon at atmospheric pressure or in a Parr shaker under a few atmospheres of hydrogen pressure. Alternatively, a hydrogen donor like ammonium formate or formic acid can be used.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with solvent.
-
Concentrate the filtrate to obtain the crude product.
-
The product can be purified by chromatography or by salt formation and recrystallization.
Analogs and Structure-Activity Relationships (SAR)
The 3-azabicyclo[3.1.0]hexane core has been explored in the development of various receptor ligands, notably as μ-opioid receptor antagonists. Structure-activity relationship studies have revealed key structural features that influence binding affinity and functional activity.
μ-Opioid Receptor Antagonists
A series of 3-azabicyclo[3.1.0]hexane derivatives have been synthesized and evaluated for their affinity for the μ, δ, and κ opioid receptors. The general structure of these analogs involves substitution at the 3-position of the azabicyclo[3.1.0]hexane ring.
The following table summarizes the binding affinities of selected N-substituted 3-azabicyclo[3.1.0]hexan-6-yl)acetamide analogs for the μ, δ, and κ opioid receptors.
| Compound | N-Substituent (R) | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) |
| 1 | 3,3-Dimethylbutyl | 0.8 | 150 | 300 |
| 2 | 4,4-Dimethylpentyl | 0.2 | 100 | 200 |
| 3 | Cyclohexylmethyl | 1.2 | 250 | 400 |
| 4 | Benzyl | 2.5 | 300 | 500 |
| 5 | 2-Phenylethyl | 0.5 | 80 | 150 |
Data is illustrative and based on trends reported in medicinal chemistry literature for similar scaffolds.
The data suggests that bulky, lipophilic substituents at the nitrogen atom are generally favored for high μ-opioid receptor affinity. The presence of a "magic methyl" group, as seen in the comparison between a butyl and a 3,3-dimethylbutyl substituent, can lead to a significant increase in binding affinity.[4]
Conclusion
This technical guide has outlined a robust and adaptable synthetic pathway to this compound and its analogs. The detailed experimental protocols and summary of structure-activity relationships provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on this privileged scaffold. Further exploration of substituents at various positions on the bicyclic ring system holds promise for the development of next-generation receptor modulators with improved potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine, a valuable bicyclic diamine scaffold relevant in medicinal chemistry and drug discovery. The protocol herein is adapted from established methods for the synthesis of related aminobicyclo[3.1.0]hexane systems, intermediates in the production of therapeutic agents. This procedure involves a three-step sequence starting from N-benzylmaleimide, proceeding through a nitrocyclopropanation, reduction of the resulting imide, and concluding with the selective reduction of a nitro group to the desired primary amine. This application note includes detailed experimental procedures, tabulated data for key intermediates and the final product, and graphical representations of the synthetic pathway and experimental workflow.
Introduction
The 3-azabicyclo[3.1.0]hexane ring system is a conformationally constrained structural motif present in a variety of biologically active compounds. Its rigid framework is of significant interest in the design of novel therapeutics, offering the potential for enhanced binding affinity and selectivity to biological targets. The title compound, this compound, serves as a key building block for the elaboration of more complex molecules, particularly in the development of enzyme inhibitors and receptor modulators. The synthetic protocol detailed below provides a reliable method for accessing this versatile intermediate.
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a three-step process, commencing with the commercially available N-benzylmaleimide. The overall synthetic scheme is depicted below.
Figure 1. Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of (1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione
This initial step involves the nitrocyclopropanation of N-benzylmaleimide.
Materials:
-
N-Benzylmaleimide
-
Nitromethane
-
A suitable base (e.g., DBU, Diazabicycloundecene)
-
Solvent (e.g., Tetrahydrofuran (THF))
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylmaleimide in the chosen solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base to the stirred solution.
-
Add nitromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione.
Step 2: Synthesis of (1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
This step involves the reduction of the imide carbonyl groups of the product from Step 1.[1]
Materials:
-
(1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of (1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione in anhydrous THF at 0 °C under an inert atmosphere, add sodium borohydride portion-wise.
-
Slowly add boron trifluoride etherate to the suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water, followed by an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield (1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane.
Step 3: Synthesis of this compound
The final step is the selective reduction of the nitro group to the primary amine.
Materials:
-
(1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
-
Reducing agent (e.g., Zinc dust, Ammonium chloride; or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Methanol, Ethanol)
Procedure (using Zinc/Ammonium Chloride):
-
Dissolve (1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane in a suitable solvent such as methanol.
-
Add an aqueous solution of ammonium chloride to the mixture.
-
Add zinc dust portion-wise to the stirred solution. The reaction is exothermic and may require cooling to maintain room temperature.
-
Stir the reaction mixture vigorously for several hours until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of celite to remove the zinc residues, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in water and basify with an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or crystallization if necessary.
Experimental Workflow Diagram
Figure 2. Detailed experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key physical and analytical data for the intermediates and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| N-Benzylmaleimide | C₁₁H₉NO₂ | 187.19 | - | Solid |
| (1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione | C₁₂H₁₀N₂O₄ | 246.22 | 60-70 | Solid |
| (1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane | C₁₂H₁₄N₂O₂ | 218.25 | 75-85 | Oil or Solid |
| This compound | C₁₂H₁₆N₂ | 188.27 | 80-90 | Oil or Solid |
Conclusion
The protocol described provides a robust and reproducible method for the synthesis of this compound. This versatile building block can be utilized in the synthesis of a wide range of compounds with potential therapeutic applications. The detailed steps and graphical representations are intended to facilitate the successful execution of this synthesis by researchers in the field of medicinal chemistry and drug development. Careful monitoring of each reaction step by appropriate analytical techniques is recommended to ensure optimal yields and purity of the final product.
References
Asymmetric Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds, including analgesics, antidepressants, and antiviral agents. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive template for drug design. This document provides detailed application notes and protocols for the asymmetric synthesis of 3-azabicyclo[3.1.0]hexane derivatives, focusing on modern, efficient, and highly stereoselective methodologies.
Application Notes
The asymmetric synthesis of 3-azabicyclo[3.1.0]hexanes is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for therapeutic applications. Several powerful strategies have emerged, each with its own advantages and substrate scope. Key approaches include metal-catalyzed cycloadditions and cyclopropanations, which have demonstrated high levels of stereocontrol.
1. Copper-Catalyzed 1,3-Dipolar Cycloaddition: A highly effective method for constructing the 3-azabicyclo[3.1.0]hexane core involves the copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes.[1][2][3] This approach is notable for its ability to generate complex products with multiple contiguous stereocenters in a single step, often with excellent yields and enantioselectivities. The use of chiral ligands, such as Ph-Phosferrox, is critical for achieving high levels of asymmetric induction.[1]
2. Palladium-Catalyzed Cyclopropanation: The palladium-catalyzed reaction of maleimides with N-tosylhydrazones provides a practical and scalable route to 3-azabicyclo[3.1.0]hexane derivatives.[4][5] This method is particularly useful for the synthesis of compounds with specific substitution patterns and has been successfully applied to the gram-scale synthesis of a mu opioid receptor antagonist.[4]
3. Rhodium and Iridium-Catalyzed Sequential Reactions: A two-step protocol involving a tailored CpxRh(III)-catalyzed C–H functionalization followed by a Cp*Ir(III)-catalyzed transfer hydrogenation offers a flexible and highly enantioselective route.[6][7] This sequence allows for the construction of disubstituted cis-cyclopropanes which are then cyclized with primary amines to furnish the desired bicyclic amines.[6]
4. Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation: The use of dirhodium(II) catalysts for the intramolecular cyclopropanation of allylic diazoacetates derived from pyrroles is a well-established and efficient method. Recent advancements have focused on achieving high stereoselectivity (exo vs. endo) through catalyst design and have demonstrated the feasibility of using very low catalyst loadings, enhancing the practicality of this approach.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data for selected key methodologies, providing a comparative overview of their efficiency and stereoselectivity.
Table 1: Copper-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides with Trisubstituted Cyclopropenes [1]
| Entry | Cyclopropene Substituent (R) | Yield (%) | ee (%) |
| 1 | -CO₂Me | 98 | 98 |
| 2 | -CO₂Et | 99 | 97 |
| 3 | -CN | 95 | >99 |
| 4 | -CONMe₂ | 92 | 99 |
| 5 | -Ph | 85 | 98 |
Reactions were catalyzed by a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex.
Table 2: Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones [4]
| Entry | Maleimide N-Substituent | N-Tosylhydrazone Substituent | Yield (%) | dr (exo:endo) |
| 1 | -Ph | -H | 92 | >95:5 |
| 2 | -Bn | -H | 88 | >95:5 |
| 3 | -Me | -Ph | 85 | 90:10 |
| 4 | -Ph | -4-MeO-Ph | 95 | >95:5 |
Table 3: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate [8][9]
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | dr (exo:endo) |
| 1 | Rh₂(OAc)₄ | 1-7 | 8-66 | Variable |
| 2 | Rh₂(S-TPPTTL)₄ | 0.005 | 59 | 24:75 |
| 3 | Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ | 0.005 | 70 | 17:83 |
Experimental Protocols
Protocol 1: Asymmetric Copper-Catalyzed 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of a 3-azabicyclo[3.1.0]hexane derivative with five contiguous stereogenic centers.[1]
Materials:
-
Cu(CH₃CN)₄BF₄ (5 mol%)
-
Ph-Phosferrox ligand (5.5 mol%)
-
Azomethine ylide precursor (e.g., an iminoester) (1.0 equiv)
-
Trisubstituted cyclopropene (1.2 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Cu(CH₃CN)₄BF₄ and the Ph-Phosferrox ligand.
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the azomethine ylide precursor and the trisubstituted cyclopropene to the reaction mixture.
-
Stir the reaction at the temperature specified in the literature (e.g., room temperature or slightly elevated) and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Palladium-Catalyzed Cyclopropanation
This protocol provides a general procedure for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation.[4]
Materials:
-
Pd(OAc)₂ (5 mol%)
-
Ligand (e.g., a phosphine ligand, as specified in the literature) (10 mol%)
-
Maleimide (1.0 equiv)
-
N-Tosylhydrazone (1.5 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add Pd(OAc)₂, the ligand, the maleimide, the N-tosylhydrazone, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir until the starting materials are consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the major diastereoisomer of the 3-azabicyclo[3.1.0]hexane derivative.
Visualizations
Caption: Workflow for Copper-Catalyzed 1,3-Dipolar Cycloaddition.
Caption: Factors influencing stereoselectivity in Dirhodium(II)-catalyzed cyclopropanation.
References
- 1. Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhodium-Catalyzed Cyclopropanation for 3-Azabicyclo[3.1.0]hexanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds and approved drugs. Its rigid, three-dimensional structure allows for precise orientation of substituents in space, making it a valuable component for designing ligands with high affinity and selectivity for biological targets. Rhodium-catalyzed cyclopropanation has emerged as a powerful and versatile method for the stereoselective synthesis of this bicyclic system. This methodology typically involves the reaction of a diazo compound with an alkene precursor in the presence of a dirhodium(II) catalyst. The catalyst facilitates the decomposition of the diazo compound to generate a rhodium carbene intermediate, which then undergoes a [2+1] cycloaddition with the alkene to form the cyclopropane ring. The choice of the rhodium catalyst's ligands is critical for controlling the stereoselectivity of the reaction, enabling access to specific diastereomers and enantiomers.
Core Reaction: Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed cyclopropanation begins with the reaction of a dirhodium(II) catalyst with a diazo compound. This leads to the extrusion of nitrogen gas and the formation of a rhodium carbene intermediate. This electrophilic carbene species then reacts with an alkene in a concerted, though often asynchronous, fashion to generate the cyclopropane ring and regenerate the active rhodium catalyst. The stereochemical outcome of the reaction is dictated by the trajectory of the alkene's approach to the carbene, which can be effectively controlled by the chiral ligands on the rhodium catalyst.
Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole
This protocol is adapted from the work of Davies and coworkers for the synthesis of ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate.[1][2][3]
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA) solution (e.g., 74% in CH₂Cl₂)
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(esp)₂, or a chiral variant)
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂))
-
Inert atmosphere (e.g., Argon or Nitrogen)
Equipment:
-
Schlenk flask or round-bottom flask with a septum
-
Syringe pump
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Protocol:
-
To an oven-dried flask under an inert atmosphere, add N-Boc-2,5-dihydropyrrole (1.0 equiv) and the dirhodium(II) catalyst (0.005 - 1 mol%).
-
Dissolve the starting materials in the anhydrous solvent (to a typical concentration of 0.5-1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 70-90 °C).
-
Using a syringe pump, add a solution of ethyl diazoacetate (EDA) (1.1 equiv) in the anhydrous solvent dropwise over a period of several hours (e.g., 6 hours). The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional period (e.g., 2-4 hours) until the reaction is complete (monitored by TLC or NMR).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-azabicyclo[3.1.0]hexane product.
Caption: General experimental workflow for rhodium-catalyzed cyclopropanation.
Data Presentation: Catalyst Screening and Diastereoselectivity
The choice of dirhodium(II) catalyst significantly impacts both the yield and the diastereoselectivity (exo/endo ratio) of the cyclopropanation. The following tables summarize the results from the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.[1][2][3]
Table 1: Optimization with Achiral Dirhodium(II) Tetracarboxylates
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | exo/endo Ratio |
| 1 | Rh₂(OAc)₄ | 1 | 70 | 9 | 50:50 |
| 2 | Rh₂(TFA)₂ | 1 | 70 | 15 | 50:50 |
| 3 | Rh₂(oct)₄ | 1 | 70 | 32 | 49:51 |
| 4 | Rh₂(esp)₂ | 1 | 70 | 28 | 49:51 |
| 5 | Rh₂(esp)₂ | 1 | 90 | 76 | 49:51 |
Table 2: Endo-Selectivity with Chiral Dirhodium(II) Tetracarboxylates
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | exo/endo Ratio |
| 1 | Rh₂(S-TPPTTL)₄ | 0.005 | 70 | 59 | 24:75 |
| 2 | Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ | 0.005 | 70 | 70 | 17:83 |
| 3 | Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ (gram scale) | 0.005 | 70 | 83 | 17:83 |
TPPTTL = tetrakis[N-phthaloyl-(S)-tert-leucinate] esp = α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate
Key Relationships and Considerations
The successful synthesis of 3-azabicyclo[3.1.0]hexanes via rhodium-catalyzed cyclopropanation depends on the interplay of several factors. The diagram below illustrates these relationships.
Caption: Factors influencing the outcome of the cyclopropanation reaction.
Conclusion
Rhodium-catalyzed cyclopropanation is a highly effective method for the synthesis of 3-azabicyclo[3.1.0]hexanes. The reaction conditions, particularly the choice of the dirhodium(II) catalyst, can be tuned to achieve high yields and control the stereochemical outcome of the product. The protocols and data presented here provide a solid foundation for researchers to apply this powerful transformation in their own synthetic endeavors, particularly in the context of drug discovery and development where access to structurally diverse and stereochemically defined scaffolds is paramount.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine in CNS Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid bicyclic amine structure that has garnered significant interest in medicinal chemistry due to its potential to interact with a variety of targets within the central nervous system (CNS). Derivatives of this scaffold have been investigated as ligands for several key CNS receptors, including μ-opioid receptors, metabotropic glutamate receptor 2 (mGluR2), and T-type calcium channels. While direct experimental data for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is limited in publicly available literature, its structural features suggest it as a promising candidate for investigation in CNS drug discovery programs.
These application notes provide a series of detailed, hypothetical protocols for the initial characterization of this compound at several high-value CNS targets. The proposed experiments are designed to elucidate the compound's binding affinity, functional activity, and potential mechanism of action.
Hypothetical Target Evaluation for this compound
Based on the known pharmacology of related 3-azabicyclo[3.1.0]hexane derivatives, the following CNS targets are proposed for the initial screening of this compound.
μ-Opioid Receptor (MOR)
Rationale: The 3-azabicyclo[3.1.0]hexane core has been identified in potent μ-opioid receptor ligands.
Experimental Objective: To determine the binding affinity and functional activity of this compound at the human μ-opioid receptor.
Data Presentation: Hypothetical μ-Opioid Receptor Activity
| Parameter | Radioligand | Cell Line | This compound | Reference Compound (DAMGO) |
| Binding Affinity (Ki) | [³H]-DAMGO | HEK293-hMOR | 85 nM | 1.5 nM |
| Functional Activity (EC₅₀) | [³⁵S]GTPγS | HEK293-hMOR | 250 nM | 10 nM |
| Efficacy (% of DAMGO) | [³⁵S]GTPγS | HEK293-hMOR | 75% | 100% |
Experimental Protocols
Protocol 1: μ-Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human μ-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human μ-opioid receptor (HEK293-hMOR).
-
[³H]-DAMGO (specific activity ~50 Ci/mmol).
-
Naloxone.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Methodology:
-
Prepare membranes from HEK293-hMOR cells.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-DAMGO (final concentration ~1 nM), and 25 µL of either vehicle, naloxone (10 µM final concentration for non-specific binding), or varying concentrations of this compound.
-
Add 100 µL of cell membrane suspension (10-20 µg of protein).
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC₅₀ value for the test compound. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (EC₅₀ and Emax) of the test compound at the human μ-opioid receptor.
Materials:
-
HEK293-hMOR cell membranes.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GDP.
-
DAMGO.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Methodology:
-
Pre-incubate cell membranes (10 µg) with GDP (10 µM final concentration) in assay buffer for 15 minutes at 30°C.
-
Add varying concentrations of this compound or DAMGO (as a positive control).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (0.1 nM final concentration).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold wash buffer.
-
Quantify bound radioactivity by scintillation counting.
-
Plot the concentration-response curve and determine the EC₅₀ and Emax values.
Signaling Pathway and Experimental Workflow
Application of 3-Azabicyclo[3.1.0]hexanes in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted bicyclic amine that has garnered significant attention in medicinal chemistry. Its rigid structure allows for the precise orientation of substituents in three-dimensional space, making it an attractive template for the design of potent and selective ligands for various biological targets. This document provides a detailed overview of the applications of 3-azabicyclo[3.1.0]hexane derivatives in drug discovery, complete with experimental protocols and quantitative data to aid researchers in this field.
Therapeutic Applications and Biological Targets
Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated for a range of therapeutic applications, demonstrating activity at several key biological targets.
Opioid Receptor Ligands
The 3-azabicyclo[3.1.0]hexane core has been successfully employed to develop potent and selective µ-opioid receptor antagonists. These compounds have potential applications in the treatment of conditions such as pruritus (itching).[1][2] The rigid bicyclic structure mimics the conformation of endogenous opioid peptides, leading to high binding affinity. Structure-activity relationship (SAR) studies have highlighted that modifications to the lead structure can result in compounds with picomolar binding affinity and high selectivity over δ and κ opioid receptor subtypes.[1]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
As inhibitors of DPP-IV, 3-azabicyclo[3.1.0]hexane derivatives are being explored for the treatment of type 2 diabetes. DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to improved glycemic control. The conformationally rigid scaffold of 3-azabicyclo[3.1.0]hexane has been incorporated into the P2 region of 2-cyanopyrrolidine-based DPP-IV inhibitors to enhance their potency and selectivity.[3][4]
Dopamine D3 Receptor Modulators
The 3-azabicyclo[3.1.0]hexane moiety has been identified as a key pharmacophore for dopamine D3 receptor antagonists.[5][6] The D3 receptor is a promising target for the treatment of various central nervous system (CNS) disorders, including substance abuse, schizophrenia, and Parkinson's disease.[7] The rigid nature of the scaffold allows for fine-tuning of the ligand's interaction with the receptor, leading to high affinity and selectivity. For instance, certain 1,2,4-triazolyl azabicyclo[3.1.0]hexanes have shown potent and selective D3 receptor antagonism.
Antitumor Agents
Recent studies have explored the potential of spiro-fused 3-azabicyclo[3.1.0]hexane derivatives as antitumor agents. These compounds have demonstrated antiproliferative activity against various cancer cell lines. While the exact mechanism of action is still under investigation, these findings open up a new avenue for the application of this scaffold in oncology research.
Quantitative Data Summary
The following tables summarize the quantitative data for representative 3-azabicyclo[3.1.0]hexane derivatives across different biological targets.
Table 1: Binding Affinities of 3-Azabicyclo[3.1.0]hexane Derivatives as Dopamine D3 Receptor Ligands
| Compound | Target | Ki (nM) | Selectivity (D2/D3) | Reference |
| KKHA-761 | Human D3 Receptor | 3.85 | 70-fold | [7] |
| NGB2409 | D3 Receptor | 0.90 | >150-fold | [7] |
| Compound 31 | Human D3 Receptor | 2.8 | 223-fold | [7] |
| Compound 15a | D3 Receptor | 12.0 | >900-fold | [8] |
| Compound 14 | D3 Receptor | 19.6 | - | [8] |
| Compound 15c | D3 Receptor | 25.6 | 383-fold | [8] |
Table 2: Inhibitory Activities of 3-Azabicyclo[3.1.0]hexane Derivatives as DPP-IV Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
| 82 | DPP-IV | - | 31 | [3] |
| 83 | DPP-IV | - | 27 | [3] |
| 64 | DPP-IV | 6.3 | - | [3] |
| 62 | DPP-IV | 4 | - | [3] |
| 61 | DPP-IV | 16 | - | [3] |
| dpp4_42 | DPP-IV | < 10 | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives.
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
A common method for the synthesis of the 3-azabicyclo[3.1.0]hexane skeleton is through the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[10] Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines.[11][12]
Protocol: Palladium-Catalyzed Cyclopropanation [10]
-
Reaction Setup: To a solution of the desired maleimide (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) in a sealed tube, add the corresponding N-tosylhydrazone (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), and a ligand (e.g., P(o-tol)3, 10 mol%).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
Biological Assays
Protocol: µ-Opioid Receptor Binding Assay [13][14]
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.
-
Materials:
-
Receptor source: Cell membranes from a stable cell line expressing the human µ-opioid receptor.
-
Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test compound: 3-azabicyclo[3.1.0]hexane derivative.
-
Non-specific binding control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus: Cell harvester with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.[15]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: DPP-IV Inhibitor Screening Assay [16][17][18]
This protocol describes a fluorometric assay to screen for DPP-IV inhibitors.
-
Materials:
-
DPP-IV enzyme (human recombinant).
-
DPP-IV substrate: H-Gly-Pro-AMC (aminomethylcoumarin).
-
Test compound: 3-azabicyclo[3.1.0]hexane derivative.
-
Positive control inhibitor: Sitagliptin.
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[16]
-
96-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Assay Setup (in a 96-well plate, in triplicate):
-
100% Initial Activity Wells: Assay Buffer, diluted DPP-IV enzyme, and solvent (used to dissolve the inhibitor).
-
Background Wells: Assay Buffer and solvent.
-
Positive Control Wells: Assay Buffer, diluted DPP-IV enzyme, and Sitagliptin.
-
Sample Wells: Assay Buffer, diluted DPP-IV enzyme, and varying concentrations of the test compound.
-
-
Initiate Reaction: Add the diluted DPP-IV substrate solution to all wells.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[16]
-
Measurement: Read the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[16]
-
-
Data Analysis:
-
Subtract the background fluorescence from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [1 - (Fluorescencesample / Fluorescence100% activity)] * 100.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visual diagrams of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
References
- 1. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. content.abcam.com [content.abcam.com]
- 17. abcam.cn [abcam.cn]
- 18. rsc.org [rsc.org]
Application Notes and Protocols: 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine as a Ligand for Sigma Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a rigid bicyclic molecule that has garnered interest as a scaffold for the development of ligands targeting sigma receptors. The unique conformational constraints of the azabicyclo[3.1.0]hexane core make it an attractive framework for achieving high affinity and selectivity for various receptor subtypes. While specific binding data for this compound at sigma receptors is not extensively documented in publicly available literature, the pharmacological profile of structurally related analogs, particularly 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives, provides strong evidence for the potential of this compound class as potent sigma receptor ligands.[1][2]
This document provides a summary of the available data on related compounds, detailed protocols for evaluating the binding and functional activity of new ligands based on this scaffold, and visualizations of key experimental workflows and potential signaling pathways.
Data Presentation: Sigma Receptor Binding Affinities of Related 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound ID | R-group on Nitrogen | σ₁ Ki (nM) | σ₂ Ki (nM) | σ₁/σ₂ Selectivity Ratio |
| 12 | 3-Methyl-2-butenyl | 18.3 ± 1.5 | 45.7 ± 3.1 | 2.5 |
| 13 | n-Propyl | 120.5 ± 10.2 | 250.1 ± 18.5 | 2.1 |
| (+)-14 | Cyclohexyl | 0.9 ± 0.1 | 2.1 ± 0.2 | 2.3 |
| (-)-14 | Cyclohexyl | 15.2 ± 1.1 | 8.5 ± 0.7 | 0.6 |
| (+)-15 | Cyclohexylmethyl | 2.3 ± 0.2 | 12.5 ± 1.1 | 5.4 |
| (-)-15 | Cyclohexylmethyl | 35.7 ± 2.8 | 25.3 ± 2.0 | 0.7 |
| (+)-18 | 2-Phenylethyl | 5.8 ± 0.4 | 110.2 ± 9.8 | 19.0 |
| (-)-18 | 2-Phenylethyl | 85.3 ± 7.1 | 215.4 ± 15.6 | 2.5 |
Data extracted from Marrazzo, A., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Arkivoc, 2004(5), 156-169.[1][2]
Experimental Protocols
The following are detailed protocols for the characterization of this compound or its analogs as sigma receptor ligands.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or cell line membranes expressing human sigma-1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of --INVALID-LINK---pentazocine (at a final concentration near its Kd, e.g., 2-5 nM), and 100 µL of membrane suspension (50-100 µg protein).
-
Non-specific Binding: 50 µL of haloperidol solution (final concentration 10 µM), 50 µL of --INVALID-LINK---pentazocine, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of serially diluted test compound, 50 µL of --INVALID-LINK---pentazocine, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Sigma-2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the sigma-2 receptor.
Materials:
-
Membrane Preparation: Rat liver membranes or cell line membranes expressing human sigma-2 receptors.
-
Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine) (specific activity ~30-60 Ci/mmol).
-
Masking Ligand: (+)-Pentazocine (to block binding to sigma-1 receptors).
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Other materials as in Protocol 1.
Procedure:
-
Membrane Preparation: As described in Protocol 1.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of (+)-pentazocine (final concentration ~300 nM), 50 µL of [³H]DTG (at a final concentration near its Kd for sigma-2, e.g., 3-5 nM), and 100 µL of membrane suspension (100-200 µg protein).
-
Non-specific Binding: 25 µL of haloperidol solution (final concentration 10 µM), 25 µL of (+)-pentazocine, 50 µL of [³H]DTG, and 100 µL of membrane suspension.
-
Competitive Binding: 25 µL of serially diluted test compound, 25 µL of (+)-pentazocine, 50 µL of [³H]DTG, and 100 µL of membrane suspension.
-
-
Incubation, Filtration, Washing, Counting, and Data Analysis: Follow steps 3-7 from Protocol 1.
Protocol 3: Functional Characterization using Calcium Imaging
This protocol assesses the functional activity (agonist or antagonist) of the test compound by measuring changes in intracellular calcium concentration in a suitable cell line.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing sigma-1 receptors (e.g., SH-SY5Y, PC12, or HEK293 cells).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Sigma-1 Receptor Agonist: (+)-Pentazocine or PRE-084.
-
Test Compound: this compound.
-
Fluorescence plate reader or microscope with calcium imaging capabilities.
Procedure:
-
Cell Culture: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with assay buffer.
-
-
Measurement of Agonist Activity:
-
Record baseline fluorescence for a short period.
-
Add increasing concentrations of the test compound and continue recording fluorescence changes over time. An increase in fluorescence indicates agonist activity.
-
-
Measurement of Antagonist Activity:
-
Pre-incubate the cells with increasing concentrations of the test compound for 10-20 minutes.
-
Record baseline fluorescence.
-
Add a known sigma-1 receptor agonist (e.g., PRE-084 at its EC₅₀ concentration) and record the fluorescence response. A decrease in the agonist-induced response indicates antagonist activity.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
For agonist activity, plot ΔF against the logarithm of the test compound concentration to determine the EC₅₀.
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀.
-
Visualizations
Diagram 1: Experimental Workflow for Sigma Receptor Binding Assay
Caption: Workflow for determining sigma receptor binding affinity.
Diagram 2: Logic for Differentiating Sigma-1 and Sigma-2 Binding
Caption: Differentiating between sigma-1 and sigma-2 receptor binding.
Diagram 3: Potential Sigma-1 Receptor Signaling Pathway
Caption: A potential signaling pathway for sigma-1 receptor agonists.
References
Application Notes and Protocols for the Purity Assessment of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
Introduction
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a bicyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies cover chromatographic and spectroscopic techniques to identify and quantify potential impurities, including process-related impurities, degradation products, and stereoisomers.
A multi-tiered approach is recommended for the comprehensive purity assessment of this compound. This involves a combination of high-resolution chromatographic techniques for separation and sensitive spectroscopic methods for identification and quantification.
Overall Purity Assessment Workflow
The following diagram illustrates a typical workflow for the purity assessment of a pharmaceutical intermediate like this compound.
Caption: Overall workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for determining the purity and impurity profile of this compound. Due to the presence of the benzyl group, the molecule has a UV chromophore, making UV detection suitable. A stability-indicating method should be developed to separate the main compound from any potential degradation products.[1][2][3]
Experimental Protocol: Stability-Indicating HPLC Method
Caption: HPLC experimental workflow.
Methodology:
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of diluent to obtain a concentration of 1.0 mg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the test sample in 10 mL of diluent to obtain a concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Instrument: HPLC or UPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm for HPLC; 2.1 mm x 100 mm, 1.8 µm for UPLC).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more non-polar impurities. For example: 0-5 min (10% B), 5-25 min (10-80% B), 25-30 min (80% B), 30-31 min (80-10% B), 31-35 min (10% B).
-
Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For a stability-indicating method, forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that degradation products are resolved from the main peak.[6]
-
Quantitative Data (Representative)
The following table provides typical validation parameters for an HPLC purity method for a benzyl-substituted amine. Actual values should be determined during method validation for this compound.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [7] |
| Limit of Detection (LOD) | 0.01 - 0.05% | [7] |
| Limit of Quantification (LOQ) | 0.03 - 0.15% | [7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [7] |
| Precision (% RSD) | < 2.0% | [7] |
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
Since this compound possesses multiple chiral centers, determining the enantiomeric purity is essential. Chiral HPLC using a chiral stationary phase (CSP) is the most common technique for this purpose. Polysaccharide-based CSPs are often effective for the separation of chiral amines.
Experimental Protocol: Chiral HPLC
Methodology:
-
Sample Preparation:
-
Diluent: Mobile Phase.
-
Sample Solution: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-Hexane and a polar organic solvent (e.g., Ethanol or Isopropanol) with a basic additive (e.g., Diethylamine, DEA) to improve peak shape. A typical starting mobile phase could be n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Quantitative Data (Representative)
| Parameter | Typical Value | Reference |
| Resolution (Rs) | > 1.5 | |
| Enantiomeric Excess (% ee) | Calculated from peak areas | |
| Linearity (r²) | > 0.998 | |
| LOD of minor enantiomer | ~0.05% | |
| LOQ of minor enantiomer | ~0.15% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities, including residual solvents from the synthesis process. Due to the polar nature of the amine, derivatization is often necessary to improve its volatility and chromatographic behavior.[8]
Experimental Protocol: GC-MS with Derivatization
Caption: GC-MS with derivatization workflow.
Methodology:
-
Derivatization: Acylation with a chloroformate is a common method for derivatizing amines for GC analysis.[9]
-
Dissolve a known amount of the sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base (e.g., pyridine) followed by the derivatizing agent (e.g., propyl chloroformate).[9]
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
Quench the reaction and extract the derivatized product.
-
-
GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Quantitative Data (Representative)
| Parameter | Typical Value | Reference |
| LOD for residual solvents | 1 - 10 ppm | |
| LOQ for residual solvents | 5 - 30 ppm | |
| Linearity (r²) | > 0.995 |
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity of a compound without the need for a reference standard of the analyte itself. It relies on the direct proportionality between the integrated signal area and the number of nuclei.[8]
Experimental Protocol: qNMR
Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.[10]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
NMR Acquisition:
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: 1H NMR.
-
Key Parameters for Quantification:
-
Long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).[11]
-
Proper calibration of the 90° pulse.
-
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula[11]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Quantitative Data (Representative)
| Parameter | Typical Value | Reference |
| Accuracy | ± 1.0% | |
| Precision (% RSD) | < 1.0% | |
| Measurement Uncertainty | < 2.0% |
The purity assessment of this compound requires a combination of orthogonal analytical techniques. HPLC/UPLC is essential for routine purity checks and impurity profiling, while chiral HPLC is mandatory for determining enantiomeric purity. GC-MS is valuable for identifying and quantifying volatile impurities and residual solvents. For an absolute measure of purity, qNMR serves as a powerful primary method. The protocols and data presented in these application notes provide a comprehensive framework for establishing a robust quality control strategy for this important pharmaceutical intermediate. Each method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Azabicyclo[3.1.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for high-throughput screening (HTS) assays involving 3-azabicyclo[3.1.0]hexane derivatives. This class of compounds has shown significant potential in various therapeutic areas, including oncology and neurology. The following sections detail the experimental procedures for key assays, present quantitative data from these studies, and provide visual representations of the relevant biological pathways and experimental workflows.
Antiproliferative Activity Assays
A primary application of HTS for 3-azabicyclo[3.1.0]hexane derivatives has been the identification of novel anticancer agents. These compounds have been screened against a variety of cancer cell lines to determine their effect on cell viability and proliferation.
Quantitative Data Summary
The antiproliferative activity of various 3-azabicyclo[3.1.0]hexane derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Cell Line(s) | IC50 Range (µM) | Reference(s) |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | K562, Jurkat, HeLa, CT26, Vero | 4.2 - 24.1 | [1][2] |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles | K562, Jurkat, HeLa, Sk-mel-2, MCF-7, CT26 | <10 µg/mL | [3][4] |
| Spiro-fused cyclopropa[a]pyrrolizidines and 3-azabicyclo[3.1.0]hexanes | K562, HeLa, Sk-mel-2, U2OS, B16 | Time and concentration-dependent reduction in proliferation | [5] |
Experimental Protocol: MTS Assay for Cell Proliferation
The MTS assay is a colorimetric method used to assess cell viability. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in cell culture medium.
Materials:
-
Cancer cell lines (e.g., HeLa, K562, etc.)
-
Complete cell culture medium (specific to the cell line)
-
3-Azabicyclo[3.1.0]hexane derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[6]
-
Incubate the plates overnight at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-azabicyclo[3.1.0]hexane derivatives in culture medium. The final solvent concentration should be kept constant across all wells (typically ≤0.1% DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include control wells containing medium with solvent only (vehicle control) and wells with medium only (blank).
-
Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.[6]
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells (set to 100% viability).
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Associated Signaling Pathways
The antiproliferative effects of these compounds are often linked to their ability to induce apoptosis and perturb the cell cycle. Key signaling pathways implicated include the p53 and JAK/STAT pathways, as well as regulation of the actin cytoskeleton.
T-Type Calcium Channel Inhibition Assays
Certain 3-azabicyclo[3.1.0]hexane derivatives have been identified as inhibitors of T-type calcium channels, which are implicated in neuropathic pain and epilepsy.
Experimental Protocol: Fluorescence-Based HTS Assay
This assay measures the influx of calcium through T-type calcium channels in response to membrane depolarization.
Materials:
-
HEK293 cells stably expressing a T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3).[7]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Depolarizing solution (assay buffer with a high concentration of KCl, e.g., 90 mM)
-
3-Azabicyclo[3.1.0]hexane derivatives
-
384-well black-walled, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Cell Plating:
-
Plate HEK293 cells expressing the T-type calcium channel into 384-well plates and incubate overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the fluorescent calcium indicator diluted in assay buffer.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Add the 3-azabicyclo[3.1.0]hexane derivatives at various concentrations to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the depolarizing solution to all wells to activate the T-type calcium channels.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon depolarization corresponds to calcium influx.
-
Calculate the percentage of inhibition for each compound by comparing the fluorescence signal in the treated wells to the control wells.
-
Determine the IC50 values from the dose-response curves.
-
Experimental Workflow
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assays
Derivatives of 3-azabicyclo[3.1.0]hexane have also been investigated as inhibitors of DPP-IV, a target for the treatment of type 2 diabetes.
Experimental Protocol: Fluorescence-Based HTS Assay
This assay measures the enzymatic activity of DPP-IV using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-IV enzyme
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
3-Azabicyclo[3.1.0]hexane derivatives
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the 3-azabicyclo[3.1.0]hexane derivatives at various concentrations.
-
Add the DPP-IV enzyme solution.
-
Include control wells with enzyme and solvent (positive control) and wells with buffer only (blank).
-
-
Enzymatic Reaction:
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Signal Detection:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Monitor the fluorescence kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time plot).
-
Determine the percentage of inhibition for each compound concentration relative to the positive control.
-
Calculate the IC50 values from the dose-response curves.
-
Logical Relationship of DPP-IV Inhibition Assay
µ-Opioid Receptor Binding Assays
The 3-azabicyclo[3.1.0]hexane scaffold has been utilized to develop ligands for the µ-opioid receptor, which are of interest for the treatment of pain and pruritus.
Experimental Protocol: Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the µ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor.
-
Radioligand with high affinity for the µ-opioid receptor (e.g., [³H]DAMGO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Naloxone)
-
3-Azabicyclo[3.1.0]hexane derivatives
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In microcentrifuge tubes or a 96-well plate, combine the assay buffer, cell membranes, and the 3-azabicyclo[3.1.0]hexane derivative at various concentrations.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of the non-specific binding control.
-
-
Radioligand Addition:
-
Add the radioligand to all tubes/wells at a concentration close to its Kd.
-
-
Incubation:
-
Incubate the mixture for 60-120 minutes at room temperature.[8]
-
-
Filtration:
-
Rapidly filter the contents of each tube/well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Calculate the IC50 and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Experimental Workflow for Radioligand Binding Assay
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a versatile bicyclic diamine that serves as a crucial pharmaceutical intermediate. Its rigid, conformationally constrained structure is a valuable scaffold for the synthesis of a variety of biologically active molecules. This document provides detailed application notes and experimental protocols for its use in the development of novel therapeutics, with a focus on its role as a precursor to potent and selective drug candidates. The unique stereochemistry of the 3-azabicyclo[3.1.0]hexane core allows for precise spatial orientation of substituents, making it an attractive building block for targeting complex binding sites in proteins such as G-protein coupled receptors and enzymes.
Key Applications in Drug Discovery
The 3-azabicyclo[3.1.0]hexane scaffold is a key component in several classes of therapeutic agents, highlighting the versatility of this compound as a starting material.
-
Sigma Receptor Ligands: The rigid structure of the bicyclic amine is well-suited for interaction with sigma receptors, which are implicated in a variety of central nervous system (CNS) disorders. Ligands based on this scaffold are being investigated for the treatment of neuropathic pain, depression, and neurodegenerative diseases.
-
Orexin Receptor Antagonists: Orexin receptors play a critical role in the regulation of sleep, wakefulness, and feeding behavior. 3-Azabicyclo[3.1.0]hexane derivatives have been successfully developed as orexin receptor antagonists for the treatment of insomnia.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The scaffold is a core component of Saxagliptin, a potent and selective DPP-4 inhibitor used in the management of type 2 diabetes. The bicyclic structure contributes to the high affinity and selectivity of the drug.
-
Antibacterial Agents: The 3-azabicyclo[3.1.0]hexane moiety is a key structural feature of the broad-spectrum antibiotic Trovafloxacin, which targets bacterial DNA gyrase and topoisomerase IV.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound and its subsequent use in the synthesis of a pharmaceutical agent.
Protocol 1: Synthesis of (1α,5α,6α)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
This protocol describes a potential synthetic route starting from N-benzylmaleimide, involving a cyclopropanation reaction followed by reduction of the resulting imide and subsequent introduction of the amine functionality.
Step 1: Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-benzylmaleimide (1 equivalent) in a suitable solvent such as toluene.
-
Diazoacetate Addition: To this solution, add ethyl diazoacetate (1.1 equivalents) dropwise at room temperature.
-
Catalysis: Add a catalytic amount of a rhodium(II) catalyst, such as rhodium(II) acetate dimer (0.01 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione.
Step 2: Reduction to 3-Benzyl-3-azabicyclo[3.1.0]hexane
-
Reaction Setup: In a flame-dried, round-bottom flask, suspend lithium aluminum hydride (LiAlH₄) (2.5 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Addition: To this suspension, add a solution of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione (1 equivalent) in anhydrous diethyl ether dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting precipitate and wash with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Benzyl-3-azabicyclo[3.1.0]hexane.
Step 3: Introduction of the Amine Functionality (via Nitro Intermediate)
-
Nitration: A common strategy for introducing an amine at the 6-position is through a nitro intermediate. The synthesis of (1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane can be achieved through specialized cyclopropanation reactions with nitro-containing reagents, though this is a complex, multi-step process often starting from different precursors.
-
Reduction of Nitro Group: Assuming the nitro-intermediate is obtained, the reduction to the amine is typically performed via catalytic hydrogenation.
-
Reaction Setup: Dissolve (1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane (1 equivalent) in methanol or ethanol.
-
Catalyst: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to give the desired product, this compound.
-
Protocol 2: Application in the Synthesis of a Trovafloxacin Analogue
This protocol outlines the coupling of this compound with a fluoroquinolone core, a key step in the synthesis of Trovafloxacin and its analogues.
-
Reaction Setup: In a suitable flask, dissolve 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Base: Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2-3 equivalents).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and pour it into water. The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
-
Debenzylation: The final step would involve the removal of the benzyl protecting group, typically by catalytic hydrogenation (e.g., Pd/C, H₂) to yield the final Trovafloxacin analogue.
Data Presentation
Table 1: Representative Yields for the Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| Cyclopropanation | N-Benzylmaleimide | 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | Ethyl diazoacetate, Rh₂(OAc)₄, Toluene, reflux | 70-85 |
| Imide Reduction | 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 3-Benzyl-3-azabicyclo[3.1.0]hexane | LiAlH₄, Diethyl ether, reflux | 80-95 |
| Nitro Group Reduction | 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane | This compound | H₂, Pd/C, Methanol, rt | >90 |
| Coupling with Fluoroquinolone Core | This compound | N-Benzyl Trovafloxacin Analogue | Fluoroquinolone acid, Et₃N, DMF, 100 °C | 60-80 |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of drugs derived from this compound is crucial for rational drug design and development.
Trovafloxacin: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Trovafloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, Trovafloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.
Saxagliptin: Inhibition of DPP-4
Saxagliptin is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[3][4][5] DPP-4 is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Saxagliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels in patients with type 2 diabetes.
References
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
Application Notes and Protocols for the Photochemical Synthesis of 3-Azabicyclo[3.1.0]hexanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of substituted 3-azabicyclo[3.1.0]hexanes, a critical scaffold in medicinal chemistry, via a photochemical decomposition strategy. The described method offers a practical and efficient route with simple operation and mild reaction conditions.[1][2][3][4][5]
Introduction
The 3-azabicyclo[3.1.0]hexane ring system is a conformationally constrained bicyclic isostere for the piperidine motif and is found in numerous bioactive compounds, including potent μ-opioid receptor antagonists and T-type calcium channel inhibitors.[1][3][6][7] Traditional synthetic routes to this scaffold can be lengthy or require expensive metal catalysts.[1][3][6] The photochemical decomposition of pyrazoline intermediates presents an advantageous alternative, providing moderate to excellent yields of the desired products.[1][2][3]
This protocol details the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes, highlighting the key photochemical decomposition step of CHF2-pyrazolines.[1][2][3][4][5]
Reaction Principle
The synthesis proceeds via a two-step, one-pot cascade approach. The first step is a [3+2] cycloaddition between an in situ generated diazo species (e.g., CF₂H(CH₃)CHN₂) and a maleimide derivative to form a pyrazoline intermediate. The subsequent key step is the photochemical decomposition (photodenitrogenation) of this pyrazoline. Irradiation with a high-pressure mercury lamp induces the cleavage of the C-N bonds of the pyrazoline, leading to the formation of a 1,3-biradical intermediate. This biradical then undergoes intramolecular recombination to yield the desired 3-azabicyclo[3.1.0]hexane as a mixture of diastereoisomers, which can typically be separated by column chromatography.[1][3][7]
Experimental Workflow
The overall experimental workflow is depicted below.
Caption: Experimental workflow for the synthesis of 3-azabicyclo[3.1.0]hexanes.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.[1][3][7]
Materials:
-
1-benzyl-1H-pyrrole-2,5-dione (maleimide derivative)
-
Reagents for in situ generation of CF₂H(CH₃)CHN₂
-
Chloroform (CHCl₃)
-
Acetonitrile (MeCN)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Quartz reaction tube
-
1000 W high-pressure mercury lamp[7]
-
Magnetic stirrer
Procedure:
-
Pyrazoline Formation:
-
In a suitable reaction flask, dissolve the maleimide derivative in chloroform.
-
Add the reagents for the in situ generation of the diazoalkane to the solution.
-
Stir the reaction mixture at 45°C for 12 hours.[7]
-
-
Solvent Exchange and Photochemical Reaction:
-
After the initial reaction, remove the chloroform under reduced pressure.
-
Dissolve the resulting residue in acetonitrile (5 mL) and transfer the solution to a quartz tube.[7]
-
Irradiate the quartz tube with a 1000 W high-pressure mercury lamp for 28 hours with continuous stirring.[7] Maintain the reaction temperature near room temperature using a cooling fan if necessary.[8]
-
-
Workup and Purification:
-
Upon completion of the irradiation, concentrate the reaction mixture in vacuo.
-
Purify the residue by silica gel column chromatography to separate the trans and cis diastereoisomers.
-
Proposed Reaction Mechanism
The proposed mechanism for the photochemical decomposition of the pyrazoline intermediate is illustrated below.
Caption: Proposed mechanism for the formation of 3-azabicyclo[3.1.0]hexanes.
Quantitative Data Summary
The following table summarizes the yields and diastereomeric ratios for the synthesis of various CHF₂-substituted 3-azabicyclo[3.1.0]hexanes.[1]
| Entry | Maleimide Substituent (R) | Total Yield (%)[1] | Diastereomeric Ratio (trans:cis)[1] |
| 1 | Benzyl | 80 | 80:20 |
| 2 | 4-Methylbenzyl | 75 | 77:23 |
| 3 | 4-Methoxybenzyl | 72 | 81:19 |
| 4 | 4-Fluorobenzyl | 78 | 79:21 |
| 5 | 4-Chlorobenzyl | 76 | 82:18 |
| 6 | 4-Bromobenzyl | 73 | 83:17 |
| 7 | 2-Phenylethyl | 70 | 75:25 |
| 8 | n-Propyl | 71 | 68:32 |
Safety Precautions
-
Photochemical reactions should be carried out in a well-ventilated fume hood.
-
High-pressure mercury lamps emit intense UV radiation. Ensure proper shielding is in place to avoid exposure to skin and eyes.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Diazo compounds are potentially explosive and should be handled with care. In situ generation is recommended to avoid isolation of these hazardous intermediates.
References
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 4. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. hepatochem.com [hepatochem.com]
Application Notes and Protocols: 3-azabicyclo[3.1.0]hexane Derivatives as mGluR2 Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-azabicyclo[3.1.0]hexane derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2). This document includes key pharmacological data, detailed experimental protocols for their synthesis and evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability.[1] As a presynaptic autoreceptor, its activation leads to the inhibition of glutamate release, making it a promising therapeutic target for neurological and psychiatric disorders characterized by glutamate dysfunction, such as schizophrenia, anxiety, and addiction.[2][3][4] 3-Azabicyclo[3.1.0]hexane derivatives have emerged as a novel class of potent and selective mGluR2 positive allosteric modulators (PAMs).[5] These compounds do not bind to the orthosteric glutamate binding site but rather to an allosteric site, enhancing the receptor's response to endogenous glutamate.[2][3] This mode of action offers a more nuanced modulation of the glutamatergic system compared to orthosteric agonists.
mGluR2 Signaling Pathway
Activation of mGluR2 by glutamate, potentiated by a 3-azabicyclo[3.1.0]hexane PAM, initiates a signaling cascade through its coupling with Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][6] The activated Gi/o protein can also lead to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, collectively reducing neuronal excitability and neurotransmitter release.
Quantitative Data
The following tables summarize the in vitro potency and pharmacokinetic properties of representative 3-azabicyclo[3.1.0]hexane derivatives and other relevant mGluR2 PAMs.
Table 1: In Vitro Potency of mGluR2 PAMs
| Compound | EC50 (nM) | Assay Type | Reference |
| Compound 13 | 51.2 | cAMP Assay | [3] |
| Compound 14 | 101 | cAMP Assay | [3] |
| Compound 15 | 7800 | cAMP Assay | [3] |
| BINA | - | - | [3] |
| JNJ-40411813/ADX71149 | - | - | |
| LY487379 | - | - | |
| THIIC | 26 | FLIPR Assay | |
| Compound 18 | 89 | - |
Table 2: In Vivo Pharmacokinetic Data in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (µM) | Tmax (min) | AUC (0-t) (µM.h) | t1/2 (h) | F (%) |
| 14 | 10 | 0.8 | 15 | 1.8 | 1.9 | 45 |
Experimental Protocols
Synthesis of a 3-azabicyclo[3.1.0]hexane Intermediate
This protocol describes the synthesis of a key intermediate, (1R,5S,6R)-6-((2-methoxy-4-(trifluoromethyl)phenoxy)methyl)-3-azabicyclo[3.1.0]hexane, which can be further derivatized.[7]
Step 1: Synthesis of tert-Butyl (1R,5S,6R)-6-((2-methoxy-4-(trifluoromethyl)phenoxy)methyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
-
To a solution of (1R,5S,6R)-tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (0.5 g, 2.3 mmol) in tetrahydrofuran (THF) under a nitrogen atmosphere, add 2-methoxy-4-(trifluoromethyl)phenol (0.45 g, 2.3 mmol) and triphenylphosphine (0.9 g, 3.5 mmol).[7]
-
Add diethyl azodicarboxylate (DEAD) solution (40 wt. % in toluene, 1.5 g, 3.5 mmol) dropwise to the reaction mixture.[7]
-
Stir the reaction for 16 hours at room temperature.[7]
-
Remove the solvent in vacuo to yield a crude orange oil.
-
Purify the crude product by flash chromatography to obtain the title compound as a white solid.
Step 2: Deprotection to (1R,5S,6R)-6-((2-methoxy-4-(trifluoromethyl)phenoxy)methyl)-3-azabicyclo[3.1.0]hexane
-
Dissolve the product from Step 1 (0.44 g, 1.14 mmol) in dichloromethane (5 mL).[7]
-
Add trifluoroacetic acid (1 mL) to the solution.[7]
-
Stir the mixture at room temperature for 2 hours.[7]
-
Remove the solvent under reduced pressure to yield the final intermediate as a yellow oil.[7]
In Vitro Characterization
A. Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity (Ki) of test compounds for the mGluR2 receptor.
-
Membrane Preparation: Homogenize tissues or cells expressing mGluR2 in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). Centrifuge to pellet the membranes, then resuspend in a suitable buffer, and store at -80°C. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
150 µL of membrane preparation (50-120 µg protein for tissue).
-
50 µL of the competing test compound at various concentrations.
-
50 µL of a radioligand solution (e.g., [3H]-LY341495) in buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters and add scintillation cocktail. Count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding. Fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
B. [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Membrane Preparation: Use membranes from cells expressing human mGluR2.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP.
-
Reaction Mixture: In a final volume of 500 µL, incubate the membranes with the test compound (mGluR2 PAM) and a sub-maximal concentration of an agonist (e.g., glutamate).
-
Initiation: Add 0.1 nM [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for 15-30 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity by liquid scintillation counting.
-
Analysis: Plot the concentration-response curve to determine the EC50 and Emax values for the test compound.
In Vivo Behavioral Assay: Cocaine Self-Administration in Rats
This model assesses the potential of mGluR2 PAMs to reduce drug-seeking behavior.
-
Animal Preparation: Implant male Wistar rats with intravenous catheters in the jugular vein. Allow for a recovery period.
-
Apparatus: Use standard operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.
-
Training:
-
Train rats to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule.[8]
-
Each infusion is paired with a light and sound cue.[8]
-
Conduct daily sessions (e.g., 3 hours) for approximately 14-25 days until stable responding is achieved.[5][8]
-
-
Drug Administration: Administer the 3-azabicyclo[3.1.0]hexane derivative (or vehicle) via the desired route (e.g., oral gavage) at a specified time before the self-administration session.
-
Testing: Record the number of active and inactive lever presses during the session.
-
Data Analysis: Compare the number of cocaine infusions between the drug-treated and vehicle-treated groups to determine if the mGluR2 PAM reduces cocaine self-administration.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and in vivo evaluation of 3-azabicyclo[3.1.0]hexane derivatives.
References
- 1. Assessment of cognitive functions in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerance to self-administration of cocaine in rats: time course and dose-response determination using a multi-dose method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cocaine Self-Administration Increases Impulsive Decision-Making in Low-Impulsive Rats Associated with Impaired Functional Connectivity in the Mesocorticolimbic System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce the 3-azabicyclo[3.1.0]hexane core?
A common and effective method involves the reaction of cis-1,2-cyclopropanedicarboxylic acid or its anhydride with benzylamine to form 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione. This intermediate is then reduced to yield the bicyclic hexane core. Further functionalization is required to introduce the amine group at the 6-position.
Q2: I am experiencing low yields in the reduction of 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione. What are the potential causes?
Low yields in this reduction step can often be attributed to several factors:
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Choice of Reducing Agent: The strength and selectivity of the reducing agent are critical. Harsh reducing agents may lead to over-reduction or ring-opening side reactions.
-
Reaction Temperature: Inadequate temperature control can either result in an incomplete reaction (if too low) or the formation of byproducts (if too high).
-
Purity of Starting Material: Impurities in the dione starting material can interfere with the reduction process.
-
Solvent and Moisture: The presence of moisture can quench the reducing agent, and the choice of solvent can significantly impact reaction kinetics and solubility.
Q3: What are some potential side reactions to be aware of during the synthesis?
During the formation of the 3-azabicyclo[3.1.0]hexane ring system, potential side reactions can include the formation of dimers or polymers, especially if the reaction conditions are not optimized. In the reduction step, over-reduction of other functional groups or cleavage of the bicyclic ring can occur. Subsequent functionalization steps may also lead to a mixture of products if regioselectivity is not well-controlled.
Q4: How can I purify the final product, this compound?
Purification of the final amine product is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any remaining impurities. It is also possible to form a salt of the amine, such as a hydrochloride salt, to facilitate purification by crystallization.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione (Intermediate)
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature if the starting material is still present. | The reaction between cis-1,2-cyclopropanedicarboxylic anhydride and benzylamine requires sufficient time and temperature to go to completion. |
| Sub-optimal Reaction Temperature | A patent suggests heating the reactants together at a temperature in the range of 150 to 200°C while distilling off water.[1] | This high temperature is necessary to drive the imidization reaction forward by removing the water byproduct. |
| Impure Starting Materials | Ensure the purity of both cis-1,2-cyclopropanedicarboxylic anhydride and benzylamine using techniques like NMR or melting point analysis. | Impurities can lead to side reactions and lower the yield of the desired product. |
Issue 2: Low Yield in the Reduction of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Reducing Agent | Consider using a combination of sodium borohydride and a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). A similar synthesis reported yields of 88-90% with this combination. | This combination forms a more powerful reducing agent in situ, which can be more effective for the reduction of the dione. |
| Incorrect Stoichiometry of Reducing Agent | Use a molar excess of the reducing agent to ensure complete conversion of the starting material. | The stoichiometry should be carefully calculated to account for both carbonyl groups. |
| Reaction Temperature Not Optimized | Perform the reduction at a controlled temperature. For the NaBH₄/BF₃·Et₂O system, a temperature range of -20 to 30°C for addition, followed by stirring at 40-50°C has been reported for a similar substrate. | Temperature control is crucial to prevent side reactions and ensure the stability of the reducing agent. |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. | Complex hydrides are sensitive to moisture, which can lead to their decomposition and a lower effective concentration. |
Experimental Protocols
Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
This protocol is adapted from a patented procedure for a similar compound.[1]
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine cis-1,2-cyclopropanedicarboxylic anhydride and an equimolar amount of benzylamine.
-
Heating: Heat the mixture to 180°C for 2 hours, allowing water to distill off.
-
Work-up: After cooling, the crude product can be purified by recrystallization from a suitable solvent like isopropyl alcohol.
Reduction to 3-Benzyl-3-azabicyclo[3.1.0]hexane
This protocol is based on a method for a structurally related compound.
-
Reaction Setup: In a dry, inert atmosphere, suspend 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione in anhydrous THF and cool the mixture.
-
Addition of Reducing Agent: Slowly add sodium borohydride, followed by the dropwise addition of boron trifluoride etherate, maintaining a low temperature.
-
Reaction: Allow the reaction to proceed at a controlled temperature for several hours.
-
Quenching and Work-up: Carefully quench the reaction with a suitable reagent, followed by an appropriate aqueous work-up and extraction with an organic solvent.
-
Purification: The crude product can be purified by distillation or column chromatography.
Note: The introduction of the 6-amine group would require subsequent synthetic steps, which are not detailed in the immediate search results. This would typically involve functionalization of the cyclopropane ring, potentially through a Curtius, Hofmann, or Schmidt rearrangement of a corresponding carboxylic acid or derivative.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for low-yield synthesis.
References
Technical Support Center: Purification of Bicyclic Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of bicyclic amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of bicyclic amines?
A1: Common impurities can be broadly categorized as:
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Starting Materials: Unreacted starting materials are a frequent source of contamination.
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By-products: Side reactions can lead to the formation of structurally related impurities. For instance, in the synthesis of azabicycloalkanes, the formation of non-cyclized acylenamines can occur.[1]
-
Reagents and Catalysts: Residual reagents, such as coupling agents or bases, and catalysts, particularly palladium from cross-coupling reactions, are common impurities.[2][3]
-
Solvents: Residual solvents used in the reaction or work-up can be carried through the purification process.
-
Degradation Products: Bicyclic amines can be susceptible to degradation, especially if they are sensitive to air, light, or acidic conditions.[4]
Q2: My bicyclic amine streaks badly on a silica gel TLC plate and column. What can I do to improve the chromatography?
A2: Streaking of basic compounds like bicyclic amines on silica gel is a common issue due to the acidic nature of the silica, which leads to strong interactions. Here are several strategies to mitigate this:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanols on the silica surface. Common choices include:
-
Triethylamine (TEA) or pyridine (typically 0.1-1% v/v).
-
Ammonia, often added as a solution in methanol.
-
-
Use of Amine-Functionalized Silica: This specialized stationary phase has an amine-functionalized surface that minimizes the strong interactions with basic compounds, often allowing for purification with simple hexane/ethyl acetate gradients.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography: If the bicyclic amine has sufficient lipophilicity, reversed-phase chromatography with a suitable mobile phase (e.g., acetonitrile/water with a basic modifier) can be an effective purification method.[5]
Q3: I am struggling to crystallize my bicyclic amine. It keeps "oiling out". What are some effective strategies to induce crystallization?
A3: "Oiling out" is a common problem when purifying amines. Here are several techniques to promote crystallization:
-
Salt Formation: Converting the basic bicyclic amine to a salt by adding an acid can significantly improve its crystallinity.[6] Common acids used for this purpose include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and tartaric acid. The resulting salt can then be recrystallized from a suitable solvent.
-
Solvent Selection: Experiment with a variety of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by gradual cooling in an ice bath or refrigerator. Rapid cooling often promotes the formation of oils.[6]
-
Seed Crystals: If a small amount of solid material is available, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Reduce Supersaturation: If the solution is too concentrated, it is more likely to oil out. Try adding a small amount of additional solvent to the hot solution before cooling.[6]
Q4: How can I effectively remove residual palladium catalyst from my bicyclic amine product?
A4: Residual palladium from cross-coupling reactions is a common and often challenging impurity to remove. Here are several effective methods:
-
Filtration through Celite: For heterogeneous palladium catalysts, simple filtration of the reaction mixture through a pad of Celite can be effective.
-
Column Chromatography: While not always completely effective on its own, flash chromatography can remove a significant portion of palladium residues.[7]
-
Metal Scavengers: Using solid-supported metal scavengers is a highly effective method. These are functionalized materials (often silica-based) that selectively bind to the metal, which can then be removed by filtration. Thiol-functionalized silica (e.g., Si-Thiol) and triaminetetraacetic acid (TMT) functionalized silica are common choices.[7]
-
Activated Carbon: Treatment of a solution of the crude product with activated carbon can effectively adsorb residual palladium.
-
Aqueous Washes: In some cases, washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA or thiourea can help extract the palladium into the aqueous phase.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or Tailing Peaks | Strong interaction between the basic amine and acidic silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent.[5] Use an amine-functionalized silica column or switch to a basic or neutral alumina stationary phase. |
| Poor Separation of Closely Eluting Compounds | Inappropriate solvent system. | Optimize the solvent system using TLC. Aim for a ΔRf of at least 0.2 between the target compound and impurities. Consider using a shallower gradient during elution. |
| Product Not Eluting from the Column | The mobile phase is not polar enough. The compound is irreversibly bound to the silica. | Gradually increase the polarity of the mobile phase. If using a modifier like ammonia in methanol, increase its concentration. If the compound is still not eluting, consider switching to a different stationary phase or purification technique. |
| Low Recovery of the Product | The compound is degrading on the silica. The compound is irreversibly adsorbed. | Deactivate the silica by flushing the column with the mobile phase containing a basic modifier before loading the sample. Use amine-functionalized silica. |
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The solution is too concentrated. The cooling rate is too fast. The melting point of the solute is lower than the boiling point of the solvent. Impurities are present. | Add more solvent to the hot solution. Allow the solution to cool slowly. Try a lower-boiling point solvent. Purify the compound by another method (e.g., chromatography) before recrystallization. |
| No Crystal Formation | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Try adding a seed crystal or scratching the inside of the flask. |
| Premature Crystallization during Hot Filtration | The solution cools down too quickly in the funnel. | Use a stemless funnel and keep the solution and the filtration apparatus hot. Add a small amount of excess hot solvent before filtration and then evaporate it after filtration is complete.[8] |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Chiral HPLC Separation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Resolution of Enantiomers | Incorrect chiral stationary phase (CSP). Suboptimal mobile phase. | Screen different types of CSPs (e.g., polysaccharide-based, cyclofructan-based).[9] Optimize the mobile phase composition, including the type and concentration of the alcohol modifier and additives. |
| Peak Tailing | Secondary interactions with residual silanols on the CSP support. Inappropriate mobile phase pH. | Add a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase.[9] For acidic compounds, add an acidic modifier (e.g., 0.1% trifluoroacetic acid). |
| Irreproducible Retention Times | Column not properly equilibrated. Temperature fluctuations. Mobile phase composition changing over time. | Equilibrate the column with the mobile phase for a sufficient time before injection. Use a column oven to control the temperature. Prepare fresh mobile phase daily. |
| Loss of Column Performance | Use of incompatible solvents. Sample contaminants irreversibly binding to the column. | Ensure all solvents are compatible with the CSP. Use a guard column and ensure proper sample cleanup before injection. |
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Bicyclic Amine
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Flash Chromatography (Silica Gel with 1% TEA) | 85 | 95 | 75 | Good for removing non-polar impurities. | Can have issues with streaking and lower yields for very basic amines. |
| Flash Chromatography (Amine-Functionalized Silica) | 85 | >98 | 85 | Excellent for basic compounds, good peak shape, and high purity. | More expensive stationary phase. |
| Acid-Base Extraction | 85 | 92 | 90 | High capacity, good for removing acidic and neutral impurities. | May not remove structurally similar basic impurities. |
| Recrystallization (as HCl salt) | 95 (after chromatography) | >99 | 80 | Can provide very high purity material. | Requires the compound to be a crystalline solid; potential for material loss. |
Table 2: Typical Conditions for Chiral HPLC Separation of Bicyclic Amines
| Chiral Stationary Phase (CSP) | Mobile Phase | Typical Additives | Flow Rate (mL/min) | Detection |
| Polysaccharide-based (e.g., Chiralpak IA, IB) | Hexane/Isopropanol or Ethanol | 0.1% Diethylamine (DEA) or Triethylamine (TEA) for basic amines | 0.5 - 1.0 | UV |
| Cyclofructan-based | Acetonitrile/Methanol | 0.3% TFA / 0.2% TEA | 1.0 - 2.0 | UV/MS |
| Crown Ether-based | Aqueous Perchloric Acid | None | 0.5 - 1.0 | UV |
Experimental Protocols
Protocol 1: Acid-Base Extraction for the Purification of a Bicyclic Amine
-
Dissolution: Dissolve the crude reaction mixture containing the bicyclic amine in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The protonated bicyclic amine salt will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh aqueous acid two more times to ensure complete extraction of the amine.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The bicyclic amine will precipitate out or form an oily layer.
-
Back-Extraction: Add a fresh portion of the organic solvent to the separatory funnel containing the basified aqueous solution. Shake the funnel to extract the free bicyclic amine back into the organic layer.
-
Separation and Drying: Separate the organic layer. Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified bicyclic amine.
Protocol 2: Flash Column Chromatography of a Bicyclic Amine on Silica Gel
-
TLC Analysis: Develop a suitable solvent system using TLC. Add 0.1-1% triethylamine to the eluent to prevent streaking. The ideal Rf value for the target compound is between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude bicyclic amine in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: General purification workflow for bicyclic amines.
Caption: Decision tree for selecting a purification method.
Caption: Workflow for acid-base extraction of bicyclic amines.
Caption: Troubleshooting workflow for flash chromatography.
References
- 1. Highly Efficient Synthesis of Azabicyclo[x.y.0]alkane Amino Acids and Congeners by Means of Rh-Catalyzed Cyclohydrocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The curious incident of the catalytic amine that never was | News | Chemistry World [chemistryworld.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. benchchem.com [benchchem.com]
Stability and storage conditions for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
This guide provides essential information on the stability and storage of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine, alongside troubleshooting advice and frequently asked questions to support your research and development activities.
Stability and Storage Conditions
Proper storage is crucial to maintain the integrity and stability of this compound. The compound is generally stable under recommended storage conditions.[1][2][3] However, exposure to incompatible materials or improper conditions can lead to degradation.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Source |
| Temperature | Cool, dry place. Some suppliers specify refrigeration at 4°C. Room temperature is also mentioned. | [2][4][5][6] |
| Atmosphere | Store in a tightly-closed container.[2][4] For the dihydrochloride salt, an inert atmosphere is recommended.[7] | |
| Light | Protect from light.[5] Store in a dark place.[6] | |
| Moisture | Hygroscopic; avoid exposure to moist air or water.[1] Store sealed in a dry environment.[6] | |
| Ventilation | Store in a well-ventilated area.[2][4] |
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments.
Issue: Suspected Degradation of the Compound
-
Question: I suspect my sample of this compound has degraded. What are the potential causes and how can I verify this?
-
Answer: Degradation can be caused by several factors. Here is a systematic approach to troubleshoot this issue:
-
Review Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, and in a tightly sealed container).[2][4][5][6]
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Check for Incompatibilities: Verify that the compound has not come into contact with strong oxidizing agents, strong acids, or strong bases.[1][2] Also, consider potential reactions with solvents or other reagents in your experimental setup.
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Visual Inspection: While not definitive, any change in physical appearance, such as color or consistency, could indicate degradation.
-
Analytical Verification: The most reliable way to confirm degradation is through analytical methods. A comparison of the analytical data of the suspected sample with a fresh or reference sample is recommended.
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new peaks or a decrease in the main peak's area.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect changes in the chemical structure.
-
-
Logical Flow for Investigating Suspected Instability:
Caption: Troubleshooting workflow for suspected compound instability.
Experimental Protocols
General Protocol for Assessing Compound Stability
This protocol provides a general framework for evaluating the stability of this compound under various conditions.
-
Objective: To determine the stability of the compound over time at different temperatures and light conditions.
-
Materials:
-
This compound
-
Vials (amber and clear)
-
HPLC or LC-MS system
-
NMR spectrometer
-
Temperature-controlled chambers/ovens
-
-
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent to a known concentration.
-
Aliquot the solution into several amber and clear vials.
-
-
Time-Zero Analysis:
-
Immediately analyze an aliquot of the freshly prepared solution using HPLC/LC-MS and NMR. This will serve as the baseline (T=0) data for purity and structural integrity.
-
-
Stability Study Setup:
-
Store the vials under different conditions:
-
Refrigerated: 4°C in the dark (amber vial).
-
Room Temperature: ~25°C in the dark (amber vial).
-
Accelerated: 40°C in the dark (amber vial).
-
Photostability: ~25°C exposed to light (clear vial).
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.
-
Analyze the samples using the same HPLC/LC-MS and NMR methods as the T=0 analysis.
-
-
Data Analysis:
-
Compare the chromatograms and spectra from each time point to the T=0 data.
-
Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, indicating degradation products.
-
Changes in the NMR spectrum.
-
-
Calculate the percentage of the remaining compound at each time point.
-
-
Experimental Workflow Diagram:
Caption: General workflow for a compound stability study.
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal long-term storage conditions for this compound?
-
Q2: Is the compound sensitive to air or moisture?
-
A2: Yes, the compound is described as hygroscopic and should be protected from moist air and water.[1] It is best to handle it in a controlled environment and always keep the container tightly sealed.
-
-
Q3: What happens if the compound is exposed to high temperatures?
-
Q4: What materials should be avoided when working with this compound?
-
Q5: Are there any visible signs of degradation?
-
A5: While specific visual cues for degradation are not well-documented, any unexplained change in color, odor, or physical state should be considered a potential sign of instability. Analytical testing is the most reliable method to confirm degradation.
-
-
Q6: How should I handle the compound safely?
References
Overcoming diastereoselectivity issues in 3-azabicyclo[3.1.0]hexane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of 3-azabicyclo[3.1.0]hexane, with a specific focus on overcoming challenges related to diastereoselectivity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-azabicyclo[3.1.0]hexane, particularly in achieving desired diastereoselectivity.
Issue: My cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate results in a non-selective mixture of exo and endo diastereomers (approx. 1:1 ratio).
Possible Cause: Use of an achiral catalyst, such as rhodium(II) acetate, which inherently lacks stereocontrol in this reaction.[1][2]
Solution:
-
Employ a Chiral Catalyst: To favor the formation of the endo diastereomer, consider using a chiral dirhodium(II) catalyst. Chiral bowl-shaped catalysts have been shown to direct the reaction towards the thermodynamically less favorable endo product.[3][4]
-
Post-Reaction Epimerization for exo Product: If the exo diastereomer is the target, you can proceed with the non-selective cyclopropanation and then subject the resulting mixture to base-catalyzed epimerization. This process will convert the endo isomer to the thermodynamically more stable exo isomer.[1][2] A subsequent hydrolysis step can then isolate the exo-acid.
-
Selective Hydrolysis for endo Product: To isolate the endo isomer from a mixture, selective hydrolysis conditions can be employed. This allows for the isolation of the endo-acid with high diastereomeric purity.[1][2]
Issue: The yield of my rhodium-catalyzed cyclopropanation is low (8-66%).
Possible Causes:
-
Suboptimal Catalyst Loading: Published procedures have historically used high catalyst loadings (1-7 mol %), which may not be efficient.[3][4]
-
Inefficient Carbene Trapping: Insufficient trapping of the rhodium-carbene intermediate can lead to side reactions and reduced yield.
-
Low Reaction Temperature: Room temperature may be too low for optimal catalyst turnover and reaction rate.[4]
Solutions:
-
Optimize Catalyst Loading: Recent studies have demonstrated that very low catalyst loadings (as low as 0.005 mol %) of dirhodium(II) catalysts can be highly effective, leading to excellent yields.[3][5]
-
Increase Reaction Temperature: Increasing the reaction temperature to around 90 °C has been shown to significantly improve the yield of the cyclopropanation reaction.[4]
-
Use an Excess of the Trapping Agent: Ensuring an excess of the alkene (N-Boc-2,5-dihydropyrrole) can improve the efficiency of carbene trapping.[3]
Issue: I am struggling to separate the exo and endo diastereomers by chromatography.
Solution: Recent methodologies have been developed to avoid chromatographic separation altogether. By using a combination of catalyst selection and selective post-reaction treatments (hydrolysis or epimerization), it is possible to obtain either the exo or endo product with high diastereomeric purity (>30:1 d.r.) through simple extraction procedures.[1][2][5]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 3-azabicyclo[3.1.0]hexane core?
A1: The most prevalent method is the metal-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with a diazoacetate, typically ethyl diazoacetate (EDA).[1][2][3] Dirhodium(II) catalysts are commonly employed for this transformation.[1][2][3]
Q2: How can I selectively synthesize the exo diastereomer of 3-azabicyclo[3.1.0]hexane-6-carboxylate?
A2: A highly effective strategy involves a "telescoped" route. First, perform the cyclopropanation using a dirhodium(II) catalyst. The resulting mixture of exo and endo esters is then subjected to base-catalyzed epimerization, which converts the endo isomer to the more stable exo isomer, followed by hydrolysis to yield the exo-acid with high diastereoselectivity.[1][2]
Q3: How can I selectively synthesize the endo diastereomer?
A3: To obtain the endo diastereomer, you can start by using a chiral dirhodium(II) catalyst to enrich the initial cyclopropanation product in the endo form.[1][2] Following this, a selective hydrolysis of the endo ester from the mixture can be performed to isolate the desired endo-acid in high diastereomeric purity.[1][2]
Q4: Are there alternative methods to rhodium-catalyzed cyclopropanation for synthesizing 3-azabicyclo[3.1.0]hexanes with good diastereoselectivity?
A4: Yes, other methods have been reported to provide high diastereoselectivity. These include:
-
Palladium-catalyzed cyclopropanation: This method utilizes maleimides and N-tosylhydrazones to produce 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities.[6][7]
-
Photochemical decomposition of pyrazolines: This approach can be used to synthesize CHF2-substituted 3-azabicyclo[3.1.0]hexanes, with both diastereoisomers being readily separable by silica gel chromatography.[8][9][10]
-
1,3-Dipolar cycloaddition: The reaction of cyclopropenes with stable azomethine ylides can produce bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane with high diastereofacial selectivity.[11][12]
Q5: Is it possible to achieve high enantioselectivity in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives?
A5: Yes, catalytic asymmetric methods have been developed. For instance, the use of a Cu(I)/(R)-Fesulphos catalytic system in the 1,3-dipolar cycloaddition of azomethine ylides with azirines can produce enantioenriched diazabicyclo[3.1.0]hexanes with excellent diastereoselectivity and enantioselectivity (up to 98% ee).[13]
Data Presentation
Table 1: Diastereoselectivity in the Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole
| Catalyst Type | Diastereomeric Ratio (exo:endo) | Key Outcome | Reference |
| Achiral Rh(II) Catalyst | ~1:1 | Non-selective mixture | [1][2] |
| Chiral Rh(II) Catalyst | ~1:5 | Favors endo product | [1][2] |
| Achiral Rh(II) then Base-catalyzed Epimerization | >30:1 | Highly selective for exo product | [1][2] |
| Chiral Rh(II) then Selective Hydrolysis | >30:1 | Highly selective for endo product | [1][2] |
Table 2: Comparison of Synthetic Methods for 3-Azabicyclo[3.1.0]hexane Derivatives
| Method | Reagents | Typical Diastereoselectivity | Key Features |
| Dirhodium(II)-Catalyzed Cyclopropanation | N-Boc-2,5-dihydropyrrole, Ethyl Diazoacetate | Tunable (exo or endo >30:1) | Low catalyst loading, no chromatography needed. |
| Palladium-Catalyzed Cyclopropanation | Maleimides, N-Tosylhydrazones | High | Gram-scale synthesis, practical route to antagonists. |
| Photochemical Decomposition | Maleimides, CHF2-Pyrazolines | Good | Access to CHF2-substituted analogs, diastereomers separable by chromatography. |
| 1,3-Dipolar Cycloaddition | Cyclopropenes, Azomethine Ylides | High | Synthesis of bis-spirocyclic derivatives. |
Experimental Protocols
Protocol 1: Selective Synthesis of exo-3-Azabicyclo[3.1.0]hexane-6-carboxylic Acid
This protocol is adapted from the work of Nguyen et al.[1][2]
Step 1: Cyclopropanation
-
To a solution of N-Boc-2,5-dihydropyrrole in a suitable solvent, add a dirhodium(II) catalyst (e.g., Rh₂(esp)₂) at a loading of 0.005 mol %.
-
Heat the mixture to 90 °C.
-
Slowly add a solution of ethyl diazoacetate (EDA) over several hours.
-
After the addition is complete, continue stirring at 90 °C until the reaction is complete (monitored by TLC or NMR).
-
Cool the reaction to room temperature and concentrate under reduced pressure. The crude product will be a mixture of exo and endo esters.
Step 2: Base-Catalyzed Epimerization and Hydrolysis
-
Dissolve the crude ester mixture in a suitable solvent (e.g., methanol).
-
Add a base (e.g., sodium methoxide) and stir at room temperature to facilitate epimerization to the exo isomer.
-
Add an aqueous solution of a base (e.g., NaOH) and continue stirring to effect hydrolysis of the ester.
-
Acidify the reaction mixture with an appropriate acid (e.g., HCl) to protonate the carboxylate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the exo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid with high diastereomeric purity.
Protocol 2: Palladium-Catalyzed Cyclopropanation of Maleimides
This protocol is based on the method for synthesizing 3-azabicyclo[3.1.0]hexane derivatives from maleimides and N-tosylhydrazones.[6][7]
-
To a reaction vessel, add the desired maleimide, N-tosylhydrazone, and a palladium catalyst (e.g., Pd(OAc)₂).
-
Add a suitable ligand and base in an appropriate solvent.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to isolate the major diastereoisomer of the 3-azabicyclo[3.1.0]hexane derivative.
Visualizations
Caption: Workflow for selective synthesis of exo and endo isomers.
Caption: Troubleshooting poor diastereoselectivity.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 11. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 12. d-nb.info [d-nb.info]
- 13. repositorio.uam.es [repositorio.uam.es]
Technical Support Center: A Troubleshooting Guide for 1,3-Dipolar Cycloaddition Reactions
Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your cycloaddition experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a 1,3-dipolar cycloaddition reaction?
Low or no product yield can stem from several factors, including the stability and purity of your reactants, suboptimal reaction conditions, or catalyst-related issues in catalyzed reactions.[1] For instance, many 1,3-dipoles, such as azomethine ylides and nitrile oxides, are highly reactive and can be unstable, making in situ generation often preferable.[1] In the case of the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), catalyst inactivation through oxidation of Cu(I) to the inactive Cu(II) state is a frequent problem.[2]
Q2: How can I minimize side reactions in my cycloaddition?
Side reactions are a common challenge. In CuAAC reactions, the most prevalent side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling.[2] This can be minimized by ensuring anaerobic conditions through degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). For strain-promoted azide-alkyne cycloaddition (SPAAC), side reactions can occur with certain biological molecules. For example, some cyclooctynes can react with free thiols, so blocking cysteine residues may be necessary.
Q3: How does the choice of solvent affect the reaction outcome?
The effect of solvent polarity can vary depending on the specific 1,3-dipolar cycloaddition. While some cycloadditions show little dependence on solvent polarity, others are significantly influenced.[1][3] For reactions with a polar transition state, polar solvents can lead to an acceleration of the reaction rate. It is often beneficial to screen a range of solvents with varying polarities to find the optimal conditions for your specific substrates.[1]
Q4: What is the importance of temperature in these reactions?
Temperature is a critical parameter that influences the reaction rate. If a reaction is sluggish at room temperature, gentle heating can be applied. However, excessive heat can lead to the decomposition of reactants or the desired product. Therefore, a systematic screening of temperatures is recommended to find the ideal balance between reaction rate and stability. For thermally sensitive substrates, conducting the reaction at a lower temperature for a longer duration might be a better approach.[1]
Q5: How do I choose the right catalyst for my CuAAC reaction?
The choice of the copper catalyst is crucial for the success of a CuAAC reaction, affecting kinetics, yield, and ease of use.[2] The most common and inexpensive method involves the in situ reduction of a Cu(II) salt, like copper(II) sulfate, using a reducing agent such as sodium ascorbate.[2] Alternatively, direct Cu(I) sources like copper(I) iodide can be used. For applications where copper contamination is a concern, heterogeneous catalysts can be employed for easier removal.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during 1,3-dipolar cycloaddition experiments.
Issue 1: Low or No Product Yield
A logical workflow for troubleshooting low or no product yield is essential for efficient problem-solving.
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Presence of Side Products
The formation of side products can complicate purification and reduce the yield of the desired cycloadduct.
| Side Product | Common Cause | Recommended Solution |
| Glaser Coupling (Diyne Formation) | Oxidative homocoupling of terminal alkynes in the presence of oxygen and Cu(II).[2] | Degas all solvents and reagents thoroughly and perform the reaction under an inert atmosphere (N₂ or Ar). Use a sufficient amount of a reducing agent like sodium ascorbate to maintain copper in the Cu(I) state. |
| Substrate Degradation | In CuAAC, reactive oxygen species (ROS) generated by the copper/ascorbate system can degrade sensitive substrates. | Use copper-stabilizing ligands such as THPTA or TBTA to reduce the generation of ROS. |
| 1,3-Dipole Dimerization | Highly reactive 1,3-dipoles, such as some nitrile oxides, can dimerize if not trapped efficiently by the dipolarophile. | Generate the 1,3-dipole in situ in the presence of the dipolarophile. Consider using a higher concentration of the dipolarophile. |
Issue 3: Poor Regio- or Stereoselectivity
The regioselectivity of 1,3-dipolar cycloadditions is governed by a combination of electronic and steric factors.[3] Understanding these factors is key to controlling the outcome of the reaction.
Caption: Key factors that determine the regioselectivity of 1,3-dipolar cycloadditions.
Data Presentation
Table 1: Comparison of Common Copper Catalysts for CuAAC Reactions
| Catalyst System | Catalyst Loading (mol%) | Reaction Time | Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |
| CuSO₄/Sodium Ascorbate | 1 | 0.5 - 3.5 h | 50 | 80 - 96% | Inexpensive, readily available, effective in aqueous media.[2] | Requires a reducing agent, potential for copper contamination.[2] |
| CuI | 1 | 2 - 8 h | Room Temp | 91 - 97% | Direct use of Cu(I), often no reducing agent needed initially.[2] | Cu(I) is prone to oxidation.[2] |
| [Cu(PPh₃)₃Br] | - | - | - | 96% | Highly efficient for bulk polymerization. | Higher cost, potential for phosphine ligand side reactions. |
| Supported Cu₂O/CuO on Carbon | - | - | - | High | Robust, efficient, easily recoverable and reusable. | May require higher catalyst loading or longer reaction times. |
Note: Reaction conditions and yields are substrate-dependent and may require optimization.
Table 2: Influence of Reaction Conditions on Yield
| Reaction Type | Solvent | Temperature | Typical Yield | Notes |
| CuAAC | DMF/H₂O (2:1) | Room Temp | ~93% | A mixture of DMF and water often provides the best results for CuAAC.[4] |
| SPAAC | Aqueous Buffers (e.g., PBS, HEPES) | 4 - 37°C | >90% | Buffer choice can significantly impact reaction rates.[5] Higher temperatures can increase the rate but may affect biomolecule stability.[5] |
| Nitrile Oxide Cycloaddition | Chloroform | Room Temp | Good | The choice of base is crucial for in situ generation of the nitrile oxide. |
| Azomethine Ylide Cycloaddition | Toluene | Reflux | 70-90% | Requires thermal conditions for the in situ generation of the ylide. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the CuAAC reaction using in situ generated Cu(I) from CuSO₄ and sodium ascorbate.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the azide, alkyne, CuSO₄, and sodium ascorbate in the chosen solvent. It is crucial to use freshly prepared sodium ascorbate solution as it can oxidize over time.
-
-
Degassing:
-
Thoroughly degas all solutions by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere, combine the azide and alkyne solutions.
-
Add the CuSO₄ solution to the reaction mixture. The typical catalyst loading is 1-5 mol%.
-
Initiate the reaction by adding the sodium ascorbate solution. A 5-10 fold molar excess of sodium ascorbate relative to CuSO₄ is commonly used.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.
-
The crude product can be purified by column chromatography on silica gel. To remove residual copper, the organic layer can be washed with an aqueous solution of EDTA.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified molecule.[6]
Materials:
-
Azide-containing molecule
-
Cyclooctyne-containing molecule (e.g., DBCO, BCN)
-
Reaction buffer (e.g., PBS pH 7.4 or HEPES)
-
(Optional) Organic co-solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing molecule and the cyclooctyne-containing molecule in the reaction buffer. If solubility is an issue, a minimal amount of a compatible organic co-solvent can be added.[6]
-
-
Reaction Initiation:
-
Mix the azide and cyclooctyne solutions. A common starting point is to use a slight excess (1.1-1.5 equivalents) of one reactant to ensure the complete consumption of the other.[6]
-
-
Incubation:
-
Allow the reaction to proceed at a set temperature (e.g., room temperature or 37°C) with gentle stirring or agitation. Reaction times can vary from minutes to several hours depending on the reactants and their concentrations.[6]
-
-
Quenching (Optional):
-
If there is a significant excess of a reactive cyclooctyne, the reaction can be stopped by adding a small molecule azide to consume the remaining cyclooctyne.[6]
-
-
Purification:
-
Purify the desired conjugate from unreacted starting materials and byproducts using appropriate chromatographic techniques (e.g., size-exclusion chromatography, affinity chromatography, or HPLC).[6]
-
Protocol 3: In Situ Generation and Cycloaddition of a Nitrile Oxide
This protocol describes the in situ generation of a nitrile oxide from an oxime followed by its cycloaddition with an alkene.
Materials:
-
Aldoxime
-
Alkene (dipolarophile)
-
Oxidizing agent (e.g., N-chlorosuccinimide (NCS) followed by a base, or household bleach)
-
Base (e.g., triethylamine)
-
Solvent (e.g., dichloromethane)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the aldoxime and the alkene in the chosen solvent.
-
-
Nitrile Oxide Generation:
-
Slowly add the oxidizing agent to the solution at room temperature. If using NCS, a subsequent addition of a base like triethylamine is required to generate the nitrile oxide.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The nitrile oxide, once formed, will react in situ with the alkene.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The crude product is then purified by column chromatography.
-
Protocol 4: Thermal Generation and Cycloaddition of an Azomethine Ylide
This protocol outlines the thermal generation of an azomethine ylide from an N-unsubstituted α-amino acid and an aldehyde, followed by its cycloaddition.
Materials:
-
α-Amino acid (e.g., sarcosine)
-
Aldehyde
-
Dipolarophile (e.g., an electron-deficient alkene)
-
Solvent (e.g., toluene or DMF)
Procedure:
-
Reaction Setup:
-
In a flask equipped with a Dean-Stark apparatus, combine the α-amino acid, aldehyde, and dipolarophile in the solvent.
-
-
Ylide Generation and Cycloaddition:
-
Heat the mixture to reflux. The azomethine ylide is generated in situ via decarboxylation and reacts with the dipolarophile present in the reaction mixture.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC. Once the starting materials are consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Reaction Optimization Workflow
A systematic approach to optimizing a 1,3-dipolar cycloaddition reaction is crucial for achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to the 3-azabicyclo[3.1.0]hexane core?
A1: Several scalable methods have been developed for the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold. Key approaches include:
-
Palladium-catalyzed cyclopropanation: This method involves the reaction of maleimides with N-tosylhydrazones and has been successfully applied on a gram scale.[1]
-
Photochemical decomposition of pyrazolines: This technique offers a practical route to substituted 3-azabicyclo[3.1.0]hexanes under mild conditions.[2]
-
Intramolecular C-H amination: This approach, utilizing a Hofmann-Löffler-Freytag (HLF) mechanism, allows for the conversion of monocyclic amines to bicyclic amines in a single step and has been demonstrated on a decagram scale.[3]
-
Cycloaddition of diazoacetates with maleimides: A well-established route that has been scaled to the kilogram level for related derivatives involves the initial cycloaddition of ethyl diazoacetate with N-benzylmaleimide.[4]
Q2: How can I introduce the 6-amino group onto the 3-Benzyl-3-azabicyclo[3.1.0]hexane scaffold?
A2: The 6-amino group is typically derived from a carboxylic acid precursor at the 6-position. A common strategy involves a Curtius rearrangement of a 6-carboxyloyl azide intermediate. This can be achieved by converting the carboxylic acid to an acyl chloride, followed by reaction with sodium azide to form the acyl azide, which then rearranges to an isocyanate upon heating. Subsequent hydrolysis of the isocyanate yields the desired amine.
Q3: Are there any known safety concerns associated with the scalable synthesis of this compound?
A3: Yes, several safety precautions should be taken:
-
Diazo compounds: The use of ethyl diazoacetate in some synthetic routes requires caution as diazo compounds can be explosive. It is crucial to avoid friction, shock, and high temperatures.
-
Azides: The Curtius rearrangement involves the formation of an acyl azide, which is also a potentially explosive intermediate. Reactions should be conducted behind a blast shield, and the azide should not be isolated.
-
Red-Al® and LiAlH4: These reducing agents are highly reactive with water and protic solvents and can generate flammable hydrogen gas. They should be handled under an inert atmosphere.
-
Thermolysis: High-temperature reactions, such as the nitrogen extrusion from the pyrazoline intermediate, should be carefully monitored to control the reaction rate and prevent runaway reactions.[4]
Q4: What are the critical parameters to control for achieving high diastereoselectivity in the cyclopropanation step?
A4: In palladium-catalyzed cyclopropanation reactions, the choice of ligand, solvent, and temperature can significantly influence the diastereoselectivity.[1] For the cycloaddition of ethyl diazoacetate to N-benzylmaleimide, the reaction conditions can be optimized to favor the formation of the desired exo isomer.[4] It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific substrate and catalyst system.
Troubleshooting Guides
Problem 1: Low Yield in the Initial Cycloaddition Reaction
| Potential Cause | Suggested Solution |
| Impure N-benzylmaleimide | Recrystallize N-benzylmaleimide from a suitable solvent (e.g., ethanol) prior to use. |
| Decomposed ethyl diazoacetate | Use freshly prepared or recently purchased ethyl diazoacetate. Store it in a refrigerator and handle it with care. |
| Inefficient catalyst | For catalyzed reactions, ensure the catalyst is active. If using a palladium catalyst, consider a pre-activation step. For thermal reactions, ensure the temperature is optimal. |
| Suboptimal reaction concentration | Vary the concentration of the reactants to find the optimal conditions. |
Problem 2: Poor Diastereoselectivity in Cyclopropanation
| Potential Cause | Suggested Solution |
| Incorrect reaction temperature | Optimize the reaction temperature. Lower temperatures often favor the formation of one diastereomer. |
| Inappropriate solvent | Screen a variety of solvents with different polarities. |
| Ligand choice (for catalyzed reactions) | For palladium-catalyzed reactions, screen different phosphine ligands to improve diastereoselectivity.[1] |
| Steric hindrance | If the substrate has significant steric bulk, this can influence the approach of the reagents. Consider modifying the protecting groups to be less bulky. |
Problem 3: Incomplete Reduction of the Dioxo Intermediate
| Potential Cause | Suggested Solution |
| Insufficient reducing agent | Use a sufficient excess of the reducing agent (e.g., Red-Al® or LiAlH4). A large excess (e.g., 6 equivalents) has been used in kilogram-scale syntheses.[4] |
| Inactive reducing agent | Ensure the reducing agent has not been deactivated by moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Low reaction temperature | While the initial addition of the reducing agent may be done at a lower temperature for safety, the reaction may require heating to go to completion. |
| Poor solubility of the intermediate | Choose a solvent in which the intermediate is sufficiently soluble (e.g., THF). |
Problem 4: Difficulty with Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is highly water-soluble | During aqueous workup, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Use a continuous liquid-liquid extractor for efficient extraction. |
| Emulsion formation during extraction | Add a small amount of brine or a different organic solvent to break the emulsion. Alternatively, filter the mixture through a pad of Celite. |
| Difficulty in crystallization | If the product is an oil, try to form a salt (e.g., hydrochloride or dihydrochloride) which is often more crystalline.[5] |
| Co-elution of impurities during chromatography | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Experimental Protocols
A plausible scalable synthesis for this compound can be adapted from a reported kilogram-scale synthesis of a related intermediate.[4]
Step 1: Synthesis of (1R,5S,6r)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
This step involves the cycloaddition of ethyl diazoacetate with N-benzylmaleimide, followed by thermolysis to induce ring contraction.
-
Reaction Scheme: N-benzylmaleimide + Ethyl diazoacetate → Pyrazoline intermediate → (1R,5S,6r)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
-
Reagents and Solvents: N-benzylmaleimide, Ethyl diazoacetate, Diethyl ether.
-
Procedure:
-
A solution of ethyl diazoacetate in diethyl ether is added to a solution of N-benzylmaleimide in diethyl ether at room temperature.
-
The reaction mixture is stirred until the formation of the crystalline pyrazoline intermediate is complete.
-
The intermediate is isolated by filtration.
-
The isolated intermediate is heated in an open vessel at high temperature (e.g., 180 °C) to effect nitrogen extrusion and ring contraction.
-
The resulting product is purified by recrystallization from a suitable solvent.
-
Step 2: Reduction to ((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
-
Reaction Scheme: (1R,5S,6r)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate → ((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
-
Reagents and Solvents: (1R,5S,6r)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate, Red-Al® (65% w/w in toluene), THF.
-
Procedure:
-
To a solution of the ester in THF, add Red-Al® (6 equivalents) at a controlled temperature (15-30 °C).
-
The reaction mixture is stirred until the reduction is complete (monitored by TLC or LC-MS).
-
The reaction is carefully quenched, and the product is worked up using a non-aqueous procedure to yield the desired alcohol.
-
Step 3: Conversion to this compound (via Mesylation, Azidation, and Reduction)
An alternative to the Curtius rearrangement from the corresponding carboxylic acid.
-
Reaction Scheme: Alcohol → Mesylate → Azide → Amine
-
Reagents and Solvents: Methanesulfonyl chloride, Triethylamine, Sodium azide, Palladium on carbon (Pd/C), Hydrogen gas, Methanol.
-
Procedure:
-
Mesylation: The alcohol is reacted with methanesulfonyl chloride and triethylamine in a suitable solvent like dichloromethane to form the mesylate.
-
Azidation: The mesylate is displaced with sodium azide in a polar aprotic solvent like DMF to yield the corresponding azide.
-
Reduction: The azide is reduced to the amine by catalytic hydrogenation using Pd/C as the catalyst in a solvent like methanol under a hydrogen atmosphere.
-
Quantitative Data Summary
| Step | Reactant | Product | Yield | Scale | Reference |
| 1a | N-benzylmaleimide | Pyrazoline intermediate | 94% | - | [4] |
| 1b | Pyrazoline intermediate | (1R,5S,6r)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | 25-35% | - | [4] |
| 2 | (1R,5S,6r)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | ((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | 88% | - | [4] |
| 2 (optimized) | (1R,5S,6r)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | ((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | - | 23.4 kg | [4] |
Visualizations
Caption: Scalable synthesis workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. PubChemLite - this compound dihydrochloride (C12H16N2) [pubchemlite.lcsb.uni.lu]
Byproduct identification in 3-azabicyclo[3.1.0]hexane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 3-azabicyclo[3.1.0]hexane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of 3-azabicyclo[3.1.0]hexane derivatives?
A1: The most frequently encountered byproducts are dependent on the synthetic route employed. The primary byproducts include:
-
Diastereomers (cis/trans or exo/endo): These are common in most synthetic approaches, including photochemical decomposition of pyrazolines, palladium-catalyzed cyclopropanation, and 1,3-dipolar cycloaddition reactions.[1][2][3]
-
Isomeric Δ²-Pyrazoline: This byproduct is specific to the photochemical synthesis route starting from diazo compounds and maleimides, arising from an incomplete reaction sequence.[1][4][5]
-
Ring-Opened Products: Under certain reductive conditions, such as catalytic hydrogenation with Pd/C, the cyclopropane ring of the bicyclic system can undergo hydrogenolysis, leading to piperidine or pyrrolidine derivatives.[1]
-
Non-Cyclic Amide/Acid: In syntheses starting from cis-1,2-cyclopropanedicarboxylic acid or its anhydride, the corresponding trans-isomer can lead to the formation of a non-cyclic byproduct which may be difficult to separate from the desired dione intermediate.[6]
Q2: How can I minimize the formation of the isomeric Δ²-pyrazoline byproduct in the photochemical synthesis?
A2: The formation of the isomeric Δ²-pyrazoline is a result of the initial [3+2] cycloaddition step. To mitigate its formation, consider the following:
-
Choice of Diazo Precursor: Utilizing a higher homologue of the diazo precursor can help prevent the formation of the undesired pyrazoline isomer.[1][4][5]
-
Reaction Conditions: While the literature suggests that altering photochemical reaction conditions has a minimal effect on the diastereomeric ratio of the final product, ensuring complete photodenitrogenation is crucial.[1] This can be achieved by optimizing the irradiation time and the power of the light source.
Q3: My reaction yields a mixture of diastereomers. How can I improve the diastereoselectivity?
A3: Improving diastereoselectivity often involves optimizing reaction conditions and the choice of reagents:
-
Catalyst Selection: In dirhodium(II)-catalyzed cyclopropanation, the choice of the rhodium catalyst can significantly influence the exo/endo selectivity.[7]
-
Solvent and Temperature: The polarity of the solvent and the reaction temperature can impact the transition state of the cyclization, thereby influencing the diastereomeric ratio. Screening different solvents is recommended.
-
Protecting Groups: The nature of the protecting group on the nitrogen atom can also influence the stereochemical outcome of the reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 3-Azabicyclo[3.1.0]hexane Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC, GC-MS, or NMR to ensure full consumption of starting materials. Extend the reaction time or increase the temperature if necessary. |
| Formation of Stable Intermediates | In photochemical synthesis, ensure the intermediate pyrazoline is fully converted to the desired product by optimizing irradiation time and lamp power.[1] |
| Suboptimal Reagent Stoichiometry | Titrate the reagents carefully and consider a slight excess of the less stable or more volatile reactant. For example, in the photochemical synthesis, increasing the diazo precursor equivalent can improve yield up to a certain point, after which it may decrease.[1] |
| Degradation of Product | The 3-azabicyclo[3.1.0]hexane core can be sensitive to harsh acidic or basic conditions. Ensure that workup and purification steps are performed under mild conditions. |
| Catalyst Inactivity | For catalyzed reactions, ensure the catalyst is fresh and active. Consider using a higher catalyst loading if low turnover is suspected.[7] |
Issue 2: Presence of an Unexpected Peak in NMR/GC-MS Analysis
Systematic Identification Approach:
-
Hypothesize Potential Byproducts: Based on your synthetic route, list potential side products such as diastereomers, unreacted intermediates, or ring-opened products.
-
Analyze Spectroscopic Data:
-
NMR: Compare the chemical shifts and coupling constants of the unknown peak with the expected product. Diastereomers will have distinct, though often similar, spectra. A detailed 2D NMR analysis (COSY, HSQC, HMBC) can help elucidate the structure.
-
GC-MS: The mass spectrum can provide the molecular weight of the byproduct. Fragmentation patterns can offer clues about its structure.
-
-
Literature Comparison: Search for reported spectral data of potential byproducts from similar synthetic routes.
Logical Flow for Byproduct Identification
Caption: A logical workflow for identifying unknown byproducts.
Quantitative Data on Byproduct Formation
Table 1: Effect of Reaction Conditions on Yield in Photochemical Synthesis of a CHF₂-substituted 3-Azabicyclo[3.1.0]hexane Derivative [1]
| Entry | Solvent | Lamp Power (W) | Time (h) | Yield of trans Isomer (%) | Yield of cis Isomer (%) | Total Yield (%) |
| 1 | MeCN | 250 | 28 | 39 | 12 | 51 |
| 2 | THF | 250 | 28 | 35 | 11 | 46 |
| 3 | DMSO | 250 | 28 | 25 | 8 | 33 |
| 4 | MeCN | 500 | 28 | 56 | 14 | 70 |
| 5 | MeCN | 1000 | 28 | 66 | 16 | 82 |
| 6 | MeCN | 1000 | 12 | 45 | 11 | 56 |
| 7 | MeCN | 1000 | 48 | 65 | 16 | 81 |
Note: The study found that changing reaction conditions had little effect on the diastereomeric ratio.
Experimental Protocols
Protocol 1: General Method for ¹H NMR Analysis of Diastereomers
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture or purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better resolution of diastereotopic protons.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
If peaks overlap, consider acquiring 2D NMR spectra such as COSY and NOESY. NOESY can be particularly useful for determining the relative stereochemistry of the diastereomers by identifying through-space correlations.[1]
-
-
Data Analysis: Integrate the signals corresponding to unique protons of each diastereomer to determine the diastereomeric ratio (d.r.).
Protocol 2: General Method for GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).
-
GC Conditions (Example):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weights of the product and byproducts (e.g., m/z 40-500).
-
-
Data Analysis: Identify the peaks corresponding to the product and byproducts by their retention times and mass spectra.
Protocol 3: General Method for HPLC Separation of Diastereomers
-
Column Selection:
-
Normal Phase: A cyano-bonded silica column can be effective for separating cis/trans isomers.[8]
-
Reversed Phase: C18 columns are commonly used, but may require method development.
-
Chiral Stationary Phase: For enantiomeric separation, a chiral column is necessary.
-
-
Mobile Phase (Example for Normal Phase): A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like isopropanol or ethanol. The ratio can be adjusted to optimize separation. For a cyano column, a mobile phase of dichloromethane and hexanes has been shown to be effective.[8]
-
Detection: UV detection is commonly used if the compounds have a chromophore. Otherwise, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.
-
Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation of the diastereomers.
Visualized Pathways and Workflows
Reaction Pathway: Photochemical Synthesis and Byproduct Formation
Caption: Formation of the desired product and byproducts in photochemical synthesis.
Experimental Workflow: Diastereomer Separation and Analysis
Caption: Workflow for the separation and analysis of diastereomeric products.
References
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 6. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Optimizing Dirhodium(II)-Catalyzed Cyclopropanation
Welcome to the technical support center for dirhodium(II)-catalyzed cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your catalyst loading and achieve successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during dirhodium(II)-catalyzed cyclopropanation reactions, particularly when aiming for low catalyst loadings.
Issue 1: Low or No Product Yield
Q: My cyclopropanation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low product yield is a common challenge that can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Catalyst Activity:
-
Verification: Ensure the dirhodium(II) catalyst is from a reputable supplier and within its recommended shelf life.[1] Older or improperly stored catalysts can exhibit reduced activity.
-
Activation: Some dirhodium catalysts may require activation. Consult the supplier's documentation for any specific pre-treatment procedures.
-
Catalyst Loading: While the goal is optimization, initial experiments might require a higher catalyst loading (e.g., 0.5-1.0 mol%) to establish a baseline for a new substrate or system.[2] If the reaction proceeds at a higher loading, you can then incrementally decrease the amount.[1]
-
-
Diazo Compound Instability:
-
Slow Addition: Diazo compounds can be unstable and prone to dimerization or other side reactions.[1] Employing a syringe pump for the slow, controlled addition of the diazo compound to the reaction mixture is crucial, especially on a larger scale.[1]
-
Purity: Ensure the diazo compound is pure and devoid of acidic impurities, which can accelerate its decomposition.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: Dirhodium catalysts can be sensitive to air and moisture.[1] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Temperature Control: Most rhodium-catalyzed cyclopropanations proceed well at room temperature.[1] However, for less reactive substrates, gentle heating might be necessary. Conversely, for highly reactive or unstable diazo compounds, cooling the reaction mixture may be beneficial.
-
-
Substrate Reactivity:
-
Alkene Electronics: Electron-rich alkenes are generally more reactive in cyclopropanation reactions.[1] For electron-deficient alkenes, a more reactive carbene source or a different catalyst system may be required.[1]
-
Steric Hindrance: Sterically hindered alkenes may react more slowly.[1] In such cases, increasing the reaction time or temperature could improve the yield.[1]
-
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Q: I am obtaining the desired cyclopropane product, but the diastereoselectivity or enantioselectivity is low. What factors influence stereoselectivity and how can I improve it?
A: Achieving high stereoselectivity is often a primary goal in asymmetric catalysis. Several factors can influence the stereochemical outcome of the reaction.
Possible Causes & Solutions:
-
Catalyst and Ligand Choice:
-
Ligand Screening: The choice of the chiral ligand on the dirhodium(II) catalyst is paramount for high enantioselectivity. It may be necessary to screen a variety of ligands to find the optimal one for a specific substrate. For instance, Rh₂(R-DOSP)₄ is often effective for methyl aryldiazoacetates, while Rh₂(S-PTAD)₄ can be better for ortho-substituted aryldiazoacetates.[3]
-
Catalyst-Substrate Matching: Not all chiral catalysts are universally effective for all substrates. Empirical screening is often the most practical approach to identify the best catalyst-substrate combination.
-
-
Catalyst Loading:
-
Decreased Selectivity at Low Loading: A significant drop in enantioselectivity at very low catalyst loadings can indicate a competing, non-selective background reaction.[4] It can also suggest catalyst degradation into a less selective species.[4][5] In such cases, a slightly higher catalyst loading might be necessary to outcompete the background reaction. Some robust catalysts can maintain high enantioselectivity even at 0.001 mol% loading.[2][4]
-
-
Solvent Effects:
-
Purity of Reagents:
-
Impurities as Inhibitors: Impurities in the alkene, diazo compound, or solvent can act as inhibitors or ligands, potentially affecting the chiral environment of the catalyst.[1] Using highly purified reagents is essential.
-
Issue 3: Catalyst Deactivation
Q: My reaction starts well but then stalls before completion. I suspect catalyst deactivation. What can cause this and how can I prevent it?
A: Catalyst deactivation can be a significant issue, particularly when working with low catalyst loadings where each catalytic cycle is crucial.
Possible Causes & Solutions:
-
Impurities:
-
Water and Oxygen: As mentioned, dirhodium catalysts can be sensitive to air and moisture, leading to deactivation.[1] Rigorous exclusion of air and water is critical.
-
Reagent Impurities: Impurities in the starting materials or solvent can act as catalyst poisons. Purification of all reaction components is recommended.
-
-
Side Reactions:
-
Diazo Compound Decomposition: The formation of byproducts from the decomposition of the diazo compound can sometimes lead to species that inhibit the catalyst. Slow addition of the diazo compound can mitigate this.[1]
-
-
Product Inhibition:
-
In some cases, the product of the reaction can coordinate to the catalyst and inhibit its activity. While less common, this can be investigated by monitoring the reaction kinetics.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new dirhodium(II)-catalyzed cyclopropanation reaction?
A1: For a new system, it is advisable to start with a higher catalyst loading, typically in the range of 0.5 to 1.0 mol%, to ensure the reaction proceeds and to establish a baseline yield and selectivity.[2] Once the reaction is shown to be viable, the catalyst loading can be gradually reduced in subsequent optimization experiments.
Q2: How low can the catalyst loading be pushed in these reactions?
A2: With careful optimization of the catalyst, ligands, and reaction conditions, catalyst loadings as low as 0.001 mol% have been successfully demonstrated for certain substrates, achieving high turnover numbers (TONs) and maintaining excellent enantioselectivity.[2][6]
Q3: What analytical techniques are most useful for monitoring and troubleshooting these reactions?
A3: Several analytical techniques are invaluable for real-time monitoring and troubleshooting:
-
In-situ IR (ReactIR): This technique is excellent for monitoring the disappearance of the diazo compound, which has a strong and distinct IR absorbance.[4] This allows for real-time tracking of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the conversion of starting materials to the product and to analyze the diastereomeric ratio of the cyclopropane.[7]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess (ee) of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to monitor the consumption of volatile starting materials and the formation of products and byproducts.
Q4: Can the dirhodium catalyst be recovered and recycled?
A4: Due to the high cost of rhodium, catalyst recovery and recycling are of significant interest.[8] Strategies such as immobilizing the catalyst on a solid support or using a "catalyst-in-a-bag" system with a dialysis membrane have been developed to facilitate catalyst recovery and reuse with minimal leaching.[9]
Quantitative Data Summary
Table 1: Effect of Catalyst Loading on Enantioselectivity
| Catalyst | Loading (mol%) | Enantiomeric Excess (ee, %) | Reference |
| Rh₂(R-BNP)₄ | 1.0 | 97 | |
| Rh₂(R-BNP)₄ | 0.5 | 96 | |
| Rh₂(R-BNP)₄ | 0.1 | 91 | |
| Rh₂(R-BNP)₄ | 0.01 | 40 | |
| Rh₂(p-Ph-TPCP)₄ | 0.001 | up to 99 | [2][6] |
Table 2: Influence of Solvent on Catalyst Turnover Number (TON)
| Solvent | Catalyst TON | Reference |
| Dimethyl Carbonate | 100,000 | [6] |
| Other Solvents | Lower | [6] |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Cyclopropanation at Low Catalyst Loading
This protocol is a generalized procedure based on established literature.[4] Specific conditions may need to be optimized for your particular substrates.
-
Glassware Preparation: All glassware (e.g., round-bottom flask, syringe, needles) should be oven-dried at 120 °C for a minimum of 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: To the reaction flask, add the alkene (1.0 mmol) and the desired solvent (e.g., dimethyl carbonate, 5 mL) under an inert atmosphere.
-
Catalyst Addition: Add the dirhodium(II) catalyst (e.g., Rh₂(p-Ph-TPCP)₄, 0.00001 mmol, 0.001 mol%).
-
Diazo Compound Addition: Prepare a solution of the diazoacetate (e.g., 1.2 mmol) in the same solvent (5 mL). Using a syringe pump, add this solution to the reaction mixture over a period of 4-8 hours at the desired temperature (e.g., room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or in-situ IR until the diazo compound is completely consumed.
-
Work-up: Once the reaction is complete, quench any remaining diazo compound by adding a few drops of acetic acid. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Diagrams
Caption: A general workflow for optimizing catalyst loading in dirhodium(II)-catalyzed cyclopropanation.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling procedures for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
This technical support center provides comprehensive guidance on the safe handling, experimental use, and troubleshooting for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine and its derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Safety First: Hazard Identification and Handling
Chemical Identifier:
GHS Hazard Classification:
-
Skin irritation (Category 2)[2]
-
Serious eye irritation (Category 2A)[2]
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system[2]
Signal Word: Warning[2]
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Pictograms:
-
GHS07: Exclamation Mark
Personal Protective Equipment (PPE) and Safe Handling
| Area | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[2] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated contact.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.[2] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2] |
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical advice if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | [1][2][3] |
| Molecular Weight | 188.27 g/mol | [1][3][4] |
| Appearance | Not available | [2] |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
| Solubility | Not available | [2] |
| Storage Temperature | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[2] | 4°C, protect from light.[3] |
Experimental Protocols and Troubleshooting
As a key building block in medicinal chemistry, this compound is often used in the synthesis of more complex molecules. Below are generalized protocols and troubleshooting guides for common reactions.
General Protocol for Amide Coupling
This protocol describes a typical reaction to form an amide bond with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent and the base to the solution and stir for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide for Amide Coupling
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid. | Ensure all reagents and solvents are anhydrous. Increase the activation time or try a different coupling agent. |
| Low reactivity of the amine. | The reaction may require gentle heating. | |
| Steric hindrance. | Consider using a less sterically hindered coupling agent or a different synthetic route. | |
| Multiple spots on TLC, indicating side products | Side reactions of the coupling agent. | Use a different coupling agent or add the amine solution at a lower temperature. |
| Degradation of starting materials or product. | Ensure the reaction is run under an inert atmosphere and at an appropriate temperature. | |
| Difficulty in purification | Product is very polar. | Use a more polar eluent system for chromatography or consider reverse-phase chromatography. |
| Product co-elutes with impurities. | Try a different solvent system for chromatography or consider recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research?
A1: It is primarily used as a versatile building block in medicinal chemistry for the synthesis of novel compounds with potential therapeutic activities, particularly for neurological disorders.
Q2: What are the main safety hazards associated with this compound?
A2: The main hazards are skin irritation, serious eye irritation, and respiratory irritation. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[2]
Q3: How should I store this compound?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents.[2] Some suppliers recommend storage at 4°C and protected from light.[3]
Q4: What should I do in case of a small spill?
A4: For a small spill, you should wear appropriate PPE, absorb the material with an inert substance (e.g., vermiculite, sand), and place it in a suitable container for disposal. Ensure the area is well-ventilated.[2]
Signaling Pathway and Experimental Workflow Visualization
The 3-azabicyclo[3.1.0]hexane scaffold is a core component of various compounds designed to interact with G-protein coupled receptors (GPCRs), which are crucial in cell signaling. The diagram below illustrates a generalized GPCR signaling cascade that could be modulated by a derivative of this compound.
Caption: Generalized GPCR signaling pathway.
The following workflow outlines the key stages in developing and testing a novel compound derived from this compound.
Caption: Drug development workflow.
References
Technical Support Center: Reduction Reactions Involving Cyclopropane Rings
Welcome to the technical support center for chemists and researchers. This resource provides troubleshooting guides and answers to frequently asked questions regarding the reduction of molecules containing cyclopropane rings, with a focus on preventing undesired ring cleavage.
Frequently Asked Questions (FAQs)
Q1: My cyclopropane ring is opening during a catalytic hydrogenation reaction. Why is this happening and how can I prevent it?
A1: Cyclopropane rings are susceptible to cleavage under certain catalytic hydrogenation conditions, a process known as hydrogenolysis.[1][2] This occurs because the strained C-C bonds of the ring can be catalytically cleaved by the addition of hydrogen. The likelihood of this side reaction depends heavily on the catalyst, substrate structure, and reaction conditions.[1]
Troubleshooting & Prevention:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a highly active catalyst that is known to promote cyclopropane hydrogenolysis, especially under harsh conditions.[1] For greater selectivity, consider using rhodium-based catalysts, such as 5% Rhodium on alumina (Rh/Al₂O₃) or Rh/C, which are often more effective at reducing other functional groups while preserving the cyclopropane ring.[3]
-
Reaction Conditions: Harsh conditions increase the risk of ring cleavage. To minimize this, you should:
-
Lower the Temperature: Perform the reaction at or below room temperature if possible.
-
Control the Pressure: Use lower hydrogen pressures (e.g., 1-4 atm). High pressures can facilitate hydrogenolysis.
-
-
Substrate Activation: Cyclopropane rings conjugated with carbonyl groups (donor-acceptor cyclopropanes) are more polarized and susceptible to ring-opening.[4] For these substrates, catalyst and condition selection is especially critical.
Q2: I need to reduce a ketone or an aldehyde to an alcohol without affecting a nearby cyclopropane ring. What are the safest reduction methods?
A2: For the reduction of aldehydes and ketones, using metal hydride reagents is generally much safer and more selective than catalytic hydrogenation.
-
Sodium Borohydride (NaBH₄): This is the most commonly recommended reagent for this transformation.[5] It is a mild reducing agent that selectively reduces aldehydes and ketones to alcohols and typically does not cleave cyclopropane rings.[6][7] The reaction is usually performed in alcoholic solvents like methanol or ethanol at low temperatures (0 °C to room temperature).[5]
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger reducing agent than NaBH₄.[8][9] While it will readily reduce aldehydes and ketones, it also reduces a wide range of other functional groups like esters, carboxylic acids, and amides.[8] Despite its high reactivity, LiAlH₄ is not typically a source of H- and generally does not open unstrained cyclopropane rings.[6] However, given the safer and milder nature of NaBH₄ for simple aldehyde/ketone reductions, it is often the preferred choice.
Q3: Can I use dissolving metal reduction (e.g., Na in liquid NH₃) to reduce a functional group in the presence of a cyclopropane?
A3: Dissolving metal reductions, such as the Birch reduction, are powerful methods but should be used with extreme caution when a cyclopropane ring is present, especially if it is conjugated with a carbonyl group. This method is well-documented to cause reductive cleavage of the cyclopropane ring in conjugated systems. The reaction proceeds through a radical anion or dianion intermediate, which facilitates the ring-opening. For non-conjugated cyclopropanes, the risk is lower, but alternative methods are generally recommended if ring integrity is critical.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the general applicability and risks of common reduction methods for substrates containing cyclopropane rings.
| Reduction Method | Target Functional Group(s) | Risk of Ring Cleavage | Recommended For | Key Considerations |
| Catalytic Hydrogenation | Alkenes, Alkynes, Nitro, Carbonyls, Aromatics | Moderate to High | Reducing double bonds or nitro groups when hydrides are unsuitable. | Catalyst choice is critical. Pd is high-risk[1]; Rh is often safer.[3] Requires careful control of temperature and pressure.[1] |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Very Low | Selective reduction of ketones and aldehydes.[5] | Mild, safe, and highly chemoselective. The preferred method for reducing carbonyls without ring cleavage.[5] |
| Lithium Aluminum Hydride (LiAlH₄) | Esters, Carboxylic Acids, Amides, Nitriles, Aldehydes, Ketones | Low | Reduction of esters or acids to alcohols, or amides to amines.[8] | Very powerful and reactive; not chemoselective.[9] Generally safe for the cyclopropane ring itself.[6] |
| Dissolving Metal Reduction | Alkynes, Aromatics, Conjugated Ketones | Very High (especially for conjugated systems) | Specific applications like alkyne to trans-alkene reduction. | Prone to causing reductive ring cleavage in conjugated cyclopropyl ketones. |
Experimental Protocols
Selective Hydrogenation of a Cyclopropyl Ketone using Rh/Al₂O₃
This protocol describes a general procedure for the reduction of a double bond in a molecule containing a cyclopropane ring, aiming to preserve the ring structure.
Materials:
-
Substrate (e.g., 1-cyclopropyl-pent-1-en-3-one)
-
5% Rhodium on alumina (Rh/Al₂O₃) catalyst (typically 5-10 mol%)
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
Vessel Preparation: Add the substrate and the solvent to a suitable hydrogenation vessel equipped with a magnetic stir bar.
-
Catalyst Addition: Under a stream of inert gas, carefully add the 5% Rh/Al₂O₃ catalyst to the vessel. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
System Purge: Seal the reaction vessel. Evacuate the atmosphere and backfill with an inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Hydrogen Introduction: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (typically 1-4 atm). For a balloon setup, simply attach the hydrogen-filled balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC/MS by periodically taking aliquots. Hydrogen uptake can also be monitored on a Parr apparatus.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst. Wash the filter pad with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude product, which can then be purified by standard methods (e.g., column chromatography).
Visualizations
Logical Relationships & Workflows
Caption: Decision workflow for selecting a reduction method.
Caption: Mechanism of cyclopropane hydrogenolysis on a catalyst surface.
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. mdpi.com [mdpi.com]
- 4. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Method Refinement for Isolating Exo and Endo Isomers of 3-Azabicyclo[3.1.0]hexanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for isolating exo and endo isomers of 3-azabicyclo[3.1.0]hexanes.
Frequently Asked Questions (FAQs)
Q1: Are the exo and endo isomers of 3-azabicyclo[3.1.0]hexanes separable by standard chromatographic techniques?
A1: Yes, as diastereomers, the exo and endo isomers of 3-azabicyclo[3.1.0]hexanes possess different physical and chemical properties, which allows for their separation using standard chromatographic methods such as silica gel column chromatography and High-Performance Liquid Chromatography (HPLC).[1] The success of the separation is dependent on the specific substitution pattern of the bicyclic core and the chosen chromatographic conditions.
Q2: What is the fundamental difference between exo and endo isomers in the context of 3-azabicyclo[3.1.0]hexanes?
A2: In the 3-azabicyclo[3.1.0]hexane ring system, the terms exo and endo refer to the relative stereochemistry of substituents on the cyclopropane ring. The endo isomer has the substituent oriented towards the five-membered pyrrolidine ring, while the exo isomer has the substituent pointing away from it. This difference in spatial arrangement leads to distinct physical properties and biological activities.
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to differentiate between the exo and endo isomers?
A3: Absolutely. 1H NMR spectroscopy is a powerful tool for distinguishing between exo and endo isomers of 3-azabicyclo[3.1.0]hexanes. The chemical shifts of the protons at the ring fusion can be diagnostic. For instance, in some derivatives, the ring fusion protons of the exo isomer appear at a different chemical shift compared to the endo isomer. These differences arise from the different magnetic environments experienced by these protons in the two diastereomers.
Q4: Is fractional crystallization a viable method for separating these isomers?
A4: Fractional crystallization can be a suitable method for separating exo and endo isomers, particularly for crystalline compounds. The different spatial arrangements of the isomers can lead to variations in their crystal packing and solubility, which can be exploited for separation. However, developing a successful fractional crystallization protocol often requires screening various solvents and temperature profiles.
Troubleshooting Guides
Silica Gel Column Chromatography
Problem: Poor or no separation of exo and endo isomers on a silica gel column.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System Polarity | The polarity of the eluent is critical. If both isomers elute too quickly (high Rf), decrease the polarity of the mobile phase. If they move too slowly or not at all (low Rf), increase the polarity. A good starting point is a solvent system that provides an Rf value of 0.2-0.4 for the less polar isomer. |
| Co-elution of Isomers | The chosen solvent system may not provide sufficient selectivity. Experiment with different solvent combinations. For example, if a hexane/ethyl acetate mixture is not effective, try dichloromethane/methanol or toluene/ethyl acetate. The addition of a small amount of a polar modifier like triethylamine can sometimes improve the separation of basic compounds like amines. |
| Column Overloading | Loading too much sample onto the column can lead to broad peaks and poor resolution. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. |
| Improper Column Packing | An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is uniformly packed as a slurry and is not allowed to run dry. |
Problem: Tailing of peaks during column chromatography.
| Possible Cause | Troubleshooting Step |
| Interaction of the Amine with Acidic Silica Gel | The basic nitrogen atom of the 3-azabicyclo[3.1.0]hexane can interact strongly with the acidic silanol groups on the silica gel surface, causing tailing. Add a small percentage (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to the eluent to suppress this interaction. |
| Presence of Polar Impurities | Highly polar impurities can cause tailing of the desired compounds. Consider a pre-purification step, such as an acid-base extraction, to remove these impurities before chromatography. |
High-Performance Liquid Chromatography (HPLC)
Problem: Inadequate resolution of exo and endo isomer peaks in HPLC.
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For reversed-phase HPLC, decreasing the organic content will generally increase retention and may improve resolution. For normal-phase HPLC, fine-tuning the polarity of the non-polar and polar solvent mixture is key. |
| Incorrect Column Chemistry | The choice of stationary phase is crucial. If a standard C18 column does not provide separation, consider other stationary phases with different selectivities, such as a phenyl-hexyl or a cyano column. For more challenging separations, a chiral stationary phase can sometimes resolve diastereomers effectively. |
| Flow Rate and Temperature Effects | Lowering the flow rate can sometimes improve resolution by allowing more time for partitioning between the mobile and stationary phases. Optimizing the column temperature can also affect selectivity and peak shape. |
Fractional Crystallization
Problem: Both isomers co-crystallize or neither isomer crystallizes.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The ideal solvent is one in which one isomer is significantly less soluble than the other at a given temperature. Screen a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, or mixtures thereof). |
| Supersaturation and Cooling Rate | The rate of cooling can significantly impact crystal formation and purity. Slow cooling generally favors the formation of larger, purer crystals of the less soluble isomer. Seeding the solution with a small crystal of the desired isomer can also promote selective crystallization. |
| Impure Starting Material | Impurities can inhibit crystallization or lead to the formation of an oil. It is often beneficial to perform a preliminary purification by column chromatography before attempting fractional crystallization. |
Data Presentation
Table 1: Example Silica Gel Chromatography Parameters for Separation of Exo and Endo 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound Type | Solvent System (v/v) | Exo Isomer Rf | Endo Isomer Rf | Reference |
| N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate | Toluene / Ethyl Acetate (10:1) | ~0.5 | ~0.4 | Fictionalized Example |
| 4-Aryl-3-azabicyclo[3.1.0]hexan-2-one | Hexanes / Ethyl Acetate (3:1) | 0.38 | 0.30 | Fictionalized Example |
Note: Rf values are approximate and can vary based on the specific silica gel, plate, and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica gel surface.
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the separated isomers.
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Solvent Evaporation: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
Protocol 2: General Strategy for HPLC Method Development
-
Column Selection: Start with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Initial Mobile Phase: Begin with a simple mobile phase, such as a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient Elution: Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate retention times of the isomers.
-
Isocratic Elution: Based on the gradient run, develop an isocratic method with a mobile phase composition that provides good initial separation.
-
Optimization: Fine-tune the mobile phase composition, flow rate, and column temperature to maximize the resolution between the exo and endo peaks.
-
Alternative Selectivity: If separation is still not achieved, switch to a different column chemistry (e.g., phenyl-hexyl, cyano, or a chiral stationary phase) and repeat the optimization process.
Visualizations
References
Technical Support Center: 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine Degradation Studies
This technical support guide provides troubleshooting advice and frequently asked questions for researchers studying the degradation pathways of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine. Given the limited specific literature on this compound, this guide is based on established principles of chemical degradation for molecules with similar functional groups (tertiary benzylamine, primary amine, strained bicyclic systems).
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under stress conditions?
A1: Based on its chemical structure, the primary anticipated degradation pathways involve modifications to the nitrogen atoms and the strained ring system. The most probable reactions are N-debenzylation, oxidation of the amines, and hydrolytic ring-opening of the cyclopropane ring. These pathways can be initiated by acid, base, oxidative stress, or light.
Q2: I am observing rapid degradation of the parent compound even under mild conditions. What could be the cause?
A2: Rapid degradation could be due to the inherent instability of the bicyclo[3.1.0]hexane ring system, which is sterically strained. Additionally, the presence of two amine groups can make the molecule susceptible to oxidation. Ensure your solvents are de-gassed and consider performing experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Also, check for trace metal impurities in your reagents, as they can catalyze oxidation.
Q3: My LC-MS analysis shows several unexpected peaks that do not correspond to simple N-debenzylation or oxidation. What might these be?
A3: Unexpected peaks could arise from secondary degradation products or complex rearrangement reactions. The initial degradation products may themselves be unstable and undergo further reactions. For instance, the opening of the cyclopropane ring can lead to various isomeric structures. To identify these, consider using high-resolution mass spectrometry (HRMS) for accurate mass determination and MS/MS fragmentation studies to elucidate the structures of the unknown peaks.
Q4: How can I selectively promote or inhibit a specific degradation pathway for mechanistic studies?
A4: To control the degradation pathways, you can modify the experimental conditions.
-
To study N-debenzylation: This is often promoted by catalytic hydrogenation or certain oxidative conditions.
-
To study oxidation: Use specific oxidizing agents like hydrogen peroxide (H₂O₂) or AIBN. To inhibit it, add antioxidants like BHT or work under an inert atmosphere.
-
To study hydrolysis: Vary the pH of the medium. Acidic or basic conditions are likely to promote the hydrolytic opening of the strained ring.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor recovery of the parent compound in control samples. | Adsorption to container surfaces (glass or plastic). | Use silanized glassware or polypropylene tubes. Pre-treating containers with a solution of the compound can also help saturate active sites. |
| Instability in the chosen analytical solvent. | Test the stability of the compound in different solvents (e.g., acetonitrile, methanol, water with varying pH) to find the most suitable one for sample preparation and analysis. | |
| Inconsistent degradation rates between replicate experiments. | Fluctuation in temperature or light exposure. | Use a calibrated, temperature-controlled incubator or water bath. For photostability studies, use a photostability chamber with controlled light intensity. |
| Inconsistent preparation of stress agents (e.g., H₂O₂ concentration). | Prepare fresh solutions of stress agents for each experiment and verify their concentration if possible. | |
| Difficulty in separating degradation products by HPLC. | Co-elution of structurally similar degradation products or isomers. | Optimize the HPLC method. Try different column chemistries (e.g., C18, Phenyl-Hexyl), modify the mobile phase composition (organic solvent ratio, pH, buffer concentration), or use a gradient elution program with a shallower gradient. |
| Mass spectrometry signal suppression for some analytes. | High salt concentration in the sample from pH adjustment or buffer. | Use volatile buffers (e.g., ammonium formate, ammonium acetate) or perform a solid-phase extraction (SPE) cleanup step to desalt the sample before MS analysis. |
Hypothetical Degradation Data
The following tables present hypothetical quantitative data for the degradation of this compound under various forced degradation conditions.
Table 1: Effect of pH on Degradation (Conditions: 48 hours incubation at 60°C)
| Condition | pH | % Degradation | Major Degradation Product(s) |
| Acidic | 2.0 (0.01 N HCl) | 25.8% | Ring-opened products |
| Neutral | 7.0 (Water) | 3.5% | Minor oxidative products |
| Basic | 12.0 (0.01 N NaOH) | 18.2% | Ring-opened products |
Table 2: Effect of Oxidative and Thermal Stress (Conditions: 24 hours incubation)
| Stress Condition | Temperature | % Degradation | Major Degradation Product(s) |
| Oxidative (3% H₂O₂) | 25°C | 45.3% | N-oxides, N-debenzylated product |
| Thermal | 80°C | 15.7% | N-debenzylated product |
Experimental Protocols
Forced Degradation (Stress) Studies
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 48 hours.
-
At specified time points (e.g., 0, 2, 8, 24, 48h), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 48 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for immediate HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, place a solution of the compound (in a suitable solvent) in a controlled temperature oven at 80°C for 48 hours.
-
Analyze samples at specified time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in quartz cuvettes) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze samples at specified time points.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
Validation & Comparative
The Rise of Rigid Scaffolds: A Comparative Analysis of 3-Azabicyclo[3.1.0]hexane Derivatives and Traditional Piperidine Analogues in Opioid Receptor Targeting
For researchers and drug development professionals, the quest for potent, selective, and safe therapeutics is a perpetual challenge. In the landscape of central nervous system (CNS) drug discovery, the piperidine ring is a famously "privileged" scaffold, present in a multitude of FDA-approved drugs.[1][2] However, the inherent flexibility of the piperidine ring can be a double-edged sword, sometimes leading to off-target effects or suboptimal binding. This has spurred the exploration of more conformationally rigid bioisosteres designed to lock in a desired bioactive conformation, thereby enhancing potency and selectivity. One such scaffold that has garnered significant interest is the 3-azabicyclo[3.1.0]hexane core.
This guide provides a comparative analysis of derivatives based on the rigid 3-azabicyclo[3.1.0]hexane scaffold versus more traditional, flexible piperidine analogues, with a focus on their activity as μ-opioid receptor (MOR) ligands. While specific experimental data for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is not extensively available in peer-reviewed literature, we will examine potent analogues from this class to illustrate the performance of the underlying scaffold. The data presented is drawn from key studies that have explored the structure-activity relationships (SAR) of these compounds, providing a valuable resource for medicinal chemists and pharmacologists.
Comparative Performance: Receptor Binding and Functional Activity
The μ-opioid receptor is a G-protein coupled receptor (GPCR) that represents the primary target for major analgesics like morphine. The affinity of a ligand for the receptor (measured by Kᵢ) and its ability to activate the receptor (measured by EC₅₀ and Eₘₐₓ in functional assays) are critical parameters for its therapeutic potential.
Below, we compare the in vitro pharmacological data for representative compounds from the 3-azabicyclo[3.1.0]hexane class with well-characterized piperidine-based MOR agonists.
Table 1: μ-Opioid Receptor (MOR) Binding Affinities (Kᵢ) of 3-Azabicyclo[3.1.0]hexane Derivatives and Piperidine Analogues
| Compound Class | Compound | Scaffold Type | MOR Kᵢ (nM) | Selectivity vs δ/κ | Reference |
| 3-Azabicyclo[3.1.0]hexane | Analogue 1 (from Lunn et al., 2012) | Rigid Bicyclic Piperidine Analogue | 0.23 | High (μ-selective) | [3] |
| 3-Azabicyclo[3.1.0]hexane | Analogue 2 (from Lunn et al., 2011) | Rigid Bicyclic Piperidine Analogue | 0.14 | High (μ-selective) | [4] |
| 4-Anilidopiperidine | Fentanyl | Flexible Monocyclic Piperidine | 0.38 | High (μ-selective) | [5] |
| 4-(m-Hydroxyphenyl)piperidine | N-Phenethyl-4-(m-hydroxyphenyl)-4-n-propylpiperidine | Flexible Monocyclic Piperidine | 0.5 | μ-selective | [6] |
| Tramadol Analogue | Compound 23 (from Li et al., 2021) | Flexible Monocyclic Piperidine | 0.0034 | High (μ-selective) | [7] |
Note: Lower Kᵢ values indicate higher binding affinity.
Table 2: Functional Activity ([³⁵S]GTPγS Assay) of 3-Azabicyclo[3.1.0]hexane Derivatives and Standard MOR Agonists
| Compound Class | Compound | Scaffold Type | EC₅₀ (nM) | Eₘₐₓ (%) vs DAMGO | Functional Activity | Reference |
| 3-Azabicyclo[3.1.0]hexane | Analogue 1 (from Lunn et al., 2012) | Rigid Bicyclic Piperidine Analogue | 1.1 | 100 | Full Agonist | [3] |
| Standard MOR Agonist | DAMGO | Peptide Analogue | 55 | 100 | Full Agonist | [8] |
| Standard MOR Agonist | Morphine | Rigid Pentacyclic Opioid | 71 | 75 | Partial Agonist | [9] |
Note: EC₅₀ represents the concentration for 50% of maximal response; lower values indicate higher potency. Eₘₐₓ represents the maximum efficacy relative to the standard full agonist DAMGO.
The data clearly indicates that the conformationally rigid 3-azabicyclo[3.1.0]hexane scaffold can produce ligands with exceptionally high binding affinity for the μ-opioid receptor, with Kᵢ values in the picomolar to low nanomolar range.[3][4] This performance is comparable to or exceeds that of highly potent flexible piperidine analogues like fentanyl and its derivatives.[5][6][7] Furthermore, functional assays confirm that these molecules can act as potent, full agonists at the receptor.[3] The rigidity of the bicyclic system likely reduces the entropic penalty upon binding, contributing to the high affinity observed.
Signaling Pathways and Experimental Workflows
The μ-opioid receptor primarily signals through the Gαi/o family of G-proteins. Agonist binding promotes a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gα subunit. This event initiates downstream signaling cascades.
Caption: Canonical Gi/o signaling pathway of the μ-opioid receptor.
To quantify the functional activity of these compounds, the [³⁵S]GTPγS binding assay is a cornerstone technique. It directly measures the first step of G-protein activation following receptor stimulation.
Caption: Workflow for the [³⁵S]GTPγS functional binding assay.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective comparison of chemical entities. Below are methodologies for the key assays used to characterize the compounds discussed in this guide.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor are cultured to ~90% confluency.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged at 500 x g for 10 minutes.
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The cell pellet is resuspended in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and homogenized using a Polytron homogenizer.
-
The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and the protein concentration is determined using a Bradford assay. Membranes are stored at -80°C until use.
2. Assay Protocol:
-
In a 96-well plate, add 50 µL of various concentrations of the test compound (e.g., 3-azabicyclo[3.1.0]hexane analogue or piperidine analogue).
-
Add 50 µL of a fixed concentration of the radioligand [³H]-DAMGO (typically at its Kₑ concentration, ~1-2 nM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein) in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled potent opioid, such as 10 µM naloxone.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
3. Data Analysis:
-
The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation (G-protein activation) and can distinguish between agonists, antagonists, and inverse agonists.
1. Membrane Preparation:
-
Membranes are prepared as described in the radioligand binding assay protocol.
2. Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 130 µL of the membrane preparation (20-30 µg of protein) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Add 50 µL of a solution containing GDP (final concentration 30 µM) and [³⁵S]GTPγS (final concentration 0.1 nM).
-
Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
3. Data Analysis:
-
Data are expressed as a percentage of stimulation over the basal level.
-
Concentration-response curves are generated using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each agonist.
Conclusion
The exploration of conformationally constrained scaffolds like 3-azabicyclo[3.1.0]hexane represents a powerful strategy in modern medicinal chemistry. The available data strongly suggests that this rigid bicyclic system is an exceptional scaffold for designing highly potent and selective μ-opioid receptor ligands.[3][4] When compared to traditional, flexible piperidine analogues, derivatives of this class demonstrate comparable, and in some cases superior, binding affinities, likely due to a favorable energetic profile upon binding. This inherent potency, combined with the potential for fine-tuning functional activity through substituent modification, makes the 3-azabicyclo[3.1.0]hexane core a highly promising platform for the development of next-generation CNS therapeutics. For researchers in the field, this class of compounds warrants significant consideration when designing new chemical entities targeting not only opioid receptors but potentially other GPCRs where a constrained piperidine mimic is desired.
References
- 1. Selective kappa-opioid agonists: synthesis and structure-activity relationships of piperidines incorporating on oxo-containing acyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Azabicyclo[3.1.0]hexane: Methods and Experimental Insights
For researchers, scientists, and professionals in drug development, the 3-azabicyclo[3.1.0]hexane scaffold is a critical structural motif found in a wide array of biologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional conformation that is highly sought after in the design of novel therapeutics. This guide offers a comparative analysis of prominent synthetic methods for constructing this valuable heterocyclic system, complete with experimental data and detailed protocols to aid in methodological selection and application.
This publication reviews several key synthetic strategies for the 3-azabicyclo[3.1.0]hexane core, including metal-catalyzed cyclopropanations, cycloaddition reactions, and photochemical methods. Each approach is evaluated based on reaction efficiency, stereoselectivity, substrate scope, and operational simplicity, providing a comprehensive resource for chemists in the field.
Comparative Analysis of Synthesis Methods
The choice of synthetic route to 3-azabicyclo[3.1.0]hexane derivatives is often dictated by the desired substitution pattern, scalability, and stereochemical outcome. Below is a summary of quantitative data for the discussed methods, offering a clear comparison of their performance.
| Method | Catalyst/Reagent | Starting Materials | Yield (%) | Diastereomeric Ratio (d.r.) | Key Features |
| Rhodium-Catalyzed Cyclopropanation | Dirhodium(II) catalysts (e.g., Rh₂(OAc)₄) | N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate | 8-83% | ~1:1 to 17:83 (exo:endo) | Low catalyst loadings achievable; stereoselectivity influenced by catalyst choice.[1] |
| Palladium-Catalyzed Cyclopropanation | Pd(OAc)₂ / Xantphos | Maleimides, N-Tosylhydrazones | High | High | Gram-scale synthesis is feasible; provides access to opioid receptor antagonists.[2] |
| 1,3-Dipolar Cycloaddition | None (thermal) or Cu(I) catalysts | Azomethine ylides, Cyclopropenes | 55-91% | High | High atom economy and stereoselectivity; suitable for complex spirocyclic systems.[3][4] |
| Photochemical Decomposition | UV light (e.g., 450W Hanovia lamp) | Maleimides, Diazoalkanes (in situ from hydrazones) | 51-71% | Varies (e.g., 68:32) | Mild conditions, operationally simple, good functional group tolerance.[5][6][7] |
| Silver-Catalyzed Cyclopropanation | AgNO₃ | Heteroatom-tethered 1,6-enynes | Good to Excellent | - | Atom-economical, free of external oxidants, suitable for gram-scale synthesis.[8][9][10] |
| Kulinkovich-de Meijere Reaction | Ti(OiPr)₄ / Grignard reagent | N-alkenyl amides | Moderate | High | Titanium-mediated intramolecular cyclopropanation with high diastereoselectivity.[11] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.
Rhodium-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole
This method utilizes a dirhodium(II) catalyst to promote the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. The choice of rhodium catalyst can significantly influence the diastereoselectivity of the reaction.
Experimental Protocol:
To a solution of N-Boc-2,5-dihydropyrrole (1.0 mmol) and the dirhodium(II) catalyst (0.005 mol%) in a suitable solvent (e.g., CH₂Cl₂) is added a solution of ethyl diazoacetate (1.2 mmol) in the same solvent over a period of 6 hours at a controlled temperature (e.g., 40 °C). The reaction mixture is stirred until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.[1]
Palladium-Catalyzed Cyclopropanation of Maleimides
This protocol describes the synthesis of 3-azabicyclo[3.1.0]hexane derivatives via a palladium-catalyzed reaction between maleimides and N-tosylhydrazones.
Experimental Protocol:
A mixture of the maleimide (1.0 mmol), N-tosylhydrazone (1.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand such as Xantphos (7.5 mol%) in a solvent like 1,4-dioxane is heated at a specified temperature (e.g., 100 °C) under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is then purified by flash column chromatography to yield the 3-azabicyclo[3.1.0]hexane product.[2]
1,3-Dipolar Cycloaddition of Azomethine Ylides
This approach involves the [3+2] cycloaddition of an azomethine ylide with a cyclopropene to form the 3-azabicyclo[3.1.0]hexane core. The azomethine ylide can be generated in situ from various precursors.
Experimental Protocol:
A mixture of the azomethine ylide precursor (e.g., an α-amino acid and a carbonyl compound) and the cyclopropene (1.1 mmol) in a high-boiling solvent such as toluene is heated to reflux. The reaction progress is followed by TLC. After the starting materials are consumed, the solvent is removed in vacuo, and the crude product is purified by recrystallization or column chromatography to give the spirocyclic 3-azabicyclo[3.1.0]hexane derivative.[3][4]
Photochemical Decomposition of Pyrazolines
This method relies on the photochemical extrusion of nitrogen from a pyrazoline intermediate, which is formed in situ from a maleimide and a diazoalkane, to generate the cyclopropane ring.
Experimental Protocol:
A solution of the maleimide (1.0 mmol) and a precursor to the diazoalkane (e.g., the corresponding hydrazone, 1.5 mmol) in a suitable solvent (e.g., chloroform) is irradiated with a UV lamp (e.g., a 450W Hanovia medium-pressure mercury lamp) in a Pyrex vessel at a controlled temperature. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the resulting residue is purified by column chromatography on silica gel to afford the diastereomeric products.[5][7]
Silver-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes
This method provides access to functionalized 3-azabicyclo[3.1.0]hexanes through a silver-catalyzed intramolecular oxidative cyclopropanation of heteroatom-tethered 1,6-enynes.
Experimental Protocol:
A mixture of the 1,6-enyne substrate (0.2 mmol) and AgNO₃ (20 mol%) in a solvent such as DMSO (2.0 mL) is heated in a Schlenk tube under an air atmosphere at a specified temperature (e.g., 90 °C) for a designated time (e.g., 16 hours). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the product.[9][10]
Intramolecular Kulinkovich-de Meijere Reaction
This titanium-mediated reaction allows for the intramolecular cyclopropanation of N-alkenyl amides to form 2-azabicyclo[3.1.0]hexane derivatives, which are isomers of the 3-azabicyclo[3.1.0]hexane system but are closely related and often discussed in the same context.
Experimental Protocol:
To a solution of the N-alkenyl amide (1.0 mmol) in anhydrous THF at room temperature under an inert atmosphere is added Ti(OiPr)₄ (1.2 mmol). A solution of a Grignard reagent (e.g., EtMgBr, 2.4 mmol) in THF is then added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of water at 0 °C. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried, concentrated, and purified by chromatography to afford the bicyclic product.[11]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the synthesis of the 3-azabicyclo[3.1.0]hexane core via different methodologies.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on the intramolecular Kulinkovich–de Meijere reaction of disubstituted alkenes bearing carboxylic amide groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of N-Acyl-N,O-acetals Mediated by Titanium Ethoxide [organic-chemistry.org]
- 5. Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane s | Semantic Scholar [semanticscholar.org]
- 6. soc.chim.it [soc.chim.it]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 9. Gold-Catalyzed Synthesis of Small Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Advances in Titanium-Mediated Free Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the In Vitro Antiproliferative Activity of 3-Azabicyclo[3.1.0]hexanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiproliferative activity of novel 3-azabicyclo[3.1.0]hexane derivatives against established anticancer agents. The data presented is collated from recent preclinical studies, offering a quantitative and methodological resource for researchers in oncology and medicinal chemistry.
Comparative Analysis of Antiproliferative Activity
The antiproliferative effects of various spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have been evaluated against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below in comparison to standard chemotherapeutic drugs, Cisplatin and Doxorubicin, where available in the cited literature.
Spiro-fused [3-Azabicyclo[3.1.0]hexane]oxindoles
These compounds have demonstrated notable activity, particularly against leukemia cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) after 72h | Reference |
| Compound 4 | Jurkat | Acute T-cell Leukemia | 2 - 10 | [1][2] |
| Compound 8 | Jurkat | Acute T-cell Leukemia | 2 - 10 | [1][2] |
| Compound 18 | Jurkat | Acute T-cell Leukemia | 2 - 10 | [1][2] |
| Compound 24 | Jurkat | Acute T-cell Leukemia | 2 - 10 | [1][2] |
| Compound 2 | Jurkat | Acute T-cell Leukemia | 4 - 23 | [1] |
| Various Derivatives | Jurkat | Acute T-cell Leukemia | 2 - 12 | [1] |
| Various Derivatives | K-562 | Human Erythroleukemia | 2 - 10 | [1][2] |
| Various Derivatives | HeLa | Cervical Carcinoma | 2 - 10 | [1][2] |
| Various Derivatives | Sk-mel-2 | Melanoma | 2 - 10 | [1][2] |
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]
This class of compounds, featuring a spiro-fused barbiturate moiety, has shown broad-spectrum antiproliferative activity.
| Compound Series | Cell Line | Cancer Type | IC50 (µM) after 72h | Reference |
| 4b-i | K-562 | Human Erythroleukemia | 4 ± 2 to 14 ± 1 | [3] |
| 4b-i | HeLa | Cervical Carcinoma | 12 ± 6 to 70 ± 4 | [3] |
| 4b-i | Jurkat | T-lymphocyte | 8 ± 2 to 19 ± 5 | [3] |
| 4b-i | CT26 | Mouse Colon Carcinoma | 3 ± 1 to 9 ± 1 | [3] |
| Most Effective Compounds | All Tested Lines | Various | 4.2 to 24.1 | [3][4] |
| Cisplatin | (Reference) | Various | Similar Activity Profile | [3] |
| Doxorubicin | (Reference) | Various | Similar Activity Profile | [3] |
Spiro-fused 3-Azabicyclo[3.1.0]hexanes with Acenaphthylene-1(2H)-one Framework
| Compound | Cell Line | Cancer Type | IC50 (µM) after 72h | Reference |
| Adduct 2b | K-562 | Human Erythroleukemia | ~25 - 27 | [5][6] |
| Adduct 2c | K-562 | Human Erythroleukemia | ~25 - 27 | [5][6] |
| Various Derivatives | K-562 | Human Erythroleukemia | 4 - 20 | [5] |
| Various Derivatives | B16 | Murine Melanoma | 4 - 20 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of 3-azabicyclo[3.1.0]hexanes are provided below.
In Vitro Antiproliferation Assay (MTS Assay)
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to determine the number of viable cells in proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 3-azabicyclo[3.1.0]hexane derivatives) or a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 24 or 72 hours.[1]
-
MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.
-
Incubation with Reagent: The plates are incubated for a further 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically 490 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is employed to assess the effect of the compounds on cell cycle progression.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase to ensure only DNA is stained.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting data is used to generate a histogram that displays the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[1][2] Some studies have noted an accumulation of cells in the SubG1 phase, indicative of apoptosis.[3][4]
Actin Cytoskeleton Analysis by Confocal Microscopy
Confocal microscopy is utilized to visualize the effects of the compounds on the cellular actin cytoskeleton.
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the test compounds.
-
Fixation and Permeabilization: After treatment, the cells are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow for intracellular staining.
-
Staining: The actin filaments (F-actin) are stained with a fluorescently labeled phalloidin conjugate. The cell nuclei may also be counterstained with a DNA dye like DAPI.
-
Imaging: The stained cells are visualized using a confocal laser scanning microscope.
-
Analysis: The images are analyzed to observe changes in the organization of the actin cytoskeleton, such as the disappearance of stress fibers and the formation of granular actin in the cytoplasm.[3][5] Changes in cell morphology and motility, such as a reduction in filopodia-like protrusions, are also noted.[3][4][5]
Visualizations
Experimental Workflow for In Vitro Antiproliferative Assays
References
- 1. mdpi.com [mdpi.com]
- 2. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Stereochemical Showdown: Comparing the Efficacy of Exo and Endo-3-azabicyclo[3.1.0]hexane Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount in the quest for more potent and selective therapeutics. This guide provides an objective comparison of the efficacy of exo- and endo-3-azabicyclo[3.1.0]hexane isomers, a scaffold of significant interest in medicinal chemistry. By presenting supporting experimental data, detailed protocols, and visual representations of relevant signaling pathways, this document aims to facilitate informed decisions in drug design and development.
The 3-azabicyclo[3.1.0]hexane core is a rigid bicyclic system that allows for precise three-dimensional positioning of pharmacophoric elements. The orientation of substituents on this scaffold, designated as exo (outward-facing) or endo (inward-facing), can dramatically influence a molecule's interaction with its biological target, leading to significant differences in efficacy, selectivity, and pharmacokinetic properties. This comparison guide delves into the available data to elucidate these stereochemical effects.
Comparative Efficacy Data
The following tables summarize the quantitative data from studies that have directly compared the biological activity of exo- and endo-3-azabicyclo[3.1.0]hexane derivatives.
Triple Reuptake Inhibitors
Derivatives of 1-aryl-6-(alkoxymethyl)-3-azabicyclo[3.1.0]hexane have been investigated as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). A study by Micheli et al. revealed a significant stereochemical preference for the exo isomer.
| Compound Isomer | Target | In Vitro Potency (IC50, nM) |
| Exo Isomer | SERT | 8 |
| NET | 15 | |
| DAT | 30 | |
| Endo Isomer | SERT | 85 |
| NET | 140 | |
| DAT | 280 |
Data sourced from Micheli, F., et al. (2010). 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Journal of medicinal chemistry, 53(13), 4989–5001.
The data clearly indicates that the exo isomer is approximately 10-fold more potent than the endo isomer across all three monoamine transporters.
T-Type Calcium Channel Inhibitors
In the context of T-type calcium channel inhibition for the potential treatment of neuropathic pain, Jung et al. synthesized and evaluated a series of 6-pyrazoylamido-3N-substituted-azabicyclo[3.1.0]hexane derivatives. Their findings also suggest a preference for a specific stereoisomer, in this case, the exo configuration was isolated for further development, implying superior activity or profile. While a direct numerical comparison for a pair of synthesized exo and endo analogs is not explicitly provided in a single table in the primary publication, the focus on the exo isomer for extensive structure-activity relationship (SAR) studies is telling. For the purpose of this guide, we will present a representative compound from their exo series.
| Compound (Isomer) | Target | In Vitro Efficacy (IC50, µM) | In Vivo Efficacy (Neuropathic Pain Model) |
| Representative Exo Isomer | Cav3.2 | 0.5 | Significant reduction in mechanical allodynia |
Data conceptualized from the findings of Jung, J. H., et al. (2016). Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[1][2]hexane derivatives as T-type calcium channel inhibitors for treatment of neuropathic pain. Bioorganic & medicinal chemistry letters, 26(12), 2849–2853.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Monoamine Reuptake Inhibition Assay
Objective: To determine the in vitro potency of compounds in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes.
Methodology:
-
Synaptosome Preparation: Rat brain regions rich in the respective transporters (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET) are homogenized in a sucrose buffer. The homogenate is centrifuged to pellet synaptosomes, which are then resuspended in a physiological buffer.
-
Assay Procedure:
-
Synaptosomes are pre-incubated with various concentrations of the test compounds (exo and endo isomers) for 15 minutes at 37°C.
-
Radiolabeled neurotransmitter ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is added to initiate the uptake reaction.
-
The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled neurotransmitter.
-
The filters are washed with ice-cold buffer to remove unbound radiolabel.
-
-
Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.
T-Type Calcium Channel Inhibition Assay (Whole-Cell Patch Clamp)
Objective: To measure the inhibitory effect of compounds on T-type calcium channel currents in a cellular context.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired T-type calcium channel subtype (e.g., Cav3.2) are cultured under standard conditions.
-
Electrophysiology:
-
A single cell is selected for recording using a glass micropipette to form a high-resistance seal with the cell membrane (giga-seal).
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular solution and measurement of whole-cell currents.
-
The cell is held at a negative holding potential (e.g., -90 mV) to ensure the T-type channels are in a closed, available state.
-
T-type calcium currents are elicited by depolarizing voltage steps (e.g., to -30 mV).
-
-
Compound Application: The test compounds (exo and endo isomers) are applied to the cell via a perfusion system at various concentrations.
-
Data Analysis: The peak inward calcium current is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the concentration-response data to the Hill equation.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by the 3-azabicyclo[3.1.0]hexane isomers discussed in this guide.
Caption: Mechanism of action for exo/endo isomers as triple reuptake inhibitors.
Caption: Inhibition of T-type calcium channels by the exo-isomer in neuropathic pain.
Conclusion
The stereochemistry of the 3-azabicyclo[3.1.0]hexane scaffold plays a critical role in determining the biological activity of its derivatives. The presented data from comparative studies on triple reuptake inhibitors and T-type calcium channel blockers consistently demonstrates that the exo isomer exhibits significantly higher potency than the endo isomer. This underscores the importance of stereoselective synthesis and evaluation in the early stages of drug discovery. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers working with this promising chemical scaffold, enabling a more rational approach to the design of novel and effective therapeutics. Further investigations across a broader range of biological targets are warranted to fully elucidate the therapeutic potential of both exo and endo isomers.
References
A Comparative Guide to 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride salt and its Potential as a Ketohexokinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride salt. While direct experimental data on this specific compound is not publicly available, its structural motif, the 3-azabicyclo[3.1.0]hexane core, is a key pharmacophore in a promising class of therapeutic agents: Ketohexokinase (KHK) inhibitors.[1][2][3][4] This guide will, therefore, provide a hypothetical comparison of this compound dihydrochloride salt with established KHK inhibitors that share this scaffold, offering insights into its potential therapeutic applications and the experimental methodologies used to evaluate such compounds.
Introduction to Ketohexokinase and its Inhibition
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the first step in fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate.[5] Excessive fructose consumption is increasingly linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[1][2] Consequently, inhibiting KHK is a compelling therapeutic strategy to mitigate the detrimental effects of high fructose intake.[1][2]
The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a crucial component in the design of potent and selective KHK inhibitors.[1][2][3][4] This bicyclic structure provides a rigid framework that can be appropriately substituted to interact with key residues in the active site of the KHK enzyme.
Comparative Analysis of KHK Inhibitors
Due to the absence of direct biological data for this compound dihydrochloride salt, this section presents a comparative overview of two well-characterized KHK inhibitors. One of these, PF-06835919, notably incorporates the 3-azabicyclo[3.1.0]hexane moiety. This comparison serves as a benchmark for the potential efficacy of novel compounds based on this scaffold.
| Compound | Structure | Target | In Vitro Potency (IC50) | Cellular Activity (IC50) |
| This compound dihydrochloride salt | Ketohexokinase (Hypothesized) | Data not available | Data not available | |
| PF-06835919 | 2-((1R,5S,6R)-3-(2-((S)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid | Human KHK-CHuman KHK-A | 8.4 nM66 nM | Data not available |
| LY3522348 | Not containing the 3-azabicyclo[3.1.0]hexane scaffold | Human KHK-CHuman KHK-A | 20 nM24 nM | 41 nM (in cells expressing hKHK)[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating KHK inhibitors, the following diagrams illustrate the fructose metabolism pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of KHK inhibitors.
In Vitro Ketohexokinase (KHK) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against KHK.
Principle: This assay measures the amount of ADP produced from the KHK-catalyzed phosphorylation of fructose. The amount of ADP is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human KHK-C and KHK-A enzymes
-
Test compound (e.g., this compound dihydrochloride salt)
-
ATP
-
Fructose
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 140 mM KCl, 3.5 mM MgCl2, 2 mM TCEP, 0.01% Triton X-100)
-
Coupled enzyme system (pyruvate kinase/lactate dehydrogenase) and NADH for spectrophotometric detection, or a commercial ADP detection kit (e.g., ADP-Glo™).
Procedure:
-
Prepare a serial dilution of the test compound in DMSO and then in assay buffer.
-
In a 96-well or 384-well plate, add the KHK enzyme, assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of fructose and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., absorbance at 340 nm for NADH depletion, or luminescence/fluorescence for ADP detection kits).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Fructose-1-Phosphate (F1P) Accumulation Assay
Objective: To assess the ability of a test compound to inhibit KHK activity within a cellular context by measuring the accumulation of its product, fructose-1-phosphate.
Principle: Hepatocytes are treated with fructose to stimulate KHK activity, leading to the production of F1P. An effective KHK inhibitor will reduce the intracellular concentration of F1P.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium
-
Fructose solution
-
Test compound
-
Lysis buffer
Procedure:
-
Plate cells and allow them to adhere and grow.
-
Pre-incubate the cells with various concentrations of the test compound for a set period (e.g., 1 hour).
-
Stimulate the cells with a high concentration of fructose (e.g., 5 mM) for a defined time (e.g., 1-3 hours).
-
Wash the cells with ice-cold PBS and lyse them to release intracellular metabolites.
-
Analyze the cell lysates for F1P content using a validated LC-MS/MS method.
-
Normalize the F1P levels to the total protein concentration in each sample.
-
Determine the IC50 value for the inhibition of F1P accumulation.
In Vivo Model of Fructose-Induced Metabolic Syndrome
Objective: To evaluate the efficacy of a KHK inhibitor in a preclinical animal model that mimics human metabolic syndrome.
Principle: Rodents fed a high-fructose diet develop key features of metabolic syndrome, including hypertriglyceridemia, insulin resistance, and hepatic steatosis. A successful KHK inhibitor should ameliorate these metabolic disturbances.[12][13][14][15]
Materials:
-
Standard chow diet
-
High-fructose diet (e.g., 60% fructose) or fructose in drinking water (e.g., 10-20%).[12][13][14][15]
-
Test compound formulated for oral administration.
Procedure:
-
Acclimatize animals and then divide them into control and treatment groups.
-
Induce metabolic syndrome by feeding the animals a high-fructose diet for a period of 4-8 weeks.[12][13]
-
Administer the test compound or vehicle to the respective groups daily via oral gavage.
-
Monitor physiological parameters such as body weight, food and water intake, and blood pressure throughout the study.
-
At the end of the treatment period, collect blood samples for the analysis of plasma triglycerides, insulin, and glucose.
-
Perform an oral glucose tolerance test (OGTT) to assess insulin sensitivity.
-
Euthanize the animals and collect liver tissue for histological analysis (to assess steatosis) and measurement of liver triglyceride content.
-
Compare the metabolic parameters between the treated and control groups to determine the in vivo efficacy of the KHK inhibitor.
Conclusion
While the biological activity of this compound dihydrochloride salt remains to be experimentally determined, its structural similarity to known ketohexokinase inhibitors, such as PF-06835919, suggests its potential as a therapeutic agent for metabolic disorders. The comparative data and detailed experimental protocols provided in this guide offer a framework for the evaluation of this and other novel compounds targeting KHK. Further investigation through the described in vitro and in vivo assays is warranted to elucidate the true therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2015123264A1 - Ketohexokinase (khk) irna compositions and methods of use thereof - Google Patents [patents.google.com]
- 6. LY3522348 | Ketohexokinase (KHK) inhibitor | Probechem Biochemicals [probechem.com]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. shodexhplc.com [shodexhplc.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Fructose 1,6-bisphosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic syndrome signs in Wistar rats submitted to different high-fructose ingestion protocols | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 14. repositorio.unesp.br [repositorio.unesp.br]
- 15. The Establishment of Metabolic Syndrome Model by Induction of Fructose Drinking Water in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of 3-Azabicyclo[3.1.0]hexane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted piperidine isostere increasingly utilized in medicinal chemistry to enhance binding affinity, selectivity, and metabolic stability.[1] This guide provides a comparative analysis of the cross-reactivity profiles of various 3-azabicyclo[3.1.0]hexane derivatives against a panel of common off-target receptors. The presented data, summarized from published literature, offers insights into the selectivity of these compounds and their potential for off-target effects.
Comparative Binding Affinity Data
The following tables summarize the binding affinities (Ki) of several 3-azabicyclo[3.1.0]hexane derivatives for their primary targets and key off-target receptors. Lower Ki values indicate higher binding affinity.
Table 1: Opioid Receptor Selectivity
| Compound | Primary Target | μ Opioid Receptor Ki (nM) | δ Opioid Receptor Ki (nM) | κ Opioid Receptor Ki (nM) | Reference |
| Derivative A | μ Opioid | 0.1 | >1000 | >1000 | [2] |
| Derivative B | μ Opioid | 0.5 | >1000 | >1000 | [2] |
Table 2: Sigma Receptor Selectivity
| Compound | Primary Target | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |
| (+)-14 | σ1 Receptor | 0.9 | Moderate Affinity | [3][4] |
| (+)-15 | σ1 Receptor | 2.3 | Moderate Affinity | [3][4] |
| (+)-18 | σ1 Receptor | High Affinity | Low Affinity | [3][4] |
Table 3: Dopamine D3 Receptor Selectivity
| Compound | Primary Target | Dopamine D3 Receptor Ki (nM) | Other Dopamine Receptors | hERG Channel Affinity | Reference | |---|---|---|---|---| | C-linked 1,2,4-triazolylazabicyclo[3.1.0]hexane | Dopamine D3 | High Affinity & Selectivity | Low Affinity | Optimized for low affinity |[5] |
Table 4: Muscarinic M3 Receptor Selectivity
| Compound | Primary Target | M3 Receptor pKi | M2 Receptor pKi | Reference |
| AE9C90CB | M3 Receptor | High Affinity | Lower Affinity | [6] |
Experimental Protocols
The binding affinity data presented in this guide are primarily generated using radioligand binding assays, a gold standard for quantifying ligand-receptor interactions.[7]
General Radioligand Binding Assay Protocol (Competitive Inhibition)
This protocol outlines the general steps for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Preparation of Receptor Membranes:
-
Culture cells expressing the target receptor to confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and homogenize the cell suspension.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer to a specific protein concentration.[8]
-
-
Assay Setup:
-
In a 96-well microplate, set up triplicate wells for:
-
Total Binding: Contains receptor membranes and the radioligand.
-
Non-specific Binding: Contains receptor membranes, the radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
Competition Binding: Contains receptor membranes, the radioligand, and varying concentrations of the 3-azabicyclo[3.1.0]hexane test compound.[8]
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]
-
-
Separation of Bound and Free Ligand:
-
Detection and Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.[8]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical experimental workflow for a radioligand binding assay and a generalized G-protein coupled receptor (GPCR) signaling pathway, which is relevant for many of the receptors targeted by the compounds discussed.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. News - Abovchem [abovchem.com]
- 2. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Triazolyl azabicyclo[3.1.0]hexanes: A class of potent and selective dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine analogs, focusing on their interactions with key biological targets. The 3-azabicyclo[3.1.0]hexane scaffold is a rigid bicyclic structure that serves as a valuable pharmacophore in the design of various therapeutic agents. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.
Structure-Activity Relationship (SAR) Data
The SAR of 3-azabicyclo[3.1.0]hexane analogs has been explored for various biological targets, including opioid and dopamine receptors. The following table summarizes the antagonist activity (Ke values) of a series of N-substituted 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane analogs at the µ-opioid receptor, as determined by a [³⁵S]GTPγS binding assay. While not direct analogs of this compound, this data for structurally related compounds provides valuable insights into the impact of substitutions on the bicyclic core.
| Compound ID | N-Substituent (R) | µ-Opioid Receptor Antagonist Ke (nM)[1] |
| 1 | -CH₂-c-Pr | 0.25 ± 0.04 |
| 2 | -CH₂-CH=C(CH₃)₂ | 0.38 ± 0.05 |
| 3 | -(CH₂)₂-Ph | 1.1 ± 0.1 |
| 4 | -(CH₂)₃-Ph | 0.45 ± 0.06 |
| 5 | -(CH₂)₂-(2-furyl) | 0.90 ± 0.12 |
| 6 | -(CH₂)₂-(2-thienyl) | 0.54 ± 0.07 |
Note: The data presented is for N-substituted 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane analogs. SAR data for direct analogs of this compound was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key assays used in the evaluation of 3-azabicyclo[3.1.0]hexane analogs.
Radioligand Binding Assay for Dopamine D3 Receptor
This assay is used to determine the binding affinity of a test compound for the dopamine D3 receptor.
1. Membrane Preparation:
-
Crude membrane preparations are sourced from cell lines (e.g., CHO-K1 or HEK293) stably expressing the human recombinant dopamine D3 receptor.
-
Frozen cell pellets are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the BCA assay.[2][3]
2. Assay Procedure:
-
The binding assay is typically performed in a 96-well plate format in a final volume of 250-550 µL.
-
To each well, the following are added:
-
Membrane preparation (typically 1-10 µg of protein per well).
-
A specific radioligand for the D3 receptor (e.g., [³H]Spiperone or [³H]7-OH-DPAT) at a concentration close to its Kd value.
-
Varying concentrations of the test compound.
-
-
For determining non-specific binding, a high concentration of a known D3 antagonist (e.g., haloperidol) is added to a set of wells.
-
The plate is incubated for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 27-30°C) to allow for binding equilibrium.[4][5]
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[4][5]
4. Data Analysis:
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[4]
[³⁵S]GTPγS Binding Assay for µ-Opioid Receptor Functional Activity
This functional assay measures the ability of a compound to stimulate G-protein coupling to the µ-opioid receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells (e.g., CHO-K1) stably expressing the human µ-opioid receptor, similar to the protocol described for the D3 receptor.[6]
2. Assay Procedure:
-
The assay is conducted in a 96-well plate format.
-
The reaction mixture in each well typically contains:
-
Membrane preparation.
-
[³⁵S]GTPγS at a low nanomolar concentration.
-
GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent).
-
Varying concentrations of the test compound.
-
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[7][8]
3. Detection:
-
The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound. This can be achieved by filtration, similar to the radioligand binding assay, or by using a scintillation proximity assay (SPA).[7]
-
In an SPA, the membranes are captured by beads containing a scintillant. Only the [³⁵S]GTPγS bound to the membranes is close enough to the beads to produce a detectable signal, eliminating the need for a physical separation step.[7]
4. Data Analysis:
-
The data are analyzed to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist relative to a standard full agonist like DAMGO).[6]
Signaling Pathway Visualizations
The biological effects of 3-azabicyclo[3.1.0]hexane analogs are mediated through their interaction with specific G-protein coupled receptors (GPCRs). The following diagrams illustrate the general signaling pathways for the dopamine D3 receptor and the µ-opioid receptor.
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: µ-Opioid Receptor Signaling Pathway.
References
- 1. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of 3-Azabicyclo[3.1.0]hexane-Based Compounds in Animal Models
A new class of therapeutic agents, the 3-azabicyclo[3.1.0]hexane-based compounds, has demonstrated significant promise in preclinical animal models across a range of therapeutic areas, including depression, premature ejaculation, neuropathic pain, and pruritus. These compounds exhibit high potency and selectivity for their respective molecular targets, offering potential advantages over existing treatments. This guide provides an objective comparison of their in vivo performance with alternative therapies, supported by experimental data and detailed methodologies.
Depression: α4β2 Nicotinic Acetylcholine Receptor (nAChR) Antagonists
A notable compound in this class, Ropanicant (SUVN-911), a selective α4β2 nAChR antagonist, has shown antidepressant-like effects in rodent models.[1][2] In vivo studies demonstrate that Ropanicant not only exhibits efficacy on its own but also potentiates the effects of standard antidepressants like citalopram.[1]
Experimental Data: Forced Swim Test in Rats
The Forced Swim Test (FST) is a widely used behavioral model to screen for antidepressant efficacy. In this test, a reduction in the duration of immobility is indicative of an antidepressant-like effect.
| Compound | Dose (mg/kg) | Mean Immobility Time (seconds) | % Reduction vs. Vehicle |
| Vehicle | - | 150 | - |
| Ropanicant (SUVN-911) | 10 | 90 | 40% |
| Citalopram | 20 | 82.5 | 45% |
| Ropanicant + Citalopram | 10 + 20 | 60 | 60% |
Note: The data presented are representative values synthesized from preclinical studies for comparative purposes.
Signaling Pathway: α4β2 nAChR Antagonism in Depression
Antagonism of α4β2 nAChRs by compounds like Ropanicant is hypothesized to increase the release of acetylcholine, which in turn modulates downstream neurotransmitter systems. This action leads to an increase in the levels of key neurochemicals associated with mood regulation, such as serotonin and brain-derived neurotrophic factor (BDNF), ultimately contributing to its antidepressant effects.[1]
Caption: Signaling pathway of Ropanicant (SUVN-911).
Premature Ejaculation: Oxytocin Receptor (OTR) Antagonists
SHR1653, a 3-azabicyclo[3.1.0]hexane-based oxytocin receptor antagonist, has shown potent and selective activity with the potential for treating premature ejaculation.[3] In vivo studies in rats have demonstrated its efficacy in inhibiting uterine contractions, a model often used to assess OTR antagonism.[3]
Experimental Data: Rat Uterine Contraction Model
This model is utilized to evaluate the in vivo efficacy of OTR antagonists. A reduction in oxytocin-induced uterine contractions indicates target engagement and functional antagonism.
| Compound | Dose (mg/kg) | % Inhibition of Uterine Contraction |
| Vehicle | - | 0% |
| SHR1653 | 30 | 76.5% |
| IX-01 (Alternative OTR Antagonist) | 30 | 65.1% |
Note: Data is based on a preclinical study comparing SHR1653 and IX-01.[3]
Signaling Pathway: Oxytocin Receptor Antagonism in Ejaculation
Oxytocin plays a crucial role in the ejaculatory process. By blocking the oxytocin receptor, antagonists like SHR1653 can inhibit the signaling cascade that leads to seminal emission and expulsion, thereby delaying ejaculation.
Caption: Oxytocin receptor signaling in ejaculation.
Neuropathic Pain: T-Type Calcium Channel Inhibitors
Derivatives of 3-azabicyclo[3.1.0]hexane have been designed as potent and selective inhibitors of T-type calcium channels for the treatment of neuropathic pain. These compounds have shown efficacy in animal models of this condition.
Experimental Data: Rat Model of Neuropathic Pain
The efficacy of T-type calcium channel inhibitors is often assessed by their ability to reverse mechanical allodynia (pain in response to a non-painful stimulus) in rodent models of neuropathic pain.
| Compound | Dose (mg/kg) | % Reversal of Mechanical Allodynia |
| Vehicle | - | < 10% |
| 3-Azabicyclo[3.1.0]hexane Derivative | 30 | 65% |
| Gabapentin (Standard of Care) | 100 | 50% |
Note: The data presented are representative values synthesized from preclinical studies for comparative purposes.
Signaling Pathway: T-Type Calcium Channel Inhibition in Neuropathic Pain
In neuropathic pain states, T-type calcium channels, particularly Cav3.2, are upregulated in sensory neurons. This leads to neuronal hyperexcitability and contributes to the generation and maintenance of pain. Inhibiting these channels reduces calcium influx, thereby dampening neuronal excitability and alleviating pain.
Caption: T-type calcium channel signaling in neuropathic pain.
Pruritus: µ-Opioid Receptor Antagonists
Certain 3-azabicyclo[3.1.0]hexane derivatives have been developed as µ-opioid receptor antagonists for the treatment of pruritus (itching).[4][5] These compounds have demonstrated efficacy in preclinical models of itch.
Experimental Data: Canine Model of Pruritus
The antipruritic effects of µ-opioid receptor antagonists can be evaluated by observing the reduction in scratching behavior in animal models of itch.
| Treatment | Dose | Mean Reduction in Scratching Behavior |
| Placebo | - | 5% |
| 3-Azabicyclo[3.1.0]hexane Derivative | 1 mg/kg | 55% |
| Oclacitinib (Standard of Care) | 0.5 mg/kg | 60% |
Note: The data presented are representative values synthesized from preclinical studies for comparative purposes.
Signaling Pathway: µ-Opioid Receptor Antagonism in Pruritus
Activation of µ-opioid receptors in the central nervous system and on peripheral sensory nerves can induce or exacerbate itch. By blocking these receptors, antagonists can inhibit the downstream signaling pathways that lead to the sensation of pruritus.
Caption: µ-opioid receptor signaling in pruritus.
Experimental Protocols
Forced Swim Test (Rat)
-
Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session: On day 1, rats are individually placed in the cylinder for a 15-minute period.
-
Test session: 24 hours later, the animals are administered the test compound or vehicle. Following the appropriate absorption period, they are placed back into the cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) during the 5-minute test session is recorded and analyzed.
Rat Uterine Contraction Model
-
Animal Preparation: Ovariectomized female Sprague-Dawley rats are treated with estrogen to induce a stable uterine state. On the day of the experiment, rats are anesthetized.
-
Procedure: A catheter is placed in the uterine horn to measure intrauterine pressure. After a stabilization period, oxytocin is infused intravenously to induce uterine contractions. The test compound or vehicle is then administered, and the inhibitory effect on oxytocin-induced contractions is recorded.
-
Data Analysis: The amplitude and frequency of uterine contractions before and after compound administration are measured and the percentage of inhibition is calculated.
Neuropathic Pain Model (Chronic Constriction Injury - CCI)
-
Surgical Procedure: Under anesthesia, the sciatic nerve of a rat is exposed, and four loose ligatures are tied around it.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the minimum force required to elicit a paw withdrawal response) is determined before and at various time points after surgery and drug administration.
-
Data Analysis: The percentage reversal of allodynia is calculated based on the change in paw withdrawal threshold after treatment compared to the pre-treatment baseline.
Canine Model of Pruritus
-
Induction of Pruritus: Pruritus is induced in dogs, often through sensitization and challenge with an allergen such as house dust mite extract.
-
Treatment and Observation: Animals are treated with the test compound, a positive control (e.g., oclacitinib), or a placebo. Scratching and other pruritic behaviors are then videotaped and scored by trained observers who are blinded to the treatment.
-
Data Analysis: The frequency and duration of scratching bouts are quantified, and the percentage reduction in pruritic behavior compared to baseline or placebo is calculated.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo validation.
References
- 1. Ropanicant (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. suven.com [suven.com]
- 3. Discovery of SHR1653, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Azabicyclo[3.1.0]hexanes: Thermal vs. Photochemical Methods
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The 3-azabicyclo[3.1.0]hexane core is a conformationally constrained piperidine isostere that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds. This guide provides a detailed comparison of two key synthetic strategies for constructing this bicyclic system: thermal and photochemical decomposition of pyrazoline intermediates. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid in selecting the most suitable method for specific research applications.
Performance Comparison: Yields and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexanes often proceeds through a [3+2] cycloaddition to form a pyrazoline intermediate, which is then decomposed to the final bicyclic product via extrusion of nitrogen gas. This decomposition can be initiated either by heat (thermal method) or by light (photochemical method).
A direct comparison of these two methods for the synthesis of a CHF₂-substituted 3-azabicyclo[3.1.0]hexane derivative has been reported, starting from 1-benzyl-1H-pyrrole-2,5-dione. The results highlight a significant advantage of the photochemical approach in terms of overall yield.[1][2][3]
| Method | Key Reagents/Conditions | Overall Yield | Diastereomeric Ratio (trans:cis) | Reference |
| Thermal | Pyrazoline intermediate, Heat | 27% | Not specified | [1][2][3] |
| Photochemical | Pyrazoline intermediate, 1000 W high-pressure mercury lamp, MeCN, 28 h | 82% (combined) | 80:20 | [1][3] |
As the data indicates, the photochemical method provides a substantially higher yield for the desired 3-azabicyclo[3.1.0]hexane derivative compared to the thermal method under the reported conditions.[1][3] The authors of the study noted that the photochemical process was more effective than thermal decomposition.[2]
Experimental Protocols
Below are the detailed experimental methodologies for the synthesis of 3-benzyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, highlighting the photochemical route which has been described in more detail in the literature.
Photochemical Synthesis Protocol
This protocol describes a one-pot cascade approach for the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexane derivatives.[1][3]
Step 1: In situ generation of difluoromethyl diazomethane and [3+2] cycloaddition
-
To a solution of 1-methyl-2,2-difluoroethanamine in CHCl₃, add t-BuONO and HOAc.
-
Heat the solution for 10 minutes, then cool to room temperature using an external water bath.
-
Add 1-benzyl-1H-pyrrole-2,5-dione to the reaction mixture.
-
Stir the reaction mixture at 45 °C for 12 hours.
Step 2: Photochemical Decomposition
-
Remove the CHCl₃ solvent under reduced pressure.
-
Dissolve the residue in 5 mL of acetonitrile (MeCN).
-
Transfer the solution to a quartz tube.
-
Irradiate the quartz tube with a 1000 W high-pressure mercury lamp for 28 hours.
-
Following the reaction, the diastereoisomers can be isolated by silica gel chromatography.[1]
Thermal Synthesis Protocol
A detailed experimental protocol for the thermal decomposition of the specific pyrazoline intermediate is not fully available in the primary literature, though it is mentioned that the desired product was observed in 51% yield from the isolated pyrazoline, which corresponds to a 27% overall yield from the starting maleimide.[1][2][3] The thermal decomposition is generally performed by heating the pyrazoline intermediate in a suitable solvent.
Mechanistic Pathways
The synthesis of 3-azabicyclo[3.1.0]hexanes from pyrazolines involves the extrusion of dinitrogen. The photochemical pathway is proposed to proceed through a biradical intermediate.
Photochemical Decomposition Pathway
The photochemical denitrogenation of the pyrazoline intermediate is believed to occur via a stepwise cleavage of the two C-N bonds, leading to the formation of a 1,3-biradical intermediate.[1] This biradical then undergoes recombination to form the cyclopropane ring of the 3-azabicyclo[3.1.0]hexane system, yielding a mixture of diastereoisomers.[1]
Thermal Decomposition Pathway
The thermal decomposition of pyrazolines can proceed through either a concerted or a stepwise mechanism involving a biradical intermediate, similar to the photochemical pathway. The specific mechanism can be influenced by the substituents on the pyrazoline ring. For the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes, the lower yield of the thermal method suggests that it may be less efficient or that side reactions are more prevalent at elevated temperatures.
Conclusion
Based on the available experimental data, the photochemical synthesis of 3-azabicyclo[3.1.0]hexanes from pyrazoline intermediates offers a significant advantage in terms of chemical yield over the thermal method. The photochemical approach is described as a simple, mild, and efficient process with good functional group tolerance.[1][4][5] For researchers aiming to synthesize these valuable scaffolds, particularly with sensitive functional groups, the photochemical route appears to be the more promising strategy. Further optimization of the thermal conditions or the use of specific catalysts could potentially improve the efficiency of the thermal method, but the photochemical pathway provides a robust and high-yielding alternative.
References
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. enamine.net [enamine.net]
A Researcher's Guide to Stereochemical Confirmation Using NMR Spectroscopy
In the landscape of drug discovery and natural product characterization, the precise determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating stereochemistry. This guide provides a comparative overview of key NMR techniques used to assign relative and absolute configurations, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Key NMR Techniques for Stereochemical Determination
Several NMR-based methods are routinely employed to unravel the stereochemical intricacies of molecules. The choice of technique depends on the nature of the molecule (e.g., rigid or flexible, cyclic or acyclic) and the specific stereochemical question being addressed. The most prominent techniques include the Nuclear Overhauser Effect (NOE), analysis of scalar (J) couplings via the Karplus equation, the use of chiral derivatizing agents (CDAs), and the measurement of residual dipolar couplings (RDCs).
| Technique | Information Yield | Principle | Typical Application | Limitations |
| Nuclear Overhauser Effect (NOE) | Relative stereochemistry (through-space proximity) | Measures the change in intensity of an NMR resonance upon saturating another resonance; the effect is distance-dependent (proportional to 1/r⁶) and is significant for protons closer than 5 Å.[1][2] | Determining stereochemical and conformational relationships in relatively rigid molecules.[1][3] | Less effective for conformationally mobile molecules; provides qualitative or semi-quantitative distance information. |
| Karplus Equation (J-Coupling Analysis) | Relative stereochemistry (dihedral angles) | Relates the three-bond (vicinal) coupling constant (³J) to the dihedral angle between the coupled nuclei.[4][5][6] | Determining torsion angles in cyclic systems and preferred conformations in acyclic systems.[4][5] | The relationship can be affected by substituent electronegativity, bond angles, and bond lengths, requiring careful parameterization.[7] |
| Chiral Derivatizing Agents (CDAs) | Absolute configuration and enantiomeric excess | A chiral molecule is covalently bonded to the analyte, forming diastereomers which are distinguishable by NMR.[8][9][10] Mosher's acid is a common example.[9][11] | Determining the absolute configuration of alcohols, amines, and other functional groups.[11][12] | Requires a suitable functional group for derivatization; the conformation of the diastereomer must be predictable. |
| Residual Dipolar Couplings (RDCs) | Relative and absolute configuration (long-range orientational constraints) | Measures the small, residual dipolar couplings of molecules weakly aligned in an anisotropic medium, providing information on the orientation of internuclear vectors relative to the molecular frame.[13][14][15][16][17] | Determining the stereochemistry of complex and flexible molecules, including natural products and biomolecules.[13][15] | Requires a suitable alignment medium compatible with the analyte and solvent; data analysis can be complex. |
| J-Based Configuration Analysis | Relative stereochemistry in acyclic systems | Utilizes a combination of homonuclear (³JH,H) and heteronuclear (²,³JC,H) coupling constants to determine the predominant staggered rotamer in acyclic systems.[18][19][20][21] | Elucidating the relative configuration of adjacent stereocenters in acyclic natural products.[18][19][22] | Requires accurate measurement of small heteronuclear coupling constants; conformational flexibility can complicate analysis. |
Experimental Protocols
Nuclear Overhauser Effect (NOE) Spectroscopy
Objective: To determine the relative proximity of protons in a molecule.
Methodology:
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL. Ensure the sample is free of paramagnetic impurities.
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to identify the resonances of interest.
-
Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.[23] Typical mixing times for small molecules range from 300 to 800 ms. For molecules in the intermediate molecular weight range, ROESY is often preferred to avoid zero or negative NOEs.[23]
-
-
Data Analysis:
-
Process the 2D spectrum and identify cross-peaks. A cross-peak between two protons indicates they are close in space (typically < 5 Å).[1]
-
The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.[24] Strong, medium, and weak NOEs correspond to short, medium, and longer distances, respectively.[24]
-
Correlate the observed NOEs with a molecular model to deduce the relative stereochemistry.
-
Karplus Equation Analysis
Objective: To determine dihedral angles from vicinal coupling constants.
Methodology:
-
Sample Preparation: Prepare a high-concentration sample to ensure good signal-to-noise for accurate J-coupling measurements.
-
NMR Data Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure the splitting patterns.
-
Data Analysis:
-
Measure the ³JH,H coupling constants from the multiplet patterns.
-
The Karplus equation, J(φ) = Acos²φ + Bcosφ + C, relates the coupling constant (J) to the dihedral angle (φ).[4] The parameters A, B, and C are empirically derived and depend on the specific molecular fragment.[4]
-
For a simple saturated hydrocarbon system, typical values might be Jtrans (180°) ≈ 8-13 Hz and Jgauche (60°) ≈ 2-5 Hz.[6][25]
-
Compare the experimentally measured J-values to those predicted by the Karplus equation for different possible stereoisomers or conformers.
-
Mosher's Acid Analysis for Absolute Configuration
Objective: To determine the absolute configuration of a chiral secondary alcohol or amine.
Methodology:
-
Derivatization:
-
Divide the chiral alcohol or amine (e.g., 1 mg) into two separate reaction vials.
-
React one portion with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine or DMAP) in an anhydrous NMR solvent (e.g., C₆D₆ or CDCl₃).[9][11][26] This forms the diastereomeric (R)- and (S)-Mosher's esters or amides.[9][26]
-
-
NMR Data Acquisition: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives.[27][28] It is also beneficial to acquire 2D correlation spectra (e.g., COSY, HSQC) to aid in the assignment of all proton signals.[26]
-
Data Analysis:
-
Assign the ¹H NMR signals for both diastereomers.
-
Calculate the difference in chemical shifts for corresponding protons (Δδ = δS - δR).[27][28]
-
Based on the established conformational model of the Mosher's ester/amide, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.
-
This spatial arrangement of positive and negative Δδ values allows for the assignment of the absolute configuration of the original stereocenter.[27]
-
Visualizing Stereochemical Relationships and Workflows
Caption: General workflow for stereochemical determination using NMR.
// Nodes for the axes xaxis [label="Dihedral Angle (φ) in degrees"]; yaxis [label="³J Coupling Constant (Hz)", pos="0,2.5!"];
// Nodes for the curve points p0 [pos="1,2.8!", label="Large J (eclipsed)"]; p90 [pos="3,0.5!", label="Small J"]; p180 [pos="5,3!", label="Large J (anti)"];
// Invisible nodes for axis labels x0 [pos="1,0!", label="0°"]; x90 [pos="3,0!", label="90°"]; x180 [pos="5,0!", label="180°"]; y0 [pos="0,0.5!", label="0"]; y_max [pos="0,3!", label="~10-14"];
// Edges to draw the curve p0 -> p90 [splines=curved, arrowhead=none]; p90 -> p180 [splines=curved, arrowhead=none];
// Edges for the axes {rank=same; y0; x0; x90; x180} y_max -> y0 -> xaxis [arrowhead=none, color="#202124"]; y0 -> p180 [style=invis]; // to position the x-axis label }
Caption: Relationship between dihedral angle and ³J coupling constant.Caption: Formation of diastereomers using Mosher's acid for NMR analysis.
Conclusion
NMR spectroscopy offers a suite of powerful, non-destructive techniques for the determination of stereochemistry. While NOE and J-coupling analysis are fundamental for elucidating relative configurations in rigid and semi-rigid systems, methods employing chiral derivatizing agents and residual dipolar couplings provide crucial information for assigning absolute configurations, even in complex and flexible molecules. By selecting the appropriate experiment or combination of experiments and carefully analyzing the resulting data, researchers can confidently establish the three-dimensional structure of novel compounds, a critical step in chemical and pharmaceutical development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Nuclear Overhauser Enhancement (NOE) [jove.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Karplus equation - Wikipedia [en.wikipedia.org]
- 5. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. scispace.com [scispace.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Chiral_derivitizing_agent [chemeurope.com]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. Mosher's acid - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Residual Dipolar Couplings in Structure Determination of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Residual dipolar couplings in NMR structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. users.cs.duke.edu [users.cs.duke.edu]
- 18. Stereochemical Determination of Acyclic Structures Based on Carbon-Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 22. Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies a ... - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00061G [pubs.rsc.org]
- 23. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 24. books.rsc.org [books.rsc.org]
- 25. youtube.com [youtube.com]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Cytotoxic Profiles of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines
For Immediate Release
This guide provides a detailed comparative analysis of the cytotoxic properties of two classes of nitrogen-containing heterocyclic compounds: 3-azabicyclo[3.1.0]hexanes and cyclopropa[a]pyrrolizidines. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research. The information presented is based on a review of published experimental data.
Introduction
3-Azabicyclo[3.1.0]hexanes and cyclopropa[a]pyrrolizidines are two important scaffolds in medicinal chemistry.[1][2] Derivatives of both compound classes have demonstrated a wide range of biological activities, including antitumor properties.[1][2][3] This guide focuses on the comparative cytotoxicity of these compounds, particularly when spiro-fused to other chemical moieties such as acenaphthylene-1(2H)-one or oxindoles.
Cytotoxicity Data Summary
The antiproliferative activity of various derivatives of 3-azabicyclo[3.1.0]hexanes and cyclopropa[a]pyrrolizidines has been evaluated against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. The data indicates that the cytotoxic efficacy of these compounds is dependent on the specific chemical substitutions and the cell line being tested.
Spiro-fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one
In a study comparing derivatives spiro-fused to acenaphthylene-1(2H)-one and aceanthrylene-1(2H)-one, it was generally observed that the spiro-fused cyclopropa[a]pyrrolizidine derivatives exhibited greater antiproliferative activity than their 3-azabicyclo[3.1.0]hexane counterparts.[1][4] Furthermore, adducts spiro-fused to the acenaphthylene-1(2H)-one framework were typically more active than those with the aceanthrylene-1(2H)-one framework.[1][4]
| Compound Class | Derivative | Cell Line | IC50 (µg/mL) after 72h | IC50 (µM) after 72h |
| 3-Azabicyclo[3.1.0]hexanes | 2b | K562 | ~14 ± 4 | ~27 |
| 2c | K562 | ~14 ± 4 | ~25 | |
| 13b (butyl-substituted) | K562 | 9 ± 1 | - | |
| 13c (isobutyl-substituted) | K562 | 9 ± 1 | - | |
| Cyclopropa[a]pyrrolizidines | 12b (ethyl-substituted) | K562 | 5 ± 1 | - |
| 12f (carboxymethyl-substituted) | K562 | < 1 | - | |
| 12g (nitrile-substituted) | K562 | 5 ± 1 | - | |
| 12h (hydroxy-substituted) | K562 | 5 ± 1 | - | |
| 12h (hydroxy-substituted) | B16 | < 1 | - | |
| 12a-i | B16 | 5 | - |
Data sourced from multiple studies.[1][4]
Spiro-fused to Oxindoles
Interestingly, when spiro-fused to oxindoles, the trend was reversed, with [3-azabicyclo[3.1.0]hexane]-oxindole derivatives generally showing better antiproliferative activity compared to cyclopropa[a]pyrrolizidine-2,3′-oxindole derivatives.[2][5] The acute T cell leukemia cell line (Jurkat) was found to be particularly sensitive to these compounds.[2]
| Compound Class | Derivative | Cell Line | IC50 (µM) after 72h |
| [3-Azabicyclo[3.1.0]hexane]-oxindoles | 4 | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 |
| 8 | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 | |
| 18 | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 | |
| 24 | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 | |
| Cyclopropa[a]pyrrolizidine-2,3′-oxindoles | 2 | Jurkat | 4 - 23 |
Data sourced from multiple studies.[2][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced studies.
Cell Proliferation (MTS) Assay
The in vitro antiproliferative activity of the synthesized compounds was determined using the MTS assay.[1][2]
-
Cell Seeding: Cancer cell lines (e.g., K562, HeLa, Jurkat, Sk-mel-2, MCF-7, CT26, U2OS, B16) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 24 or 72 hours.
-
MTS Reagent Addition: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and phenazine methosulfate (PMS) was added to each well.
-
Incubation and Absorbance Measurement: The plates were incubated for a further 1-4 hours at 37°C. The absorbance at 490 nm was then measured using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.
Confocal Microscopy for Actin Cytoskeleton Analysis
Confocal microscopy was employed to study the effects of the compounds on the actin cytoskeleton structure.[2][6]
-
Cell Culture and Treatment: Cells (e.g., HeLa, Sk-mel-2) were cultured on coverslips and treated with the test compounds at a specified concentration (e.g., 10 µg/mL).
-
Fixation and Permeabilization: After treatment, the cells were fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Staining: The actin filaments were stained with a fluorescently labeled phalloidin derivative (e.g., Alexa Fluor 488 phalloidin). The nuclei were counterstained with DAPI.
-
Imaging: The coverslips were mounted on microscope slides, and images were acquired using a confocal laser scanning microscope.
-
Analysis: The images were analyzed for changes in the actin cytoskeleton, such as the disappearance of stress fibers and alterations in filopodia-like protrusions.[2][6]
Flow Cytometry for Cell Cycle and Mitochondrial Membrane Potential Analysis
Flow cytometry was utilized to evaluate the impact of the compounds on the cell cycle and mitochondrial membrane potential (ΔΨm).[1][2][5]
Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Cells were treated with the compounds for a specified duration, then harvested and washed.
-
Fixation: The cells were fixed in cold ethanol.
-
Staining: The fixed cells were treated with RNase A and stained with propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (SubG1, G0/G1, S, and G2/M) was determined.[2][5]
Mitochondrial Membrane Potential (ΔΨm) Analysis:
-
Cell Treatment: Cells were treated with the test compounds.
-
Staining: A cationic fluorescent dye, such as JC-1, was added to the cell suspension. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Flow Cytometry: The fluorescence of the cells was analyzed by flow cytometry.
-
Data Analysis: The percentage of cells with decreased mitochondrial membrane potential was quantified.[1]
Visualizations
Experimental Workflow for Cytotoxicity Evaluation
Caption: Workflow for determining compound cytotoxicity using the MTS assay.
Observed Cellular Effects and Potential Signaling Pathway
Caption: Diagram of observed cellular effects leading to cytotoxicity.
Conclusion
Both 3-azabicyclo[3.1.0]hexanes and cyclopropa[a]pyrrolizidines represent promising scaffolds for the development of novel anticancer agents. The cytotoxic activity is highly dependent on the specific chemical structure, with the nature of the spiro-fused moiety playing a crucial role in determining the relative potency of the two core structures. The observed cellular effects, including disruption of the actin cytoskeleton and induction of mitochondrial dysfunction, suggest that these compounds may act through multiple pathways to inhibit cancer cell proliferation and motility.[1][2][6] Further investigation is warranted to elucidate the precise molecular targets and to optimize the therapeutic potential of these compound classes.
References
- 1. mdpi.com [mdpi.com]
- 2. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine in the Context of CNS Drug Discovery
Introduction
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a novel small molecule with a rigid bicyclic structure, a feature often sought in medicinal chemistry to enhance selectivity and binding affinity for CNS targets. While comprehensive preclinical data for this specific compound is not extensively published, patent literature suggests that derivatives of the 3-azabicyclo[3.1.0]hexane scaffold are being investigated as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2).[1] The mGluR2 receptor is a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including schizophrenia and anxiety.[2][3][4][5]
This guide provides a framework for benchmarking this compound against established CNS drugs, assuming a primary mechanism of action as an mGluR2 PAM. The selected benchmarks, AZD8529 and JNJ-40411813, are well-characterized mGluR2 PAMs that have advanced to clinical trials, making them relevant comparators for assessing the therapeutic potential of a new chemical entity in this class.[1][6]
Quantitative Data Summary
The following tables present hypothetical, yet representative, in vitro and in vivo data for this compound, benchmarked against known mGluR2 PAMs. This data is illustrative of the key parameters required for a comprehensive comparison.
Table 1: In Vitro Characterization of mGluR2 Positive Allosteric Modulators
| Compound | Target | Assay Type | Parameter | Value |
| This compound | Human mGluR2 | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 15 |
| Human mGluR2 | [³⁵S]GTPγS Binding | % Max Response | 85% | |
| Human mGluR3 | [³⁵S]GTPγS Binding | EC₅₀ (nM) | >10,000 | |
| AZD8529 | Human mGluR2 | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 10[7] |
| Human mGluR2 | [³⁵S]GTPγS Binding | % Max Response | 78%[7] | |
| Human mGluR3 | [³⁵S]GTPγS Binding | EC₅₀ (nM) | >25,000[7] | |
| JNJ-40411813 | Human mGluR2 | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 18 |
| Human mGluR2 | [³⁵S]GTPγS Binding | % Max Response | 95% | |
| Human mGluR3 | [³⁵S]GTPγS Binding | EC₅₀ (nM) | >15,000 |
Table 2: In Vivo Efficacy in a Rodent Model of Schizophrenia-Like Behavior
| Compound | Animal Model | Behavioral Endpoint | Dose (mg/kg, i.p.) | % Reversal of Deficit |
| This compound | PCP-Induced Hyperlocomotion (Rat) | Locomotor Activity | 10 | 65% |
| AZD8529 | PCP-Induced Hyperlocomotion (Rat) | Locomotor Activity | 10 | 70% |
| JNJ-40411813 | PCP-Induced Hyperlocomotion (Rat) | Locomotor Activity | 10 | 75% |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of benchmarking data. Below are standard protocols for the key assays cited.
[³⁵S]GTPγS Binding Assay for mGluR2 Functional Activity
This assay measures the functional activation of G-protein coupled receptors (GPCRs) like mGluR2. Agonist or PAM binding to the receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of this activation event.[8][9]
Methodology:
-
Membrane Preparation: Membranes are prepared from a stable cell line expressing the human mGluR2 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: The assay is conducted in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂.
-
Incubation: Cell membranes are incubated with varying concentrations of the test compound (e.g., this compound) in the presence of a fixed, sub-maximal (EC₂₀) concentration of glutamate.
-
G-protein Activation: The reaction is initiated by the addition of [³⁵S]GTPγS and GDP. The mixture is incubated at 30°C for 60 minutes.
-
Termination and Measurement: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Data are normalized to the maximal response induced by a saturating concentration of glutamate. EC₅₀ (the concentration of the compound that produces 50% of its maximal effect) and Emax (the maximal effect) values are determined using non-linear regression analysis.
PCP-Induced Hyperlocomotion Model in Rats
This in vivo model is widely used to screen for antipsychotic potential. The NMDA receptor antagonist phencyclidine (PCP) induces a hyperlocomotor state in rodents, which is considered a model of the positive symptoms of schizophrenia. The ability of a test compound to reverse this hyperlocomotion suggests potential antipsychotic efficacy.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are used for the study.
-
Habituation: Animals are individually placed in open-field arenas and allowed to habituate for 30 minutes.
-
Drug Administration: The test compound or vehicle is administered via intraperitoneal (i.p.) injection. After a predetermined pretreatment time (e.g., 30 minutes), PCP (e.g., 5 mg/kg) is administered.
-
Behavioral Recording: Immediately following PCP administration, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes using an automated activity monitoring system.
-
Data Analysis: The total locomotor activity is calculated for each animal. The percentage reversal of the PCP-induced effect is calculated by comparing the activity of the compound-treated group to the vehicle- and PCP-only treated groups.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental processes involved in the evaluation of this compound.
Caption: mGluR2 signaling pathway illustrating the modulatory role of a PAM.
Caption: Workflow for in vitro functional characterization using a [³⁵S]GTPγS assay.
Caption: Workflow for in vivo efficacy testing in the PCP-induced hyperlocomotion model.
References
- 1. mGluR2 positive allosteric modulators: an updated patent review (2013-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for mGluR2 modulators? [synapse.patsnap.com]
- 4. Promise of mGluR2/3 activators in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGluR2 positive allosteric modulators: a patent review (2009 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents extends beyond the benchtop to their proper disposal. This guide provides essential safety and logistical information for the responsible disposal of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine, ensuring compliance with safety standards and environmental regulations.
Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for this compound indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with federal, state, and local hazardous waste regulations.[1] The following steps provide a general framework for its proper disposal:
-
Hazardous Waste Determination: The first critical step is to determine if the waste is classified as hazardous. In the United States, this is governed by the Environmental Protection Agency (EPA) under 40 CFR 261.3.[1][2][3] A waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste. Given the irritation warnings for this compound, it should be treated as hazardous waste unless determined otherwise by a qualified professional or your institution's Environmental Health and Safety (EHS) office.
-
Segregation and Storage: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.[1] Incompatible chemicals can react dangerously. Store the waste in a designated, properly sealed, and clearly labeled container. The container should be made of a material compatible with amines. The label should include the words "Hazardous Waste," the full chemical name, and the date of accumulation.
-
Collection and Removal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1] Do not attempt to dispose of this chemical down the drain or in regular trash. Improper disposal can lead to environmental contamination and regulatory penalties.
-
Empty Containers: Empty containers that held this compound should be handled as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected and disposed of as hazardous waste.
Quantitative Disposal Parameters
At present, specific quantitative data for the disposal of this compound, such as concentration limits for sewer disposal or specific neutralization protocols, are not publicly available. The general guideline is to avoid drain disposal entirely.
| Parameter | Value | Source |
| Sewer Disposal Concentration Limit | Not Established. Avoid drain disposal. | General Best Practices |
| Neutralization Protocol | Not Publicly Available. | N/A |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environment. Always prioritize consulting your institution's specific guidelines and the chemical's SDS for the most accurate and comprehensive information.
References
Essential Safety and Operational Guidance for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for handling 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Summary: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to adhere to the following safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be worn at all times in the laboratory. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves before use. Use proper glove removal technique. |
| Laboratory coat | Should be worn over personal clothing. | |
| Closed-toed footwear | --- | |
| Respiratory Protection | NIOSH- or CEN-certified respirator | Required when engineering controls are insufficient or during emergency situations. Use is based on an assessment of respiratory hazards. |
Note: No fabric can provide protection against all potential hazards; therefore it is important to select the appropriate protective clothing for each specific hazard.[1]
Chemical Handling and Storage
Proper handling and storage are critical to maintaining the stability of the compound and preventing accidental exposure.
| Aspect | Procedure |
| Handling | Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Use only in a well-ventilated area or outdoors.[1] |
| Storage | Store in a tightly-closed container when not in use.[1] Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep away from sources of ignition.[1] Store locked up.[1] |
Emergency Procedures and First Aid
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately.[1] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
| Action | Procedure |
| Spill Containment | Wear protective equipment and keep unprotected personnel away.[1] Ensure adequate ventilation.[1] Remove all sources of ignition.[1] Prevent further leak or spill if safe to do so.[1] |
| Spill Cleanup | Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[1] |
| Waste Disposal | Dispose of contents/container to an approved waste disposal plant.[1] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[1] Do not let the product enter drains, other waterways, or soil.[1] |
Operational Workflow
The following diagram outlines the standard operating procedure for handling this compound from preparation to disposal.
Caption: A flowchart illustrating the key steps for safely handling the chemical.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
